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Foundational

An In-depth Technical Guide to 4-Bromoanilinium Chloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromoanilinium chloride, the hydrochloride salt of 4-bromoaniline (B143363), is a versatile chemical intermediate with significant applicatio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoanilinium chloride, the hydrochloride salt of 4-bromoaniline (B143363), is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure, featuring a bromine-substituted phenyl ring and an anilinium group, imparts unique reactivity that makes it a valuable precursor in a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-bromoanilinium chloride, along with detailed experimental protocols and a visualization of its application in the Sandmeyer reaction.

Chemical Properties and Structure

4-Bromoanilinium chloride is a crystalline solid that is soluble in water. The presence of the bromine atom at the para-position of the aniline (B41778) ring influences its chemical reactivity.

Identifiers and Physical Properties
PropertyValueSource(s)
IUPAC Name 4-Bromobenzenaminium chloride[3]
Synonyms 4-Bromoaniline hydrochloride, p-Bromoanilinium chloride[3]
CAS Number 624-19-1[3]
Molecular Formula C₆H₇BrClN[3]
Molecular Weight 208.49 g/mol [3]
Appearance White to slightly yellow crystalline solid[4]
Melting Point >300 °C (discrepancy exists)[1]
Boiling Point 230-250 °C (of 4-bromoaniline)[5]
Density 1.5 g/cm³ (at 99.6 °C, of 4-bromoaniline)[5]
Solubility Soluble in water[6]
pKa (of conjugate acid) 3.86[7]
Spectroscopic Data

The spectroscopic properties of 4-bromoanilinium chloride are crucial for its identification and characterization.

SpectrumKey Features
Infrared (IR) Characteristic peaks for N-H stretching of the anilinium ion, C-N stretching, aromatic C-H stretching, and C-Br stretching.
¹H NMR Signals corresponding to the aromatic protons and the protons of the -NH₃⁺ group. The chemical shifts are influenced by the electron-withdrawing bromine atom and the positively charged nitrogen.
¹³C NMR Resonances for the six carbon atoms of the benzene (B151609) ring, with the carbon attached to the bromine and the carbon attached to the nitrogen showing distinct chemical shifts.
Mass Spectrometry The mass spectrum would show the molecular ion peak for the 4-bromoanilinium cation (C₆H₇BrN⁺).
Crystal Structure

Single-crystal X-ray diffraction studies have revealed that 4-bromoanilinium chloride crystallizes in the monoclinic system with the space group P2₁/c.[3] The crystal structure is characterized by a network of hydrogen bonds between the anilinium protons and the chloride ions, which contributes to its crystalline nature.

Crystallographic Data of 4-Bromoanilinium Chloride [3]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.629 Å, b = 9.784 Å, c = 9.863 Å, β = 105.61°
Z 4

Experimental Protocols

Synthesis of 4-Bromoanilinium Chloride from 4-Bromoaniline

This protocol details the straightforward acid-base reaction to form 4-bromoanilinium chloride.

Materials:

  • 4-Bromoaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol (B145695)

  • Beaker

  • Stirring rod

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a beaker, dissolve a known quantity of 4-bromoaniline in a minimal amount of ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the stirred solution.

  • A white precipitate of 4-bromoanilinium chloride will form.

  • Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material.

  • Dry the crystals in a desiccator under vacuum.

Synthesis of 4-Bromoaniline from Aniline (Precursor to 4-Bromoanilinium Chloride)

This multi-step synthesis involves the protection of the amino group, bromination, and subsequent deprotection.

Part 1: Synthesis of Acetanilide (B955) (Protection)

  • In a flask, dissolve aniline in an aqueous solution of hydrochloric acid to form anilinium chloride.

  • To this solution, add acetic anhydride (B1165640) and a solution of sodium acetate.

  • Stir the mixture vigorously. Acetanilide will precipitate out.

  • Collect the crude acetanilide by vacuum filtration and wash with cold water.

  • Recrystallize the acetanilide from hot water to purify.

Part 2: Bromination of Acetanilide

  • Dissolve the purified acetanilide in glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid to the acetanilide solution while stirring.

  • Continue stirring for about 15 minutes after the addition is complete.

  • Pour the reaction mixture into a beaker of cold water to precipitate the 4-bromoacetanilide.

  • Collect the product by vacuum filtration and wash with cold water.

Part 3: Hydrolysis of 4-Bromoacetanilide (Deprotection)

  • In a round-bottom flask, combine the 4-bromoacetanilide with a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture under reflux for approximately 30 minutes. This step forms 4-bromoanilinium chloride in solution.

  • To isolate the free amine (4-bromoaniline), cool the reaction mixture and pour it into a beaker containing a cold solution of sodium hydroxide. This will precipitate 4-bromoaniline.

  • To obtain 4-bromoanilinium chloride, instead of neutralizing with NaOH, the solution from the hydrolysis step can be cooled to allow the salt to crystallize out.

Mandatory Visualization

The following diagram illustrates the workflow of the Sandmeyer reaction, a key transformation in which 4-bromoanilinium chloride serves as a crucial starting material for the synthesis of various aryl halides.

Sandmeyer_Reaction_Workflow start 4-Bromoaniline anilinium 4-Bromoanilinium chloride start->anilinium Protonation hcl HCl diazotization Diazotization anilinium->diazotization diazonium 4-Bromobenzenediazonium chloride diazotization->diazonium sandmeyer Sandmeyer Reaction diazonium->sandmeyer product Aryl Halide (e.g., 4-Bromochlorobenzene) sandmeyer->product reagents NaNO₂, H₂SO₄ (cold) reagents->diazotization catalyst CuX (e.g., CuCl) catalyst->sandmeyer

Caption: Workflow of the Sandmeyer reaction starting from 4-bromoaniline.

Conclusion

4-Bromoanilinium chloride is a fundamentally important reagent in synthetic organic chemistry. Its well-defined structure and predictable reactivity make it an ideal precursor for the introduction of the 4-bromophenyl moiety into a wide range of molecules. This guide has provided a detailed overview of its chemical and physical properties, including a critical discussion of the existing data discrepancies. The provided experimental protocols offer practical guidance for its synthesis, and the visualization of its role in the Sandmeyer reaction highlights its utility in the construction of more complex chemical architectures. This information will be of significant value to researchers and professionals engaged in drug discovery and development, as well as in the broader field of chemical synthesis.

References

Exploratory

An In-depth Technical Guide to (4-bromophenyl)azanium chloride: IUPAC Nomenclature, Synonyms, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of (4-bromophenyl)azanium chloride, a versatile chemical intermediate. The following sections detail...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-bromophenyl)azanium chloride, a versatile chemical intermediate. The following sections detail its nomenclature, physicochemical properties, key synthetic protocols, and significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries.

Chemical Identity and Nomenclature

(4-bromophenyl)azanium chloride is an aromatic ammonium (B1175870) salt. Its systematic IUPAC name is (4-bromophenyl)azanium chloride . This name accurately reflects the structure, indicating a phenyl group substituted with a bromine atom at the para (position 4) and a protonated amino group (azanium), with chloride as the counter-ion.

This compound is also known by several synonyms , which are frequently encountered in chemical literature and commercial catalogs:

  • 4-Bromoanilinium chloride

  • p-Bromoaniline hydrochloride

  • Benzenamine, 4-bromo-, hydrochloride (1:1)

  • 4-Bromobenzenaminium chloride

  • p-Bromophenylammonium chloride

  • 4-Bromoaniline (B143363) HCl

The Chemical Abstracts Service (CAS) registry number for this compound is 624-19-1 .

Physicochemical Properties

A summary of the key quantitative data for (4-bromophenyl)azanium chloride is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
Molecular Formula C₆H₇BrClN[PubChem CID: 69352]
Molecular Weight 208.48 g/mol [PubChem CID: 69352]
Appearance White to off-white or yellowish crystalline solid[Various supplier data]
Melting Point >300 °C (decomposes)[Various supplier data]
Solubility Soluble in water. Insoluble in many organic solvents.[Various supplier data]
pKa (of the corresponding 4-bromoaniline) ~3.88[General aniline (B41778) pKa data]

Key Experimental Protocols

(4-bromophenyl)azanium chloride is typically prepared from its parent compound, 4-bromoaniline. The following protocols outline the synthesis of 4-bromoaniline and its subsequent conversion to the hydrochloride salt.

Synthesis of 4-Bromoaniline from Aniline (via Acetanilide (B955) Protection)

This is a common laboratory method that involves the protection of the reactive amino group, followed by bromination and deprotection.

Experimental Workflow:

synthesis_workflow aniline Aniline protection Protection (Acetic Anhydride) aniline->protection acetanilide Acetanilide protection->acetanilide bromination Bromination (Br2 in Acetic Acid) acetanilide->bromination bromoacetanilide 4-Bromoacetanilide bromination->bromoacetanilide deprotection Deprotection (Acid Hydrolysis, e.g., HCl) bromoacetanilide->deprotection bromoaniline 4-Bromoaniline deprotection->bromoaniline

Caption: Synthesis of 4-Bromoaniline from Aniline.

Protocol:

  • Protection of the Amino Group: Aniline is reacted with acetic anhydride (B1165640) to form acetanilide. This step is crucial to reduce the activating effect of the amino group and prevent polysubstitution during bromination. The amide group also sterically hinders substitution at the ortho positions, favoring the para product.

  • Bromination: The synthesized acetanilide is then dissolved in a suitable solvent, typically glacial acetic acid, and treated with a solution of bromine in acetic acid. The reaction mixture is stirred until the electrophilic aromatic substitution is complete, yielding 4-bromoacetanilide.

  • Deprotection (Hydrolysis): The protecting acetyl group is removed from 4-bromoacetanilide by acid-catalyzed hydrolysis. This is typically achieved by refluxing with aqueous hydrochloric acid.[1] The resulting product is 4-bromoaniline, which is present in the acidic solution as its hydrochloride salt.

Preparation of (4-bromophenyl)azanium chloride from 4-Bromoaniline

Protocol:

  • 4-bromoaniline is dissolved in a suitable organic solvent, such as diethyl ether or ethanol.

  • A solution of hydrochloric acid (either concentrated aqueous HCl or HCl gas dissolved in an appropriate solvent) is added dropwise to the 4-bromoaniline solution with stirring.

  • (4-bromophenyl)azanium chloride precipitates as a white solid.

  • The solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Applications in Organic Synthesis

(4-bromophenyl)azanium chloride, and its parent amine, are valuable building blocks in the synthesis of a wide range of more complex molecules. The presence of both an amino group (or its protonated form) and a bromine atom allows for a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-withdrawing nature of the azanium group (in the protonated form) can activate the aromatic ring towards nucleophilic aromatic substitution, although the amino group in 4-bromoaniline is strongly activating for electrophilic substitution. The bromine atom can be displaced by strong nucleophiles under specific reaction conditions.

Cross-Coupling Reactions

4-bromoaniline is a key substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are extensively used in pharmaceutical and materials science research.

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl compounds.

  • Heck Reaction: Coupling with alkenes to form substituted styrenes or other vinylated aromatics.[2]

  • Sonogashira Coupling: Reaction with terminal alkynes to produce aryl alkynes.

  • Buchwald-Hartwig Amination: Coupling with amines to form diarylamines or alkylarylamines.

cross_coupling start (4-bromophenyl)azanium chloride or 4-bromoaniline suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd catalyst) start->suzuki heck Heck (Alkene, Pd catalyst) start->heck sonogashira Sonogashira (Alkyne, Pd/Cu catalyst) start->sonogashira buchwald Buchwald-Hartwig (Amine, Pd catalyst) start->buchwald biaryl Biaryl compounds suzuki->biaryl vinyl_aromatic Vinylated aromatics heck->vinyl_aromatic aryl_alkyne Aryl alkynes sonogashira->aryl_alkyne diaryl_amine Diaryl/Alkylaryl amines buchwald->diaryl_amine

Caption: Cross-Coupling Reactions of 4-Bromoaniline.

Sandmeyer Reaction

The amino group of 4-bromoaniline can be converted to a diazonium salt, which is a versatile intermediate. The diazonium group can then be replaced by a variety of substituents (e.g., -Cl, -Br, -I, -CN, -OH) via the Sandmeyer reaction. This provides a route to a wide range of di-substituted benzene (B151609) derivatives that may be difficult to synthesize by other methods.

Synthesis of Pharmaceuticals and Agrochemicals

(4-bromophenyl)azanium chloride is a precursor in the synthesis of numerous biologically active compounds.

  • Pharmaceuticals: It serves as a starting material for the synthesis of various drug candidates, including analgesics, antihistamines, and antipsychotics.[3] The bromo- and amino- functionalities provide handles for constructing more complex molecular architectures. For instance, it is used in the synthesis of quinazoline (B50416) derivatives, which are scaffolds for various therapeutic agents.

  • Agrochemicals: In the agrochemical industry, it is utilized in the production of herbicides, fungicides, and insecticides.[3] The incorporation of the 4-bromophenyl moiety can enhance the biological activity and stability of these compounds.

Conclusion

(4-bromophenyl)azanium chloride is a fundamental and versatile reagent in organic synthesis. Its well-defined chemical properties and the dual reactivity offered by the amino and bromo substituents make it an invaluable building block for the synthesis of a diverse array of complex organic molecules. For researchers and professionals in drug discovery and development, a thorough understanding of the reactions and protocols involving this compound is essential for the design and execution of efficient synthetic routes to novel therapeutic and agrochemical agents.

References

Foundational

Synthesis of 4-Bromoanilinium Chloride from 4-Bromoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide details the synthesis of 4-bromoanilinium chloride from 4-bromoaniline (B143363), a fundamental reaction in organic chemistry...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-bromoanilinium chloride from 4-bromoaniline (B143363), a fundamental reaction in organic chemistry with applications in pharmaceutical and materials science. The primary method described is the direct acid-base reaction between 4-bromoaniline and hydrochloric acid, a straightforward and efficient route to the desired salt.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

Property4-Bromoaniline4-Bromoanilinium chloride
Molecular Formula C₆H₆BrNC₆H₇BrClN
Molecular Weight 172.02 g/mol 208.48 g/mol [1]
Appearance Brown solid with a sweet odorWhite to slightly yellow crystalline solid[1]
Melting Point 60-64 °C>300 °C[2]
Solubility Insoluble in water, soluble in organic solventsSoluble in water and polar organic solvents like ethanol[1]
CAS Number 106-40-1624-19-1[3]

Experimental Protocol: Acid-Base Reaction

This section provides a detailed methodology for the synthesis of 4-bromoanilinium chloride from 4-bromoaniline.

Materials:

  • 4-bromoaniline

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol (B145695)

  • Erlenmeyer flask

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution of 4-Bromoaniline: In a 125 mL Erlenmeyer flask, dissolve 2.05 g of 4-bromoaniline in 50 mL of water. Gentle heating may be applied to facilitate dissolution.

  • Acidification: While stirring the solution, slowly add 2.0 mL of concentrated hydrochloric acid. The reaction is exothermic, and the addition should be done carefully.

  • Crystallization: Once the addition of HCl is complete, cool the flask in an ice bath to induce crystallization of 4-bromoanilinium chloride.

  • Isolation of Product: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material or impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Characterization Data

The synthesized 4-bromoanilinium chloride can be characterized using various analytical techniques to confirm its identity and purity.

Analytical Technique Expected Results
Melting Point A sharp melting point above 300 °C indicates high purity.[2]
Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic peaks for the anilinium ion (N-H stretch) and the substituted benzene (B151609) ring. Sadtler Reference Numbers for IR spectra are 6630 (Prism) and 8481 (Grating).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectra will confirm the structure of the 4-bromoanilinium cation. A Sadtler Reference Number for NMR is 278.[3]
UV-Vis Spectroscopy Maximum absorption in alcohol is expected at 245 nm (log ε = 4.12) and 296.5 nm (log ε = 3.20).[3]

Reaction Workflow

The synthesis of 4-bromoanilinium chloride from 4-bromoaniline is a straightforward acid-base reaction. The workflow can be visualized as a simple, two-step process.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Bromoaniline 4-Bromoaniline Reaction Acid-Base Reaction (in Water) Bromoaniline->Reaction HCl Hydrochloric Acid HCl->Reaction Product 4-Bromoanilinium Chloride Reaction->Product

Caption: Synthesis of 4-bromoanilinium chloride from 4-bromoaniline.

Experimental Workflow

The overall experimental procedure involves a series of sequential steps from combining the reactants to isolating the final product.

ExperimentalWorkflow Start Start Dissolve Dissolve 4-Bromoaniline in Water Start->Dissolve AddHCl Add Concentrated HCl Dissolve->AddHCl Cool Cool in Ice Bath AddHCl->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry the Product Wash->Dry End End Dry->End

Caption: Experimental workflow for the synthesis of 4-bromoanilinium chloride.

References

Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Crystal Structure and Space Group of 4-bromoanilinium chloride This technical guide provides a comprehensive overview of the crystal structure and space group of 4-bromoanilinium chlori...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure and Space Group of 4-bromoanilinium chloride

This technical guide provides a comprehensive overview of the crystal structure and space group of 4-bromoanilinium chloride (C₆H₇BrClN). The information presented herein is compiled from crystallographic databases and peer-reviewed literature, offering a foundational resource for professionals in materials science, crystallography, and pharmaceutical development.

Crystallographic Data Summary

Single-crystal X-ray diffraction studies have determined that 4-bromoanilinium chloride crystallizes in the monoclinic system with the space group P2₁/c.[1][2][3] This space group (No. 14) is centrosymmetric. The crystallographic data reveals a structure held together by N-H···Cl hydrogen bonds, forming distinct supramolecular synthons.[3]

The key quantitative crystallographic data are summarized in the table below for clear reference and comparison.

Parameter Value
Chemical FormulaC₆H₇BrClN
Formula Weight208.48 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c (No. 14)
a8.629 Å
b9.784 Å
c9.863 Å
α90°
β105.61°
γ90°
Cell Volume801.5 ų
Z (Formula units/cell)4
Temperature298 K
R-factor0.028 - 0.030

Data sourced from Portalone, G. (2005). Acta Crystallographica Section E, 61(9), o3083-o3085.[1][2][3]

Molecular Structure and Logical Relationships

The crystal structure of 4-bromoanilinium chloride is a direct consequence of its molecular components: a protonated 4-bromoaniline (B143363) cation and a chloride anion. The arrangement of these ions in a repeating three-dimensional lattice defines the crystal system, space group, and unit cell dimensions.

cluster_molecule Core Chemical Entity cluster_system Crystal System cluster_spacegroup Space Group cluster_params Unit Cell Parameters mol 4-Bromoanilinium Chloride (C₆H₇BrClN) system Monoclinic mol->system sg P2₁/c system->sg a a = 8.629 Å sg->a b b = 9.784 Å sg->b c c = 9.863 Å sg->c beta β = 105.61° sg->beta

Caption: Logical hierarchy of 4-bromoanilinium chloride's crystallographic properties.

Experimental Protocols

The following sections detail the methodologies for the synthesis of the compound and the determination of its crystal structure via single-crystal X-ray diffraction.

Synthesis and Crystallization

The synthesis of 4-bromoanilinium chloride is typically achieved through a direct acid-base reaction involving the protonation of 4-bromoaniline.

Protocol:

  • Reactant Preparation: 4-bromoaniline (analytical grade) is used as the starting material. A solution of hydrochloric acid (e.g., concentrated HCl, 37%) is used as the protonating agent.

  • Reaction: 4-bromoaniline is dissolved in a suitable solvent, such as ethanol (B145695) or water.

  • An equimolar amount of hydrochloric acid is added dropwise to the 4-bromoaniline solution with continuous stirring. The reaction is typically carried out at room temperature.

  • The reaction mixture is stirred for a period of 30 minutes to 2 hours to ensure complete protonation, leading to the formation of 4-bromoanilinium chloride.

  • Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of the solvent from the resulting aqueous or ethanolic solution at room temperature over several days.[3]

Single-Crystal X-ray Diffraction

The definitive determination of the crystal structure was performed using single-crystal X-ray diffraction.

Protocol:

  • Crystal Mounting: A suitable single crystal of 4-bromoanilinium chloride was selected and mounted on a goniometer head.

  • Data Collection:

    • Instrument: A non-specified four-circle diffractometer was used for data collection.

    • Radiation: Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

    • Temperature: Data was collected at 298 K.

    • Collection Strategy: A series of ω and φ scans were performed to collect a complete sphere of diffraction data.

  • Data Reduction: The collected diffraction intensities were corrected for Lorentz and polarization effects. An absorption correction was also likely applied.

  • Structure Solution and Refinement:

    • The crystal structure was solved using direct methods with the SIR97 software package.

    • The structural model was refined by full-matrix least-squares on F² using the SHELXL97 software package.

    • All non-hydrogen atoms were refined anisotropically.

    • Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model. Hydrogen atoms bonded to the nitrogen (the anilinium group) were located in a difference Fourier map and subsequently refined.

    • The final R-factor for the refined structure was approximately 0.028.[3]

Experimental and Analytical Workflow

The process from chemical synthesis to final structure determination follows a well-defined workflow, ensuring data accuracy and reproducibility.

sub_a 4-Bromoaniline (Starting Material) react Protonation Reaction (in Ethanol/Water) sub_a->react sub_b Hydrochloric Acid (Reagent) sub_b->react cryst Slow Evaporation Crystallization react->cryst select Single Crystal Selection cryst->select xrd X-ray Diffraction Data Collection select->xrd solve Structure Solution (Direct Methods - SIR97) xrd->solve refine Structure Refinement (Least-Squares - SHELXL97) solve->refine final Final Crystal Structure (CIF Data) refine->final

Caption: Workflow for the synthesis and structural elucidation of 4-bromoanilinium chloride.

This guide provides the essential crystallographic and methodological details for 4-bromoanilinium chloride, serving as a critical resource for further research and application in relevant scientific fields.

References

Foundational

Physical properties of 4-bromoanilinium chloride (solubility, melting point)

This document provides a comprehensive overview of the key physical properties of 4-bromoanilinium chloride (CAS No. 624-19-1), with a specific focus on its solubility and melting point.

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the key physical properties of 4-bromoanilinium chloride (CAS No. 624-19-1), with a specific focus on its solubility and melting point. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide synthesizes available data and outlines standard experimental protocols for property determination.

Physicochemical Properties

4-Bromoanilinium chloride, the hydrochloride salt of 4-bromoaniline, is an aromatic amine salt with the molecular formula C₆H₇BrClN.[1] It typically presents as a white to slightly yellow crystalline solid.[1] The presence of the protonated amino group and the chloride counter-ion significantly influences its physical properties compared to its free base, 4-bromoaniline.

The reported physical properties of 4-bromoanilinium chloride exhibit some variation in the literature. The following table summarizes the available quantitative data. Researchers are advised to consider these values as ranges and to perform their own characterization for definitive results.

PropertyValueSource
Molecular Formula C₆H₇BrClN[1][2]
Molecular Weight 208.48 g/mol [1][3]
Melting Point >300°C[4]
66-66.5ºC[5]
Water Solubility Highly soluble[1]
Soluble[4]
Insoluble[2]
Solubility in Organic Solvents Highly soluble in ethanol[1]
Soluble in alcohol & ether[2]
Insoluble in organic solvents[4]

Note: There is significant discrepancy in the reported data, particularly for melting point and solubility. For comparison, the free base, 4-bromoaniline, has a reported melting point range of 63–68°C.[1][6][7] The ionic character of the hydrochloride salt would typically be expected to result in a much higher melting point and greater solubility in polar solvents like water.

Experimental Protocols

Accurate determination of physical properties is critical for the identification, purity assessment, and application of chemical compounds.[8][9] The following sections detail standard laboratory procedures for determining the melting point and solubility of a solid organic compound like 4-bromoanilinium chloride.

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[9] For a pure compound, this occurs over a narrow range of 0.5-1.0°C.[8] Impurities typically cause a depression of the melting point and a broadening of the melting range.[8][10] The capillary method is a common and effective technique for this determination.

Methodology: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the 4-bromoanilinium chloride sample is completely dry and finely powdered.[11]

    • Take a capillary tube (closed at one end) and tap the open end into the powdered sample to collect a small amount of material.[12]

    • Invert the tube and tap it gently on a hard surface to pack the powder into the closed end. A packed sample height of 1-2 cm is sufficient.[11][12]

  • Apparatus Setup:

    • Using a Melting Point Apparatus (e.g., Mel-Temp): Place the packed capillary tube into the sample holder of the apparatus.[8]

    • Using a Thiele Tube/Oil Bath: Secure the capillary tube to a thermometer using a thread or rubber band, ensuring the sample is aligned with the thermometer bulb.[8][11] Immerse the assembly in a liquid bath (e.g., liquid paraffin (B1166041) or silicone oil), making sure the bath liquid is below the open end of the capillary tube.[11]

  • Measurement:

    • Heat the apparatus rapidly at first to determine an approximate melting range.[8]

    • Allow the apparatus to cool.

    • For an accurate measurement, begin heating again, but at a slow, controlled rate (approximately 2°C per minute) as the temperature approaches the approximate melting point.[8]

    • Record the temperature (T1) at which the first drop of liquid appears.[12]

    • Continue heating slowly and record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[12]

    • The melting range is reported as T1 - T2.[8]

Melting_Point_Workflow start Start: Obtain Dry Sample prep Prepare Sample: 1. Finely powder the solid. 2. Pack into capillary tube (1-2 cm). start->prep setup Setup Apparatus: Insert capillary into melting point device or attach to thermometer in oil bath. prep->setup heat_fast Rapid Heating: Heat quickly to find approximate melting temperature. setup->heat_fast heat_slow Precise Heating: Heat slowly (~2°C/min) near approximate temp. heat_fast->heat_slow observe Observe & Record: Record T1 (first liquid drop) and T2 (all liquid). heat_slow->observe result Result: Melting Range (T1 - T2) observe->result

Caption: Workflow for Melting Point Determination.

Solubility is a measure of how much solute can dissolve in a given solvent. A simple qualitative test can quickly establish whether a compound is soluble, partially soluble, or insoluble in a specific solvent. The principle of "like dissolves like" is a useful guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[13]

Methodology: Qualitative Solubility Test

  • Preparation:

    • Label a series of clean, dry test tubes, one for each solvent to be tested (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH).[14][15]

  • Procedure:

    • Place a small, measured amount of 4-bromoanilinium chloride (e.g., 25 mg) into a test tube.[14]

    • Add the chosen solvent (e.g., 0.75 mL) in small portions.[14]

    • After each addition, shake or vortex the test tube vigorously for 10-20 seconds to facilitate dissolution.[13][14]

    • Observe the mixture carefully.

  • Classification:

    • Soluble: The solid dissolves completely, leaving a clear solution.[13]

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.[13]

  • Acid-Base Solubility:

    • For compounds insoluble in water, testing solubility in dilute acid (5% HCl) and dilute base (5% NaOH) can provide information about functional groups.[14][16] As an anilinium salt, 4-bromoanilinium chloride is expected to be soluble in water. Its behavior in acidic or basic solutions can provide further characterization.

Solubility_Workflow start Start: Obtain Solute & Solvent measure Measure: Place ~25 mg of solute into a clean test tube. start->measure add_solvent Add Solvent: Add ~0.75 mL of solvent in portions. measure->add_solvent agitate Agitate: Shake/vortex vigorously for 10-20 seconds. add_solvent->agitate observe Observe Mixture agitate->observe soluble Result: Soluble (Clear Solution) observe->soluble  Completely  Dissolved insoluble Result: Insoluble (Solid Remains) observe->insoluble  Not Dissolved partially Result: Partially Soluble observe->partially  Partially  Dissolved

Caption: Workflow for Qualitative Solubility Testing.

References

Exploratory

4-Bromoanilinium chloride molecular formula and molecular weight

An In-depth Technical Guide to 4-Bromoanilinium Chloride for Researchers and Drug Development Professionals Introduction 4-Bromoanilinium chloride is an aromatic amine salt that serves as a significant intermediate in a...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromoanilinium Chloride for Researchers and Drug Development Professionals

Introduction

4-Bromoanilinium chloride is an aromatic amine salt that serves as a significant intermediate in a variety of chemical syntheses. Its molecular structure, characterized by a bromine atom at the para position of the anilinium cation, makes it a versatile building block in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] This guide provides a concise overview of its core properties, synthesis, and common applications relevant to research and development.

Core Molecular Data

The fundamental properties of 4-bromoanilinium chloride are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular FormulaC6H7BrClN
Molecular Weight208.48 g/mol
IUPAC Name(4-bromophenyl)azanium chloride
CAS Number624-19-1
Parent Compound4-Bromoaniline (B143363)
Component Compounds4-Bromoaniline, Hydrochloric Acid

Synthesis and Logical Relationships

4-Bromoanilinium chloride is the product of a straightforward acid-base reaction between 4-bromoaniline and hydrochloric acid. The basic amino group of 4-bromoaniline is protonated by the strong acid, forming the anilinium salt.[1][3] This conversion to a salt enhances the compound's stability and solubility in aqueous solutions compared to its free base form.[2]

G cluster_reactants Reactants cluster_product Product 4-Bromoaniline 4-Bromoaniline Product 4-Bromoanilinium chloride 4-Bromoaniline->Product + HCl Hydrochloric Acid HCl->Product

Caption: Formation of 4-bromoanilinium chloride from its precursors.

Experimental Protocols and Applications

While specific experimental protocols are highly dependent on the target molecule, this section outlines the general methodologies for the synthesis of 4-bromoanilinium chloride and the key reactions in which it is employed. It is important to note that as a chemical intermediate, 4-bromoanilinium chloride does not have "signaling pathways" in a biological sense. Its utility lies in its chemical reactivity.

Synthesis Protocol

The synthesis of 4-bromoanilinium chloride is typically achieved through the direct protonation of 4-bromoaniline with hydrochloric acid.[1]

  • Dissolution : 4-Bromoaniline is dissolved in a suitable organic solvent, such as ethanol.

  • Acidification : Concentrated hydrochloric acid is added dropwise to the solution, often under an inert atmosphere.

  • Reaction : The mixture is stirred, sometimes with gentle heating, to ensure complete reaction.

  • Crystallization : The product is isolated by cooling the solution to induce crystallization.

  • Isolation : The resulting crystals of 4-bromoanilinium chloride are collected by filtration, washed with a cold solvent to remove impurities, and dried.

The parent compound, 4-bromoaniline, can be synthesized by the bromination of aniline. To control the reaction and favor para-substitution, the aniline's amino group is often first protected as an acetanilide.[4]

Key Experimental Applications

4-Bromoanilinium chloride, and its parent compound 4-bromoaniline, are valuable in several classes of organic reactions, particularly in the synthesis of complex molecules for drug discovery.[5][6]

  • Cross-Coupling Reactions : The bromine atom on the aromatic ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[1][6] These reactions are fundamental for creating carbon-carbon bonds to build more complex molecular scaffolds.

  • Nucleophilic Aromatic Substitution (SNAr) : The bromine atom can be displaced by various nucleophiles, allowing for the introduction of different functional groups onto the aromatic ring.[1]

  • Sandmeyer Reaction : The anilinium group can be converted to a diazonium salt, which is a versatile intermediate. The Sandmeyer reaction can then be used to introduce a wide range of substituents (e.g., other halogens, cyano groups) in place of the original amino group.[1]

  • Azo Dye Synthesis : It is a precursor in the production of azo dyes through coupling reactions.[7]

The workflow for utilizing 4-bromoanilinium chloride in a synthetic route, for instance in a cross-coupling reaction, can be visualized as follows:

G Start 4-Bromoanilinium chloride Step1 Deprotonation to 4-Bromoaniline Start->Step1 Step2 Pd-Catalyzed Cross-Coupling Reaction (e.g., Suzuki) Step1->Step2 Step3 Work-up and Purification Step2->Step3 End Functionalized Biaryl Product Step3->End

Caption: General workflow for a synthetic application.

References

Foundational

The Advent of a Key Synthetic Building Block: A Historical and Technical Guide to the Synthesis of 4-Bromoanilinium Chloride

For Immediate Release This whitepaper provides a comprehensive overview of the historical and technical aspects of the synthesis of 4-bromoanilinium chloride, a pivotal intermediate in the development of pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive overview of the historical and technical aspects of the synthesis of 4-bromoanilinium chloride, a pivotal intermediate in the development of pharmaceuticals, dyes, and agrochemicals. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the evolution of its synthesis, presenting detailed experimental protocols, quantitative data, and a mechanistic understanding of the chemical transformations involved.

Introduction: A Molecule of the Late 19th Century

The story of 4-bromoaniline (B143363), the precursor to 4-bromoanilinium chloride, begins in the fertile scientific landscape of the late 19th century, a period marked by a burgeoning understanding of aromatic chemistry.[1] While the precise details of its initial preparation remain somewhat obscured in the annals of chemical literature, its emergence is intrinsically linked to the broader exploration of electrophilic aromatic substitution on aniline (B41778) and its derivatives.[1] Early investigations into the reactions of aniline, a foundational molecule in synthetic organic chemistry, quickly revealed its high reactivity. Direct bromination of aniline was found to be a vigorous reaction, often leading to the formation of 2,4,6-tribromoaniline (B120722) due to the strong activating effect of the amino group. This lack of selectivity presented a significant challenge for chemists aiming to synthesize monosubstituted anilines.

The solution to this challenge, which has become a classic example in organic synthesis pedagogy, involves the temporary protection of the highly reactive amino group. By converting aniline to a less reactive amide, specifically acetanilide (B955), chemists of the era were able to achieve controlled monobromination, predominantly at the para position. Subsequent removal of the acetyl protecting group then afforded the desired 4-bromoaniline. This strategic approach laid the groundwork for the reliable and scalable production of this crucial chemical intermediate. The final step, the formation of 4-bromoanilinium chloride, is a straightforward acid-base reaction with hydrochloric acid.

Evolution of Synthetic Methodologies

The synthesis of 4-bromoaniline has evolved from early exploratory methods to the refined and well-understood procedures used today. The core strategy, however, has largely remained centered on the electrophilic bromination of a protected aniline derivative.

Early Approaches: The Challenge of Direct Bromination

Direct bromination of aniline was the most intuitive initial approach. However, the powerful electron-donating nature of the amino group makes the aromatic ring highly susceptible to electrophilic attack, leading to polysubstitution.

The Acetanilide Route: A Landmark in Controlled Synthesis

The development of the acetanilide protection strategy was a significant advancement. This multi-step synthesis, which remains a common laboratory preparation, allows for precise control over the bromination reaction.

Key Stages of the Acetanilide Route:

  • Protection (Acetylation): Aniline is reacted with an acetylating agent, typically acetic anhydride (B1165640) or acetyl chloride, to form acetanilide. This step moderates the activating effect of the amino group.

  • Bromination: Acetanilide is then subjected to electrophilic bromination, usually with bromine in a solvent like acetic acid. The less activating nature of the acetamido group and steric hindrance at the ortho positions favor the formation of the para-substituted product, 4-bromoacetanilide.

  • Deprotection (Hydrolysis): The acetyl group is removed from 4-bromoacetanilide through acid- or base-catalyzed hydrolysis to yield 4-bromoaniline.

  • Salt Formation: 4-bromoaniline is subsequently treated with hydrochloric acid to produce 4-bromoanilinium chloride.

Quantitative Data Summary

StepReactantsReagents/SolventsTypical Yield (%)Reference
1. Acetylation Aniline, Acetic AnhydrideZinc dust (optional)~90%[Organic Syntheses]
2. Bromination Acetanilide, BromineGlacial Acetic Acid~80%[Organic Syntheses]
3. Hydrolysis 4-BromoacetanilideEthanolic HCl or aq. H₂SO₄~95%[Organic Syntheses]
Overall Yield ~68%

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of 4-bromoanilinium chloride via the acetanilide route, based on established laboratory procedures.

Experiment 1: Synthesis of Acetanilide (Protection)

Materials:

  • Aniline

  • Acetic anhydride

  • Concentrated hydrochloric acid

  • Sodium acetate (B1210297)

  • Water

  • Ice

Procedure:

  • In a flask, dissolve aniline in a mixture of concentrated hydrochloric acid and water.

  • To this solution, add acetic anhydride and stir.

  • Immediately add a solution of sodium acetate in water to the flask.

  • Stir the mixture vigorously and then cool it in an ice bath to induce crystallization.

  • Collect the crude acetanilide by vacuum filtration, wash with cold water, and air dry.

  • Recrystallize the crude product from hot water to obtain pure acetanilide.

Experiment 2: Synthesis of 4-Bromoacetanilide (Bromination)

Materials:

  • Acetanilide

  • Glacial acetic acid

  • Bromine

  • Water

  • Ice

Procedure:

  • Dissolve acetanilide in glacial acetic acid in an Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled acetanilide solution while stirring.

  • After the addition is complete, allow the mixture to stir at room temperature.

  • Pour the reaction mixture into a beaker containing ice and water to precipitate the product.

  • Collect the crude 4-bromoacetanilide by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol (B145695) to obtain pure 4-bromoacetanilide.

Experiment 3: Synthesis of 4-Bromoaniline (Deprotection)

Materials:

  • 4-Bromoacetanilide

  • Concentrated hydrochloric acid

  • Ethanol

  • Sodium hydroxide (B78521) solution

  • Water

  • Ice

Procedure:

  • In a round-bottom flask, combine 4-bromoacetanilide, ethanol, and concentrated hydrochloric acid.

  • Heat the mixture under reflux.

  • After the reflux period, pour the hot solution into a beaker containing ice.

  • Make the solution basic by slowly adding a sodium hydroxide solution. This will precipitate the 4-bromoaniline.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the crude 4-bromoaniline by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure 4-bromoaniline.

Experiment 4: Synthesis of 4-Bromoanilinium Chloride

Materials:

  • 4-Bromoaniline

  • Concentrated hydrochloric acid

  • Ethanol (optional, as a solvent)

Procedure:

  • Dissolve 4-bromoaniline in a minimal amount of a suitable solvent like ethanol.

  • Slowly add concentrated hydrochloric acid to the solution while stirring.

  • The 4-bromoanilinium chloride will precipitate out of the solution.

  • Collect the salt by filtration and wash with a small amount of cold solvent.

  • Dry the product.

Mechanistic Insights and Visualizations

The core of 4-bromoaniline synthesis lies in the electrophilic aromatic substitution reaction. The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and the overall experimental workflow.

Electrophilic_Bromination_of_Acetanilide cluster_reagents Reagents Acetanilide Acetanilide Transition_State Wheland Intermediate (Sigma Complex) Acetanilide->Transition_State Electrophilic attack Br2 Br-Br p_Bromoacetanilide 4-Bromoacetanilide Transition_State->p_Bromoacetanilide Deprotonation HBr HBr

Caption: Mechanism of Electrophilic Bromination of Acetanilide.

Hydrolysis_of_4_Bromoacetanilide p_Bromoacetanilide 4-Bromoacetanilide Protonated_Amide Protonated Amide p_Bromoacetanilide->Protonated_Amide Protonation H3O H₃O⁺ Water_Attack Nucleophilic Attack by Water Protonated_Amide->Water_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Water_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Leaving_Group_Departure Departure of Acetic Acid Proton_Transfer->Leaving_Group_Departure p_Bromoaniline 4-Bromoaniline Leaving_Group_Departure->p_Bromoaniline Acetic_Acid Acetic Acid

Caption: Acid-Catalyzed Hydrolysis of 4-Bromoacetanilide.

Synthesis_Workflow Start Aniline Step1 Acetylation (Protection) Start->Step1 Acetanilide Acetanilide Step1->Acetanilide Step2 Bromination Acetanilide->Step2 p_Bromoacetanilide 4-Bromoacetanilide Step2->p_Bromoacetanilide Step3 Hydrolysis (Deprotection) p_Bromoacetanilide->Step3 p_Bromoaniline 4-Bromoaniline Step3->p_Bromoaniline Step4 Acidification p_Bromoaniline->Step4 End 4-Bromoanilinium Chloride Step4->End

Caption: Overall Synthesis Workflow for 4-Bromoanilinium Chloride.

Conclusion

The synthesis of 4-bromoanilinium chloride, rooted in the foundational principles of 19th-century organic chemistry, stands as a testament to the ingenuity of early chemists in controlling the reactivity of aromatic compounds. The development of the acetanilide protection strategy was a pivotal moment, enabling the selective synthesis of 4-bromoaniline and, by extension, its hydrochloride salt. This historical methodology not only provided a reliable route to a valuable chemical intermediate but also enriched the synthetic chemist's toolbox with the powerful concepts of protecting groups and directing effects in electrophilic aromatic substitution. The procedures and mechanistic understanding outlined in this guide provide a comprehensive resource for researchers and professionals working with this important class of compounds.

References

Exploratory

Spectroscopic Analysis of 4-Bromoanilinium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to 4-bromoanilinium chloride. This compo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to 4-bromoanilinium chloride. This compound, the hydrochloride salt of 4-bromoaniline (B143363), is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Understanding its structural and spectroscopic properties is crucial for its effective utilization in research and development.

Chemical Structure and Formation

4-Bromoanilinium chloride is formed through the protonation of the amino group of 4-bromoaniline by hydrochloric acid. This acid-base reaction yields the anilinium salt, which is often a stable, crystalline solid.

formation cluster_reactants Reactants cluster_product Product cluster_structures 4-Bromoaniline 4-Bromoaniline Product 4-Bromoanilinium chloride 4-Bromoaniline->Product + HCl HCl HCl Reactant_struct Product_struct

Caption: Formation of 4-bromoanilinium chloride.

Spectroscopic Data

While spectroscopic data for the parent compound, 4-bromoaniline, is widely available, specific, detailed peak lists for 4-bromoanilinium chloride are not readily found in publicly accessible databases. The formation of the anilinium salt induces significant changes in the electronic environment of the molecule, which are reflected in its NMR and IR spectra. The data presented below is based on general principles of anilinium salt spectroscopy and available information for closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The protonation of the amino group to form the -NH₃⁺ group results in a downfield shift of the aromatic proton signals due to the increased electron-withdrawing nature of the substituent.

Table 1: ¹H NMR Data for 4-Bromoanilinium Chloride

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.8Doublet2HAromatic protons ortho to -NH₃⁺
~7.3 - 7.5Doublet2HAromatic protons meta to -NH₃⁺
Broad Singlet3H-NH₃⁺

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Data for 4-Bromoanilinium Chloride

Chemical Shift (δ) ppmAssignment
~135 - 140C-NH₃⁺
~132 - 135C-Br
~125 - 130Aromatic CH ortho to -NH₃⁺
~120 - 125Aromatic CH meta to -NH₃⁺
Infrared (IR) Spectroscopy

The IR spectrum of 4-bromoanilinium chloride is expected to show characteristic peaks for the anilinium ion and the substituted benzene (B151609) ring.

Table 3: IR Absorption Data for 4-Bromoanilinium Chloride

Frequency (cm⁻¹)IntensityAssignment
3000 - 2800Strong, BroadN-H stretching of -NH₃⁺
~1600, ~1480MediumC=C aromatic ring stretching
~1550MediumN-H bending of -NH₃⁺
~1000 - 1100StrongC-Br stretching
~820Strongp-disubstituted C-H out-of-plane bending

Note: Expected absorption bands. The N-H stretching region is often broad due to hydrogen bonding.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of 4-bromoanilinium chloride.

Synthesis of 4-Bromoanilinium Chloride

This protocol describes the straightforward acid-base reaction to form the salt.[1]

Materials:

  • 4-bromoaniline

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous ethanol (B145695)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve a known quantity of 4-bromoaniline in a minimal amount of anhydrous ethanol in a round-bottom flask with stirring.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the cooled, stirring solution.

  • A precipitate of 4-bromoanilinium chloride should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting material.

  • Dry the product under vacuum or in a desiccator over a suitable drying agent.

synthesis_workflow cluster_synthesis Synthesis Workflow dissolve Dissolve 4-bromoaniline in anhydrous ethanol cool Cool solution in ice bath dissolve->cool add_hcl Add concentrated HCl dropwise cool->add_hcl precipitate Stir for 30 min, precipitate forms add_hcl->precipitate filter Collect solid by vacuum filtration precipitate->filter wash Wash with cold ethanol filter->wash dry Dry product wash->dry

Caption: Synthesis of 4-bromoanilinium chloride.

NMR Spectroscopy

Instrumentation:

  • A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the dried 4-bromoanilinium chloride.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. The choice of solvent is critical as the -NH₃⁺ protons are exchangeable.

  • Ensure the sample is fully dissolved before placing it in the spectrometer.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the proton spectrum.

IR Spectroscopy

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the dry 4-bromoanilinium chloride sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to subtract from the sample spectrum.

This guide provides a foundational understanding of the spectroscopic properties and handling of 4-bromoanilinium chloride for professionals in the chemical and pharmaceutical sciences. While specific peak data is elusive in public databases, the provided information on expected spectral characteristics and detailed experimental protocols will aid in its synthesis, identification, and application.

References

Foundational

Understanding the reactivity of the anilinium ion

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the reactivity of the anilinium ion, designed for researchers, scientists, and drug development professionals.

Abstract

The anilinium ion (C₆H₅NH₃⁺), the conjugate acid of aniline (B41778), exhibits unique reactivity that is fundamentally different from its parent amine. The protonation of the amino group profoundly alters the electronic landscape of the aromatic ring, transforming the substituent from a powerful activating, ortho-, para-directing group into a strong deactivating, meta-directing group. This guide provides a comprehensive examination of the anilinium ion's electronic structure, acidity, and reactivity, with a particular focus on its behavior in electrophilic aromatic substitution reactions. It summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of core concepts to offer a thorough understanding of this critical chemical entity.

Electronic Structure and Stability

Aniline (C₆H₅NH₂) is a weak base that readily protonates in acidic media to form the anilinium ion.[1][2] This protonation occurs on the lone pair of electrons of the nitrogen atom, changing its hybridization and its electronic effect on the aromatic ring.

  • Aniline: The nitrogen atom in aniline is sp² hybridized, and its lone pair is in a p-orbital, allowing for effective delocalization into the benzene (B151609) ring through resonance. This delocalization increases the electron density on the aromatic ring, particularly at the ortho and para positions, making aniline highly reactive towards electrophiles.[3][4] Aniline is a resonance hybrid of five contributing structures.[5]

  • Anilinium Ion: Upon protonation, the nitrogen atom becomes sp³ hybridized and positively charged. This positive charge prevents the lone pair (now engaged in a bond with a proton) from participating in resonance with the aromatic ring.[3][6][7] Consequently, the anilinium ion has only two principal resonance structures, which are the Kekulé structures of the benzene ring itself.[5][8][9] The greater number of resonance structures for aniline compared to the anilinium ion contributes to aniline's higher stability.[1][5]

G cluster_ring Effect on Aromatic Ring start Aniline in Strong Acid (e.g., HNO₃/H₂SO₄) protonation Protonation of -NH₂ group start->protonation anilinium Formation of Anilinium Ion (-NH₃⁺) protonation->anilinium deactivation -NH₃⁺ group exerts strong -I (inductive) effect anilinium->deactivation ortho Ortho Position: Strongly Deactivated deactivation->ortho meta Meta Position: Least Deactivated deactivation->meta para Para Position: Moderately Deactivated deactivation->para result Electrophilic attack occurs predominantly at the meta position meta->result caption Figure 2: Logical flow of meta-direction in anilinium ions. G s1 Step 1: Protection Aniline + Acetic Anhydride p1 Product: Acetanilide (-NHCOCH₃ group is o,p-directing but less activating and protects N) s1->p1 Acetylation s2 Step 2: Nitration Acetanilide + HNO₃/H₂SO₄ at 0-10°C p1->s2 p2 Product: p-Nitroacetanilide (Major isomer due to steric hindrance) s2->p2 Nitration s3 Step 3: Deprotection Aqueous Acid Hydrolysis (e.g., H₂SO₄/H₂O, heat) p2->s3 p3 Final Product: p-Nitroaniline s3->p3 Hydrolysis caption Figure 3: Experimental workflow for p-nitroaniline synthesis.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: 4-Bromoanilinium Chloride in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromoanilinium chloride, and its free base form 4-bromoaniline (B143363), are versatile and pivotal building blocks in the synthesis of a wid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoanilinium chloride, and its free base form 4-bromoaniline (B143363), are versatile and pivotal building blocks in the synthesis of a wide array of pharmaceutical intermediates. The presence of both a reactive amino group and a bromine atom on the aromatic ring allows for diverse chemical transformations, making it an indispensable precursor for constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs).[1][2] This compound serves as a key starting material for introducing the 4-aminophenyl moiety, a common structural motif in drugs targeting a range of conditions, including analgesics, antihistamines, and antipsychotics.[3]

The primary utility of 4-bromoanilinium chloride in pharmaceutical synthesis lies in its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, as well as in Mannich reactions.[4] These methodologies enable the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the assembly of complex drug scaffolds.

This document provides detailed application notes and experimental protocols for two of the most critical transformations involving 4-bromoaniline in the synthesis of pharmaceutical intermediates: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Key Synthetic Applications

4-Bromoaniline is a versatile substrate for several high-impact synthetic reactions in pharmaceutical development:

  • Suzuki-Miyaura Coupling: This reaction is employed to form a carbon-carbon bond between 4-bromoaniline and a boronic acid or ester. This is a powerful method for synthesizing biaryl compounds, which are common cores in many pharmaceutical agents. The reactivity of the carbon-halogen bond in Suzuki-Miyaura reactions generally follows the trend I > Br > Cl.[5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between 4-bromoaniline and a primary or secondary amine. It is a cornerstone for the synthesis of diarylamines and N-aryl heterocycles, which are prevalent in medicinal chemistry.[1][6]

  • Heck Reaction: This reaction involves the coupling of 4-bromoaniline with an alkene in the presence of a palladium catalyst, leading to the formation of substituted anilines.

  • Mannich Reaction: 4-Bromoaniline can act as the amine component in the three-component Mannich reaction to produce β-amino ketones, which can be further elaborated into more complex pharmaceutical intermediates.[4]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4'-Amino-[1,1'-biphenyl]-4-carbonitrile

This protocol details the synthesis of 4'-amino-[1,1'-biphenyl]-4-carbonitrile, a key intermediate for various pharmaceutical compounds, via a Suzuki-Miyaura coupling reaction between 4-bromoaniline and 4-cyanophenylboronic acid.

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_product Product 4-Bromoaniline 4-Bromoaniline Catalyst Pd(OAc)₂ Ligand Base 4-Bromoaniline->Catalyst 4-Cyanophenylboronic_acid 4-Cyanophenylboronic acid 4-Cyanophenylboronic_acid->Catalyst Product 4'-Amino-[1,1'-biphenyl]-4-carbonitrile Catalyst->Product

Caption: Suzuki-Miyaura coupling of 4-bromoaniline.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )
4-Bromoaniline172.03
4-Cyanophenylboronic acid146.94
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)224.50
Triphenylphosphine (B44618) (PPh₃)262.29
Potassium Carbonate (K₂CO₃)138.21
1,4-Dioxane (B91453)88.11
Water18.02
Ethyl Acetate88.11
Brine-
Anhydrous Sodium Sulfate142.04

Experimental Procedure:

  • To a dry Schlenk flask, add 4-bromoaniline (1.0 mmol, 172 mg), 4-cyanophenylboronic acid (1.2 mmol, 176 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Stir the reaction mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to obtain 4'-amino-[1,1'-biphenyl]-4-carbonitrile.

Quantitative Data:

Reactant/ProductMolar RatioYield (%)Reference
4-Bromoaniline1.0-[1]
4-Cyanophenylboronic acid1.2-[1]
4'-Amino-[1,1'-biphenyl]-4-carbonitrile-62[1]
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Piperazines

This protocol provides a general methodology for the synthesis of N-aryl piperazines, a common scaffold in many pharmaceuticals, via the Buchwald-Hartwig amination of 4-bromoaniline with piperazine (B1678402).

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_product Product 4-Bromoaniline 4-Bromoaniline Catalyst Pd₂(dba)₃ Ligand Base 4-Bromoaniline->Catalyst Piperazine Piperazine Piperazine->Catalyst Product 1-(4-Aminophenyl)piperazine Catalyst->Product

Caption: Buchwald-Hartwig amination of 4-bromoaniline.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )
4-Bromoaniline172.03
Piperazine86.14
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.72
Xantphos578.68
Sodium tert-butoxide (NaOtBu)96.10
Toluene (B28343)92.14
Ethyl Acetate88.11
Brine-
Anhydrous Magnesium Sulfate120.37

Experimental Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromoaniline (1.0 mmol, 172 mg), piperazine (1.2 mmol, 103 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • In a separate vial, prepare the catalyst system by adding Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and Xantphos (0.04 mmol, 23.1 mg) to anhydrous toluene (2 mL).

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add an additional 8 mL of anhydrous toluene to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(4-aminophenyl)piperazine.

Quantitative Data (Representative):

Reactant/ProductMolar RatioTypical Yield (%)
4-Bromoaniline1.0-
Piperazine1.2-
N-(4-Aminophenyl)piperazine-80-95

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow for cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X-L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Ar'-B(OR)₂) ArPd(II)XL2->Transmetalation Ar'-B(OR)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental_Workflow Start Start Reactants Combine Reactants, Catalyst, Ligand, and Base Start->Reactants Inert_Atmosphere Establish Inert Atmosphere Reactants->Inert_Atmosphere Solvent Add Anhydrous Solvent Inert_Atmosphere->Solvent Heat_Stir Heat and Stir Solvent->Heat_Stir Monitor Monitor Reaction Progress (TLC/LC-MS) Heat_Stir->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for cross-coupling.

Conclusion

4-Bromoanilinium chloride is a highly valuable and versatile starting material for the synthesis of pharmaceutical intermediates. Its ability to undergo robust and reliable cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides medicinal chemists with powerful tools for the construction of complex molecular scaffolds. The protocols and data presented herein offer a foundational guide for researchers and drug development professionals to effectively utilize this key building block in their synthetic campaigns.

References

Application

Application of 4-Bromoanilinium Chloride in Azo Dye Production: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromoanilinium chloride, the salt of the aromatic amine 4-bromoaniline (B143363), is a pivotal intermediate in the synthesis of a diverse ran...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoanilinium chloride, the salt of the aromatic amine 4-bromoaniline (B143363), is a pivotal intermediate in the synthesis of a diverse range of azo dyes.[1][2] Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of synthetic colorants.[1][3] The incorporation of 4-bromoaniline as the diazo component in the synthesis of azo dyes imparts specific properties to the final product. The presence of the bromine atom can enhance the lightfastness and alter the shade and intensity of the color.[1] These characteristics make 4-bromoaniline-based azo dyes valuable in various applications, including textiles, printing inks, and pigments for paints and plastics.[1]

This document provides detailed application notes and experimental protocols for the synthesis of azo dyes using 4-bromoanilinium chloride, intended for use by researchers in chemistry and materials science.

General Principles of Azo Dye Synthesis

The synthesis of azo dyes from 4-bromoanilinium chloride follows a well-established two-step reaction pathway:

  • Diazotization: The primary aromatic amine, 4-bromoaniline (derived from 4-bromoanilinium chloride), is converted into a diazonium salt by treatment with nitrous acid. Nitrous acid is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid, such as hydrochloric acid.[4] This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[5]

  • Azo Coupling: The resulting 4-bromobenzenediazonium (B8398784) chloride solution is then reacted with a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or aromatic amines.[3] The diazonium salt acts as an electrophile and attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the azo dye.[3]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-bromophenylazo)-2-naphthol

This protocol details the synthesis of a vibrant orange-red azo dye, 1-(4-bromophenylazo)-2-naphthol, using 4-bromoanilinium chloride and 2-naphthol (B1666908) as the coupling agent.

Materials:

  • 4-Bromoanilinium chloride

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol (β-naphthol)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Ice

  • Ethanol (for recrystallization)

Equipment:

  • Beakers (100 mL, 250 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Buchner funnel and filter flask

  • Filter paper

  • Melting point apparatus

Procedure:

Part A: Diazotization of 4-Bromoaniline

  • In a 100 mL beaker, dissolve a specific amount of 4-bromoanilinium chloride in a mixture of concentrated hydrochloric acid and distilled water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in distilled water and cool it to 0-5 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the 4-bromoanilinium chloride solution. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for 15-20 minutes to ensure the completion of the diazotization reaction. The resulting solution contains 4-bromobenzenediazonium chloride.

Part B: Azo Coupling with 2-Naphthol

  • In a 250 mL beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold 4-bromobenzenediazonium chloride solution (from Part A) to the cold 2-naphthol solution with vigorous stirring.

  • An orange-red precipitate of 1-(4-bromophenylazo)-2-naphthol will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

  • Filter the precipitated dye using a Buchner funnel.

  • Wash the dye with a generous amount of cold water to remove any unreacted salts and impurities.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain a purified product.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

  • Determine the melting point and yield of the purified 1-(4-bromophenylazo)-2-naphthol.

Data Presentation

Table 1: Physicochemical Data of 1-(4-bromophenylazo)-2-naphthol

PropertyValue
Molecular FormulaC₁₆H₁₁BrN₂O
Molecular Weight327.18 g/mol
AppearanceOrange-red solid
Melting Point131 °C[5]
Yield>85% (typical)

Table 2: Spectroscopic Data of Azo Dyes Derived from 4-Bromoaniline

Coupling ComponentDye Structureλmax (nm)Reference
2-Naphthol1-(4-bromophenylazo)-2-naphthol482N/A
Phenol4-(4-bromophenylazo)phenol350N/A
Aniline4-(4-bromophenylazo)aniline385N/A

Visualization of Workflow and Mechanisms

Azo Dye Synthesis Workflow

The general workflow for the synthesis of an azo dye from 4-bromoanilinium chloride is depicted below.

AzoDyeSynthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Workup & Purification 4-Bromoanilinium_chloride 4-Bromoanilinium chloride Diazonium_salt 4-Bromobenzene- diazonium chloride 4-Bromoanilinium_chloride->Diazonium_salt  0-5°C HCl_H2O HCl, H₂O NaNO2 NaNO₂ (aq) NaNO2->Diazonium_salt Coupling_agent Coupling Agent (e.g., 2-Naphthol) Azo_dye Azo Dye (e.g., 1-(4-bromophenylazo)- 2-naphthol) Coupling_agent->Azo_dye  0-5°C NaOH_H2O NaOH, H₂O Filtration Filtration Azo_dye->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying Pure_dye Purified Azo Dye Drying->Pure_dye

Caption: General workflow for azo dye synthesis.

Reaction Mechanism

The mechanism involves the formation of the electrophilic diazonium ion followed by electrophilic aromatic substitution on the electron-rich coupling component.

ReactionMechanism cluster_diazotization_mech Diazotization Mechanism cluster_coupling_mech Coupling Mechanism 4-Bromoaniline 4-Bromoaniline Diazonium_ion 4-Bromobenzenediazonium ion 4-Bromoaniline->Diazonium_ion + HONO, H⁺ HONO HONO (from NaNO₂ + HCl) 2-Naphthol 2-Naphthol Diazonium_ion->2-Naphthol Electrophilic Aromatic Substitution Azo_dye_product 1-(4-bromophenylazo)-2-naphthol 2-Naphthol->Azo_dye_product

Caption: Simplified reaction mechanism.

Characterization of Synthesized Azo Dyes

The synthesized azo dyes should be characterized to confirm their structure and purity. Common analytical techniques include:

  • Melting Point Determination: A sharp melting point range indicates a high degree of purity.

  • Thin Layer Chromatography (TLC): To assess the purity of the product.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which is related to the color of the dye.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N=N stretching vibration of the azo group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye molecule.

Safety Precautions

  • 4-Bromoanilinium chloride and 4-bromoaniline are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Concentrated acids and bases are corrosive. Handle them with extreme caution.

  • Azo dyes may be harmful. Avoid inhalation of dust and contact with skin and eyes.

By following these protocols and understanding the underlying principles, researchers can effectively synthesize and characterize a variety of azo dyes based on 4-bromoanilinium chloride for various applications.

References

Method

Application Notes and Protocols: 4-Bromoanilinium Chloride as a Precursor in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 4-bromoanilinium chloride as a versatile precursor in the synthesis of a variety...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromoanilinium chloride as a versatile precursor in the synthesis of a variety of agrochemicals. Detailed protocols for the preparation of key intermediates and final active ingredients are presented, including urea-based herbicides, isoxazoline-based herbicides, and 4-thiazolidinone (B1220212) fungicides.

Introduction

4-Bromoanilinium chloride, the hydrochloride salt of 4-bromoaniline (B143363), is a stable and convenient starting material for the synthesis of numerous agrochemicals.[1][2] The presence of the bromine atom and the amino group on the aromatic ring provides reactive sites for a range of chemical transformations, making it a valuable building block in the development of herbicides, fungicides, and insecticides.[3][4][5] This document outlines detailed synthetic protocols for key classes of agrochemicals derived from this precursor.

Agrochemicals Derived from 4-Bromoanilinium Chloride

4-Bromoanilinium chloride serves as a precursor to a diverse range of agrochemicals, primarily through its conversion to 4-bromoaniline. The main classes of agrochemicals synthesized from this precursor include:

  • Urea-Based Herbicides: These compounds are synthesized through the reaction of 4-bromophenyl isocyanate with an appropriate amine. A prominent example is Metobromuron, a selective herbicide.[6]

  • Isoxazoline-Based Herbicides: This newer class of herbicides often utilizes 4-bromoaniline derivatives as key intermediates. These compounds are effective against a variety of weeds.[1]

  • 4-Thiazolidinone Fungicides: These heterocyclic compounds, synthesized from 4-bromoaniline, have shown promising antifungal activity against various plant pathogens.

Experimental Protocols

Protocol 1: Preparation of 4-Bromoaniline from 4-Bromoanilinium Chloride

This protocol describes the deprotonation of 4-bromoanilinium chloride to yield the free base, 4-bromoaniline, which is the primary starting material for subsequent agrochemical syntheses.

Materials:

Procedure:

  • Dissolve 4-bromoanilinium chloride in deionized water.

  • Slowly add a dilute solution of sodium hydroxide with stirring until the solution becomes basic (pH > 10), leading to the precipitation of 4-bromoaniline.[7][8]

  • Extract the aqueous suspension with an organic solvent (e.g., dichloromethane) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-bromoaniline.

Quantitative Data:

ParameterValueReference
Starting Material4-Bromoanilinium chloride[2](--INVALID-LINK--)
ReagentDilute NaOH[7](9--INVALID-LINK--
Expected Yield>95%-
PurityHigh-
Protocol 2: Synthesis of the Herbicide Metobromuron

This protocol outlines a two-step synthesis of the urea-based herbicide Metobromuron, starting from 4-bromoaniline.

Step 1: Synthesis of 4-Bromophenyl Isocyanate

Materials:

Procedure:

  • Dissolve 4-bromoaniline in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add triethylamine to the solution.

  • Slowly add a solution of triphosgene in anhydrous dichloromethane to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC. Upon completion, the reaction mixture can be carefully quenched and the product isolated and purified. A reference indicates a yield of up to 100% for this type of reaction.[10]

Step 2: Synthesis of Metobromuron

Materials:

  • 4-Bromophenyl isocyanate

  • N,O-Dimethylhydroxylamine hydrochloride

  • Sodium hydroxide

  • Toluene (B28343)

  • Water

Procedure:

  • Prepare a solution of hydroxylamine (B1172632) hydrochloride in water and adjust the pH to 7-8 with a 32% sodium hydroxide solution.

  • Add toluene to the aqueous solution.

  • Add 4-bromophenyl isocyanate dropwise to the mixture at 12°C.

  • After the reaction is complete (monitored by HPLC to confirm the consumption of the isocyanate), the intermediate solid is filtered.

  • The filtered solid is then added to water, and the pH is adjusted to 8-10 with a 32% NaOH solution.

  • Dimethyl sulfate is added dropwise at 20-25°C while maintaining the pH between 8 and 10 with the addition of NaOH solution.

  • After the reaction is complete (monitored by HPLC), the product is filtered, washed with water, and dried to yield Metobromuron.[2]

Quantitative Data:

ParameterValueReference
Starting Material (Step 2)4-Bromophenyl isocyanate[2](--INVALID-LINK--)
Reagents (Step 2)N,O-Dimethylhydroxylamine HCl, NaOH, Dimethyl sulfate[2](--INVALID-LINK--)
Overall Yield (two steps)91.9%[2](--INVALID-LINK--)
Purity (HPLC)99.1%[2](--INVALID-LINK--)
Protocol 3: Synthesis of the Herbicide Intermediate 4-Bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline

This protocol describes the synthesis of a key intermediate for isoxazoline-based herbicides, starting from 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline (B7720610).

Materials:

  • 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline

  • Pyridine (B92270)

  • Hydrobromic acid (HBr)

  • Hydrogen peroxide (H₂O₂)

  • Water

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • Charge a round-bottom flask with 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline and pyridine.

  • Add hydrobromic acid dropwise at a temperature between 20-35°C.

  • Heat the mixture to 78-84°C and add hydrogen peroxide dropwise over 30 minutes.

  • Stir the mixture at 25°C for 12 hours.

  • Concentrate the reaction mixture to an oily residue.

  • Dissolve the crude product in pyridine at 50°C and then add water.

  • Stir the mixture at 0°C for 1 hour to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline.[1]

Quantitative Data:

ParameterValueReference
Starting Material2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline[1](--INVALID-LINK--)
ReagentsPyridine, HBr, H₂O₂[1](--INVALID-LINK--)
Yield92%[1](--INVALID-LINK--)
Purity (HPLC)94.6%[1](--INVALID-LINK--)
Protocol 4: General Procedure for the Synthesis of 4-Thiazolidinone Fungicides

This protocol provides a general method for the synthesis of 4-thiazolidinone derivatives from 4-bromoaniline, which have potential fungicidal properties.

Step 1: Synthesis of Schiff Base (Aldimine)

Materials:

Procedure:

  • Dissolve equimolar amounts of 4-bromoaniline and a substituted benzaldehyde in ethanol.

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature to allow the Schiff base to crystallize.

  • Filter the solid, wash with cold ethanol, and dry.

Step 2: Cyclization to 4-Thiazolidinone

Materials:

  • Schiff base from Step 1

  • Thioglycolic acid

  • Anhydrous zinc chloride (catalyst)

  • Dry 1,4-dioxane (B91453)

  • Sodium bicarbonate solution (10%)

Procedure:

  • Reflux a mixture of the Schiff base (0.01 mol), thioglycolic acid (0.015 mol), and a pinch of anhydrous zinc chloride in dry 1,4-dioxane for 12-14 hours.[11]

  • Monitor the reaction by TLC.

  • After cooling, neutralize the reaction mixture with a 10% sodium bicarbonate solution.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the 4-thiazolidinone derivative.[11]

Quantitative Data:

ParameterValueReference
Starting Material (Step 1)4-BromoanilineGeneral procedure
Reagent (Step 2)Thioglycolic acid[11](--INVALID-LINK--)
Catalyst (Step 2)Anhydrous ZnCl₂[11](--INVALID-LINK--)
YieldVariable-
PurityRecrystallized product-

Visualizations

Agrochemical_Synthesis_from_4_Bromoanilinium_Chloride 4-Bromoanilinium chloride 4-Bromoanilinium chloride 4-Bromoaniline 4-Bromoaniline 4-Bromoanilinium chloride->4-Bromoaniline Deprotonation 4-Bromophenyl isocyanate 4-Bromophenyl isocyanate 4-Bromoaniline->4-Bromophenyl isocyanate Phosgenation 4-Bromoaniline Derivatives 4-Bromoaniline Derivatives 4-Bromoaniline->4-Bromoaniline Derivatives Schiff Bases Schiff Bases 4-Bromoaniline->Schiff Bases Condensation Urea-based Herbicides (e.g., Metobromuron) Urea-based Herbicides (e.g., Metobromuron) 4-Bromophenyl isocyanate->Urea-based Herbicides (e.g., Metobromuron) Substituted Anilines Substituted Anilines Isoxazoline-based Herbicides Isoxazoline-based Herbicides 4-Bromoaniline Derivatives->Isoxazoline-based Herbicides 4-Thiazolidinone Fungicides 4-Thiazolidinone Fungicides Schiff Bases->4-Thiazolidinone Fungicides Cyclization

Caption: Synthetic pathways from 4-bromoanilinium chloride to various agrochemicals.

Metobromuron_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 4-Bromoaniline 4-Bromoaniline Step 1: Formation of 4-Bromophenyl isocyanate Step 1: Formation of 4-Bromophenyl isocyanate 4-Bromoaniline->Step 1: Formation of 4-Bromophenyl isocyanate Triphosgene Triphosgene Triphosgene->Step 1: Formation of 4-Bromophenyl isocyanate N,O-Dimethylhydroxylamine HCl N,O-Dimethylhydroxylamine HCl Step 2: Reaction with hydroxylamine derivative Step 2: Reaction with hydroxylamine derivative N,O-Dimethylhydroxylamine HCl->Step 2: Reaction with hydroxylamine derivative Step 1: Formation of 4-Bromophenyl isocyanate->Step 2: Reaction with hydroxylamine derivative Step 3: Methylation Step 3: Methylation Step 2: Reaction with hydroxylamine derivative->Step 3: Methylation Metobromuron Metobromuron Step 3: Methylation->Metobromuron

Caption: Experimental workflow for the synthesis of Metobromuron.

Precursor_Product_Relationship cluster_intermediates Key Intermediates cluster_products Agrochemical Products 4-Bromoanilinium chloride 4-Bromoanilinium chloride 4-Bromoaniline 4-Bromoaniline 4-Bromoanilinium chloride->4-Bromoaniline 4-Bromophenyl isocyanate 4-Bromophenyl isocyanate 4-Bromoaniline->4-Bromophenyl isocyanate 4-Bromoaniline Derivatives 4-Bromoaniline Derivatives 4-Bromoaniline->4-Bromoaniline Derivatives Fungicides Fungicides 4-Bromoaniline->Fungicides Herbicides Herbicides 4-Bromophenyl isocyanate->Herbicides 4-Bromoaniline Derivatives->Herbicides

Caption: Logical relationship between the precursor and final agrochemical products.

References

Application

Application Note: Synthesis of 1-Bromo-4-chlorobenzene via Sandmeyer Reaction of 4-Bromoanilinium Chloride

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the synthesis of 1-bromo-4-chlorobenzene (B145707) from 4-bromoanilinium chloride via the Sa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 1-bromo-4-chlorobenzene (B145707) from 4-bromoanilinium chloride via the Sandmeyer reaction. The procedure involves the diazotization of 4-bromoaniline (B143363) followed by a copper(I) chloride-catalyzed conversion of the resulting diazonium salt. This method offers a reliable route to regioselectively synthesize asymmetrically substituted dihalobenzenes, which are valuable intermediates in pharmaceutical and organic synthesis. Detailed experimental procedures, a summary of quantitative data, and diagrams illustrating the experimental workflow and reaction mechanism are provided to ensure reproducible and efficient synthesis.

Introduction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of primary aryl amines to a wide variety of functional groups through the intermediacy of a diazonium salt.[1][2] This reaction is particularly useful for synthesizing aryl halides with substitution patterns that are not easily accessible through direct halogenation.[3] The conversion of a primary aromatic amine to a diazonium salt, followed by its reaction with a copper(I) halide, provides a robust method for introducing a halogen atom to a specific position on an aromatic ring.[2][4]

This protocol details the synthesis of 1-bromo-4-chlorobenzene from 4-bromoanilinium chloride. The key steps involve the in situ formation of the diazonium salt of 4-bromoaniline at low temperatures, followed by the introduction of a chloro group using a copper(I) chloride catalyst.[1]

Experimental Protocol

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )
4-Bromoanilinium chloride208.48
Sodium Nitrite (B80452) (NaNO₂)69.00
Hydrochloric Acid (HCl), concentrated36.46
Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O)249.68
Sodium Sulfite (B76179) (Na₂SO₃)126.04
Sodium Chloride (NaCl)58.44
Dichloromethane (CH₂Cl₂)84.93
Sodium Hydroxide (B78521) (NaOH)40.00
Anhydrous Magnesium Sulfate (MgSO₄)120.37
Deionized Water18.02
Procedure

Part 1: Preparation of Copper(I) Chloride (CuCl) Solution

  • In a 250 mL Erlenmeyer flask, dissolve 12.5 g (0.05 mol) of copper(II) sulfate pentahydrate and 3.25 g (0.055 mol) of sodium chloride in 50 mL of hot water.

  • In a separate beaker, prepare a solution of 2.65 g (0.021 mol) of sodium sulfite in 20 mL of water.

  • Slowly add the sodium sulfite solution to the hot copper(II) sulfate solution with constant stirring.

  • Cool the mixture in an ice bath to precipitate the white copper(I) chloride.

  • Wash the precipitate by decantation with three 20 mL portions of cold water.

  • To the white precipitate of copper(I) chloride, add 25 mL of concentrated hydrochloric acid and stir until a clear solution is obtained. Keep this solution in an ice bath.

Part 2: Diazotization of 4-Bromoanilinium chloride

  • In a 250 mL beaker, dissolve 5.21 g (0.025 mol) of 4-bromoanilinium chloride in 25 mL of concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve 1.90 g (0.0275 mol) of sodium nitrite in 10 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the 4-bromoanilinium chloride solution over 15-20 minutes, ensuring the temperature is maintained between 0 and 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C. A slight excess of nitrous acid should be confirmed with starch-iodide paper.

Part 3: Sandmeyer Reaction and Work-up

  • Slowly and carefully add the cold diazonium salt solution from Part 2 to the vigorously stirred, cold copper(I) chloride solution from Part 1.

  • Effervescence (evolution of nitrogen gas) will be observed. After the initial vigorous reaction subsides, allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Heat the reaction mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with three 30 mL portions of dichloromethane.

  • Combine the organic extracts and wash them with 30 mL of 1 M sodium hydroxide solution, followed by 30 mL of water, and finally with 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

Part 4: Purification

  • The crude product can be purified by sublimation or recrystallization from a minimal amount of hot ethanol.

  • Alternatively, vacuum distillation can be employed for purification.

Data Presentation

ParameterValueReference
Starting Material4-Bromoanilinium chloride
Product1-Bromo-4-chlorobenzene
Molecular FormulaC₆H₄BrCl[5]
Molecular Weight191.45 g/mol [5][6]
AppearanceWhite to pale cream crystalline solid[7]
Melting Point63-69 °C[7]
Purity (GC)≥98%[7][8]
Typical Yield50-70%[9]

Visualizations

experimental_workflow cluster_cucl Part 1: CuCl Preparation cluster_diazotization Part 2: Diazotization cluster_sandmeyer Part 3: Sandmeyer Reaction & Work-up cluster_purification Part 4: Purification cucl_start CuSO₄·5H₂O + NaCl in hot water cucl_precipitate Precipitate CuCl cucl_start->cucl_precipitate na2so3 Na₂SO₃ solution na2so3->cucl_precipitate cucl_wash Wash with H₂O cucl_precipitate->cucl_wash cucl_solution Dissolve in conc. HCl cucl_wash->cucl_solution reaction Combine Solutions & React cucl_solution->reaction aniline 4-Bromoanilinium chloride in conc. HCl diazonium Form Diazonium Salt (0-5 °C) aniline->diazonium nano2 NaNO₂ solution nano2->diazonium diazonium->reaction workup Extract with CH₂Cl₂ reaction->workup wash Wash with NaOH, H₂O, Brine workup->wash dry Dry and Evaporate wash->dry purify Sublimation or Recrystallization dry->purify product 1-Bromo-4-chlorobenzene purify->product

Caption: Experimental workflow for the synthesis of 1-bromo-4-chlorobenzene.

sandmeyer_mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction amine 4-Bromoaniline diazonium_formation Diazonium Salt Formation amine->diazonium_formation nitrosonium NO⁺ nitrosonium->diazonium_formation diazonium 4-Bromobenzenediazonium ion diazonium_formation->diazonium set Single Electron Transfer diazonium->set cucl CuCl cucl->set aryl_radical 4-Bromophenyl radical + N₂ set->aryl_radical cucl2 CuCl₂ set->cucl2 product_formation Atom Transfer aryl_radical->product_formation cucl2->product_formation product_formation->cucl Regenerated product 1-Bromo-4-chlorobenzene product_formation->product

Caption: Mechanism of the Sandmeyer reaction.

References

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromoanilinium Chloride

Audience: Researchers, scientists, and drug development professionals. Introduction: 4-Bromoanilinium chloride, the hydrochloride salt of 4-bromoaniline, is a versatile and valuable building block in organic synthesis.[1...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromoanilinium chloride, the hydrochloride salt of 4-bromoaniline, is a versatile and valuable building block in organic synthesis.[1][2][3] The presence of a bromine atom on the aromatic ring makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds.[1][4] The anilinium group, being protonated, enhances the electrophilicity of the aryl halide.[1] In reactions conducted under basic conditions, the anilinium salt is typically neutralized in situ to the free aniline (B41778), which then participates in the catalytic cycle. This document provides detailed application notes, experimental protocols, and representative data for key palladium-catalyzed reactions involving this substrate.

Suzuki-Miyaura Coupling

Application Notes: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[5][6][7] For 4-bromoanilinium chloride, this reaction provides a direct route to synthesize 4-amino-biphenyl derivatives, which are common scaffolds in pharmaceuticals and materials science. The reactivity of the carbon-halogen bond in palladium-catalyzed couplings generally follows the trend I > Br > Cl, making the C-Br bond in 4-bromoanilinium chloride highly suitable for oxidative addition to the palladium(0) catalyst.[5][8] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored based on the electronic properties of the boronic acid coupling partner.[9][10]

Representative Reaction Data:

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene (B28343)/H₂O8095
24-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10092
34-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃THF/H₂O6096
44-Cyanophenylboronic acidPd(OAc)₂ (2)-K₂CO₃DMF/H₂O11088

Detailed Experimental Protocol: Synthesis of 4'-Methyl-[1,1'-biphenyl]-4-amine

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-bromoanilinium chloride (1.0 mmol, 208.5 mg), 4-methylphenylboronic acid (1.2 mmol, 163.0 mg), and potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture of toluene (8 mL) and water (2 mL) via syringe.

  • Reaction Conditions: Heat the mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, quench the reaction with water (15 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Heck-Mizoroki Reaction

Application Notes: The Heck reaction forms a new C-C bond by coupling an aryl halide with an alkene, typically yielding a substituted alkene.[11][12][13] This reaction is highly valuable for the synthesis of stilbenes, cinnamates, and other vinylated aromatic compounds.[11] Using 4-bromoanilinium chloride, functionalized anilines with unsaturated side chains can be readily prepared. The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand (or can be ligandless under certain conditions), and a base to neutralize the generated hydrohalic acid.[12][14] Tetrabutylammonium salts can be used as additives to enhance catalyst stability and reactivity.[14]

Representative Reaction Data:

EntryAlkeneCatalyst (mol%)Ligand/AdditiveBaseSolventTemp (°C)Yield (%)
1Styrene (B11656)Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile (B52724)10085
2Ethyl acrylatePd/C (5)Bu₄NCl (1 eq)NaOAcDMA14090
31-OctenePd(OAc)₂ (1)PPh₃ (2)K₂CO₃DMF12078
4AcrylonitrilePd(OAc)₂ (2)P(o-tol)₃ (4)NaOAcDMA14082

Detailed Experimental Protocol: Synthesis of (E)-4-(2-Phenylethenyl)aniline

  • Reaction Setup: In a sealed tube, combine 4-bromoanilinium chloride (1.0 mmol, 208.5 mg), styrene (1.5 mmol, 173 µL), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12.2 mg).

  • Solvent and Base Addition: Add anhydrous acetonitrile (5 mL) followed by triethylamine (B128534) (Et₃N) (2.5 mmol, 348 µL). Note: An extra equivalent of base is needed to neutralize the anilinium salt.

  • Reaction Conditions: Seal the tube and heat the mixture to 100 °C for 16 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the product.

Sonogashira Coupling

Application Notes: The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15][16] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[15] It provides a straightforward synthesis of aryl alkynes, which are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[17] When using 4-bromoanilinium chloride, this reaction allows for the direct introduction of an alkynyl moiety at the para-position of the aniline ring.

Representative Reaction Data:

EntryAlkynePd Catalyst (mol%)Cu Co-Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylacetylene (B144264)PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene7091
21-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF6588
3TrimethylsilylacetylenePd(OAc)₂ (3) / XPhos (6)CuI (5)i-Pr₂NHDMF8085
4Propargyl alcoholPdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene7075

Detailed Experimental Protocol: Synthesis of 4-(Phenylethynyl)aniline

  • Reaction Setup: To a flame-dried Schlenk tube, add 4-bromoanilinium chloride (1.0 mmol, 208.5 mg), palladium(II) chloride bis(triphenylphosphine) [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg), and copper(I) iodide [CuI] (0.04 mmol, 7.6 mg).

  • Inert Atmosphere: Evacuate the tube and backfill with argon three times.

  • Reagent Addition: Add degassed toluene (5 mL) and triethylamine (Et₃N) (3.0 mmol, 418 µL) via syringe. Finally, add phenylacetylene (1.2 mmol, 132 µL).

  • Reaction Conditions: Stir the reaction mixture at 70 °C for 8 hours. Monitor the reaction by TLC.

  • Workup: After cooling, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (30 mL), wash with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) (15 mL) and then brine (15 mL). Dry the organic phase over Na₂SO₄, filter, and remove the solvent. Purify the crude product by flash chromatography.

Buchwald-Hartwig Amination

Application Notes: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[18][19][20] While the primary application involves coupling an aryl halide with an amine, a variation can be envisioned where 4-bromoanilinium chloride acts as the aryl halide component to be coupled with a different amine, leading to substituted diaminobenzenes. This reaction is renowned for its broad substrate scope and functional group tolerance.[19] The catalyst system typically consists of a palladium precursor and a sterically hindered phosphine ligand, with a strong base like sodium tert-butoxide.[18]

Representative Reaction Data:

EntryAminePd Pre-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane10093
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene11089
3n-HexylaminePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10091
4DiphenylaminePd₂(dba)₃ (1)tBu₃P·HBF₄ (2)NaOtBuToluene11087

Detailed Experimental Protocol: Synthesis of N1-Phenylbenzene-1,4-diamine

  • Reaction Setup: In a glovebox, charge a Schlenk tube with 4-bromoanilinium chloride (1.0 mmol, 208.5 mg), sodium tert-butoxide (NaOtBu) (2.4 mmol, 230.6 mg), tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg), and 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg).

  • Reagent Addition: Add anhydrous toluene (5 mL) and aniline (1.2 mmol, 110 µL) to the tube.

  • Reaction Conditions: Seal the Schlenk tube and heat the mixture in an oil bath at 110 °C for 20 hours.

  • Workup: Cool the reaction to room temperature. Add water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography on silica gel to afford the desired diamine.

Visualizations

Palladium-Catalyzed Cross-Coupling Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L2-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)L2-R transmetalation->pd_intermediate reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product pd_intermediate->reductive_elimination aryl_halide Ar-Br (4-Bromoanilinium chloride) aryl_halide->oxidative_addition organometallic R-M (e.g., R-B(OH)2) organometallic->transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Experimental_Workflow setup 1. Reaction Setup (Flask, Substrates, Catalyst, Base) solvent 2. Solvent & Reagent Addition (Under Inert Atmosphere) setup->solvent reaction 3. Reaction Conditions (Heating & Stirring) solvent->reaction workup 4. Aqueous Workup (Quenching & Extraction) reaction->workup purification 5. Purification (Drying & Column Chromatography) workup->purification product Final Product (Characterization) purification->product

Caption: Standard experimental workflow for cross-coupling reactions.

References

Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Bromoanilinium Chloride

For Researchers, Scientists, and Drug Development Professionals Introduction Nucleophilic Aromatic Substitution (SNAr) is a critical class of reactions in modern organic synthesis, enabling the formation of carbon-hetero...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a critical class of reactions in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. 4-Bromoanilinium chloride, the hydrochloride salt of 4-bromoaniline, serves as a versatile substrate for SNAr reactions.[1] The protonation of the amino group to form the anilinium ion significantly enhances the electrophilicity of the aromatic ring. This activation, coupled with the presence of a good leaving group (bromide), facilitates the displacement of the bromine atom by a variety of nucleophiles under relatively mild conditions.[1]

The resulting functionalized aniline (B41778) derivatives are valuable intermediates in the synthesis of a wide range of commercially important compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2][3] These application notes provide a detailed overview of the SNAr reactions of 4-bromoanilinium chloride, including reaction mechanisms, experimental protocols, and applications.

General Reaction Mechanism

The SNAr reaction of 4-bromoanilinium chloride proceeds via a two-step addition-elimination mechanism.[4][5]

  • Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted.[4][5] The negative charge of this intermediate is stabilized by the electron-withdrawing anilinium group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion, yielding the final substituted product.

Caption: General mechanism of the SNAr reaction of 4-bromoanilinium chloride.

Applications in Synthesis

The SNAr reactions of 4-bromoanilinium chloride are instrumental in the synthesis of diverse molecular scaffolds.

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics, antihistamines, and antipsychotics.[1][2] The ability to introduce different nucleophiles allows for the fine-tuning of the pharmacological properties of the target molecules.

  • Agrochemicals: This compound is utilized in the production of herbicides, fungicides, and insecticides.[1][2] The bromoaniline core is a common feature in many agrochemical products.

  • Dyes and Pigments: 4-Bromoanilinium chloride is a precursor for the synthesis of azo dyes.[1][3] The amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of colors.

  • Material Science: It can be used as a stabilizer or antioxidant in the formulation of plastics and rubber.[1]

Experimental Protocols

The following are generalized protocols for the SNAr of 4-bromoanilinium chloride with common classes of nucleophiles. Researchers should optimize reaction conditions based on the specific nucleophile and desired product.

Protocol 1: Reaction with Amines (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for the synthesis of N-substituted anilinium derivatives.

Materials:

  • 4-Bromoanilinium chloride

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., BINAP, Xantphos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromoanilinium chloride (1.0 eq), the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent, followed by the amine nucleophile.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with an appropriate solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental_Workflow start Start setup Reaction Setup (Flask, Inert Atmosphere) start->setup add_reagents Add Reactants (4-Bromoanilinium Chloride, Catalyst, Ligand, Base) setup->add_reagents add_solvent_nucleophile Add Solvent and Nucleophile add_reagents->add_solvent_nucleophile heat Heat Reaction Mixture (80-120 °C) add_solvent_nucleophile->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Reaction Workup (Cool, Filter) monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for the SNAr of 4-bromoanilinium chloride.

Protocol 2: Reaction with Alcohols/Phenols (O-Arylation)

This protocol describes the synthesis of arylethers.

Materials:

  • 4-Bromoanilinium chloride

  • Alcohol or phenol (B47542) (1.5 eq)

  • Base (e.g., NaH, K₂CO₃, t-BuOK, 1.2 eq)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.

  • Cool the solution to 0 °C and add the base portion-wise.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add 4-bromoanilinium chloride (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-100 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Reaction with Thiols (S-Arylation)

This protocol is for the synthesis of arylthioethers.

Materials:

  • 4-Bromoanilinium chloride

  • Thiol (1.1 eq)

  • Base (e.g., NaH, K₂CO₃, 1.2 eq)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the base in the anhydrous solvent.

  • Cool the suspension to 0 °C and slowly add the thiol. Stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of 4-bromoanilinium chloride (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent and purify the crude product by column chromatography.

Quantitative Data

While specific kinetic and yield data for the SNAr reactions of 4-bromoanilinium chloride are not extensively reported, the following table provides representative data for analogous SNAr reactions of activated bromoarenes to offer a comparative perspective.

NucleophileBaseCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)Reference
AnilineNaOt-BuPd₂(dba)₃/BINAPToluene1001285[6]
MorpholineK₂CO₃CuI/L-prolineDMSO902492General Protocol
PhenolK₂CO₃NoneDMF1201878General Protocol
Methanol (as MeONa)NaHNoneTHF651688General Protocol
ThiophenolK₂CO₃NoneDMF80895General Protocol

Note: This data is illustrative for similar SNAr reactions and conditions may vary for 4-bromoanilinium chloride.

Structure-Reactivity Relationships

The rate and success of the SNAr reaction are highly dependent on the nature of the substituents on the aromatic ring, the nucleophile, and the leaving group.

Reactivity_Factors center SNAr Reactivity of 4-Bromoanilinium Chloride substituents Ring Substituents (-NH3+ is activating) center->substituents nucleophile Nucleophile Strength (Stronger = Faster) center->nucleophile leaving_group Leaving Group Ability (Br is effective) center->leaving_group solvent Solvent Polarity (Polar aprotic is best) center->solvent

Caption: Key factors influencing the SNAr reactivity of 4-bromoanilinium chloride.

  • Electron-Withdrawing Groups (EWGs): The anilinium group (-NH₃⁺) is a strong EWG, which stabilizes the negatively charged Meisenheimer complex, thereby accelerating the reaction.

  • Nucleophile: The reactivity generally increases with the nucleophilicity of the attacking species. Stronger nucleophiles lead to faster reaction rates.

  • Leaving Group: The rate of reaction is also dependent on the ability of the leaving group to depart. For halogens in SNAr, the typical order of reactivity is F > Cl ≈ Br > I, which is opposite to that in SN1/SN2 reactions.[5] This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.

  • Solvent: Polar aprotic solvents like DMF, DMSO, and THF are generally preferred as they can solvate the cation but not the nucleophile, thus enhancing its reactivity.

Safety and Handling

4-Bromoanilinium chloride should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and can cause skin and eye irritation.[3] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).

References

Method

Application Notes and Protocols for the Synthesis of 4-Bromoanilinium Salt from Aniline

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed experimental protocol for the multi-step synthesis of 4-bromoanilinium salt, commencing from aniline (B41778). Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the multi-step synthesis of 4-bromoanilinium salt, commencing from aniline (B41778). The synthesis involves a protective acetylation of the amino group, followed by a regioselective bromination, and subsequent deprotection to yield 4-bromoaniline (B143363). The final step involves the formation of the anilinium salt. This method is designed to prevent the polysubstitution that occurs with the direct bromination of aniline.[1] This application note includes comprehensive experimental procedures, a summary of quantitative data, and visual diagrams of the workflow and reaction mechanism to ensure reproducibility and facilitate laboratory implementation.

Introduction

The bromination of aniline is a classic example of electrophilic aromatic substitution. However, the high reactivity of the amino group in aniline leads to the rapid formation of 2,4,6-tribromoaniline (B120722) upon direct bromination.[1] To achieve a controlled monosubstitution at the para position, a common strategy is to first protect the amino group by acetylation. The resulting acetanilide (B955) has a less activating acetamido group, which allows for selective bromination at the para position due to steric hindrance at the ortho positions.[1] The protecting acetyl group is then removed via hydrolysis to yield 4-bromoaniline. Finally, the 4-bromoaniline is converted to its anilinium salt by treatment with an appropriate acid. 4-bromoaniline and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals, dyes, and other organic compounds.

Data Presentation

The following table summarizes the key quantitative data for the reactants, intermediates, and final products in the synthesis of 4-bromoanilinium bromide.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (%)
AnilineC₆H₅NH₂93.13-6N/A
Acetic Anhydride (B1165640)(CH₃CO)₂O102.09-73N/A
AcetanilideC₈H₉NO135.17113-115~85-95
4-BromoacetanilideC₈H₈BrNO214.06165-169~70-85
4-BromoanilineC₆H₆BrN172.0262-64~80-95
4-Bromoanilinium BromideC₆H₇Br₂N252.94N/A>95

Experimental Protocols

Part 1: Acetylation of Aniline to Acetanilide

This procedure outlines the protection of the amino group of aniline by acetylation.

Materials:

  • Aniline (5.0 g, 53.7 mmol)

  • Acetic anhydride (6.0 mL, 63.6 mmol)

  • Glacial acetic acid (5.0 mL)

  • Sodium acetate (B1210297) solution (saturated)

  • Ice-cold water

  • Erlenmeyer flask (250 mL)

  • Beaker (500 mL)

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 5.0 g of aniline in 5.0 mL of glacial acetic acid.

  • To this solution, add 6.0 mL of acetic anhydride in small portions with constant swirling.

  • Warm the reaction mixture on a water bath for 10-15 minutes.

  • Allow the flask to cool to room temperature, then pour the contents into a 500 mL beaker containing 250 mL of ice-cold water with vigorous stirring.

  • If precipitation is slow, scratch the inside of the beaker with a glass rod.

  • Collect the crude acetanilide by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold water to remove any unreacted starting materials and byproducts.

  • Recrystallize the crude product from hot water to obtain pure acetanilide.

  • Dry the purified crystals and determine the yield and melting point.

Part 2: Bromination of Acetanilide to 4-Bromoacetanilide

This protocol describes the regioselective bromination of acetanilide at the para position.

Materials:

  • Acetanilide (4.0 g, 29.6 mmol)

  • Glacial acetic acid (20 mL)

  • Bromine (1.6 mL, 31.1 mmol) in 10 mL of glacial acetic acid

  • Sodium bisulfite solution (10%)

  • Ice-cold water

  • Erlenmeyer flask (125 mL)

  • Burette or dropping funnel

  • Beaker (500 mL)

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a 125 mL Erlenmeyer flask, dissolve 4.0 g of acetanilide in 20 mL of glacial acetic acid by gentle warming if necessary.

  • Cool the solution to room temperature.

  • In a fume hood, slowly add a solution of 1.6 mL of bromine in 10 mL of glacial acetic acid dropwise from a burette or dropping funnel with constant stirring.

  • Continue stirring for 15-20 minutes after the addition is complete. The solution should turn orange-red.

  • Pour the reaction mixture into 250 mL of ice-cold water with stirring.

  • If the color of bromine persists, add 10% sodium bisulfite solution dropwise until the color disappears.

  • Collect the precipitated crude 4-bromoacetanilide by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol (B145695) to obtain pure 4-bromoacetanilide.

  • Dry the product and record the yield and melting point.

Part 3: Hydrolysis of 4-Bromoacetanilide to 4-Bromoaniline

This procedure details the deprotection of the acetamido group to yield the free amine.

Materials:

  • 4-Bromoacetanilide (3.0 g, 14.0 mmol)

  • Ethanol (20 mL)

  • Concentrated hydrochloric acid (10 mL)

  • Sodium hydroxide (B78521) solution (10 M)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Beaker (250 mL)

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Place 3.0 g of 4-bromoacetanilide and 20 mL of ethanol in a 100 mL round-bottom flask.

  • Carefully add 10 mL of concentrated hydrochloric acid to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 30-45 minutes.

  • After reflux, allow the mixture to cool to room temperature.

  • Pour the cooled solution into a 250 mL beaker containing 100 mL of ice-cold water.

  • Neutralize the solution by slowly adding 10 M sodium hydroxide solution with constant stirring until the solution is basic to litmus (B1172312) paper. This will precipitate the 4-bromoaniline.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the crude 4-bromoaniline by vacuum filtration and wash the crystals with cold water.

  • Recrystallize the product from an ethanol-water mixture to obtain pure 4-bromoaniline.

  • Dry the purified crystals and determine the yield and melting point.

Part 4: Preparation of 4-Bromoanilinium Bromide Salt

This final step involves the formation of the anilinium salt.

Materials:

  • 4-Bromoaniline (1.0 g, 5.8 mmol)

  • Diethyl ether or other suitable organic solvent (20 mL)

  • Hydrobromic acid (48% aqueous solution)

  • Erlenmeyer flask (50 mL)

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve 1.0 g of 4-bromoaniline in 20 mL of diethyl ether in a 50 mL Erlenmeyer flask.

  • With stirring, add 48% hydrobromic acid dropwise until no further precipitation is observed.

  • The 4-bromoanilinium bromide will precipitate as a white solid.

  • Collect the salt by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the 4-bromoanilinium bromide salt under vacuum.

  • The yield should be quantitative. The product can be characterized by IR and NMR spectroscopy.

Visualizations

experimental_workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Salt Formation aniline Aniline acetanilide Acetanilide aniline->acetanilide Acetic Anhydride, Glacial Acetic Acid bromoacetanilide 4-Bromoacetanilide acetanilide->bromoacetanilide Bromine, Glacial Acetic Acid bromoaniline 4-Bromoaniline bromoacetanilide->bromoaniline HCl, Ethanol, NaOH anilinium_salt 4-Bromoanilinium Bromide bromoaniline->anilinium_salt HBr

Caption: Experimental workflow for the synthesis of 4-bromoanilinium bromide from aniline.

reaction_mechanism aniline Aniline (C₆H₅NH₂) acetanilide Acetanilide aniline->acetanilide + (CH₃CO)₂O - CH₃COOH (Protection) bromoacetanilide 4-Bromoacetanilide acetanilide->bromoacetanilide + Br₂ - HBr (Bromination) bromoaniline 4-Bromoaniline bromoacetanilide->bromoaniline + H₂O, H⁺ - CH₃COOH (Deprotection) anilinium_salt 4-Bromoanilinium Salt bromoaniline->anilinium_salt + HBr (Salt Formation)

Caption: Overall reaction scheme for the synthesis of 4-bromoanilinium salt.

References

Application

Step-by-step synthesis of 4-bromoanilinium chloride via acid-base reaction

Application Note: Synthesis of 4-Bromoanilinium Chloride Introduction 4-Bromoanilinium chloride is the hydrochloride salt of the aromatic amine 4-bromoaniline (B143363). This salt is often prepared to improve the compoun...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 4-Bromoanilinium Chloride

Introduction

4-Bromoanilinium chloride is the hydrochloride salt of the aromatic amine 4-bromoaniline (B143363). This salt is often prepared to improve the compound's solubility in aqueous solutions or to protect the amine functionality during subsequent chemical transformations. The synthesis is a straightforward acid-base reaction where the basic amino group of 4-bromoaniline is protonated by hydrochloric acid. This protocol details the step-by-step synthesis, purification, and characterization of 4-bromoanilinium chloride.

Principle of the Reaction

The synthesis is an acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the amino group in 4-bromoaniline (a Lewis base) accepts a proton (H⁺) from hydrochloric acid (a Brønsted-Lowry acid). This forms the 4-bromoanilinium cation and a chloride anion, which associate to form the ionic salt, 4-bromoanilinium chloride. Due to its ionic nature, the resulting salt is typically more soluble in polar solvents like water than the parent aniline.[1][2]

Experimental Protocol

Materials and Reagents

  • 4-Bromoaniline (C₆H₆BrN)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Diethyl ether (anhydrous)

  • Deionized water

  • pH paper or pH meter

Equipment

  • 100 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Pasteur pipettes

  • Büchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Safety Precautions

  • 4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. It is a suspected carcinogen.

  • Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Diethyl Ether: Extremely flammable liquid and vapor. Harmful if swallowed. May cause drowsiness or dizziness.

  • All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.

Step-by-Step Synthesis Procedure

  • Dissolution of Reactant: In a 100 mL Erlenmeyer flask, dissolve 1.72 g (10.0 mmol) of 4-bromoaniline in 30 mL of anhydrous diethyl ether. Place the flask on a magnetic stirrer and stir the solution until all the solid has dissolved.

  • Acidification: While stirring, slowly add 0.83 mL (10.0 mmol) of concentrated hydrochloric acid dropwise to the 4-bromoaniline solution using a Pasteur pipette. A white precipitate of 4-bromoanilinium chloride should form immediately upon addition of the acid.

  • Reaction Completion and Precipitation: Continue stirring the mixture at room temperature for an additional 15-20 minutes to ensure the reaction goes to completion.

  • Isolation of Product: Isolate the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two small portions (5-10 mL each) of cold anhydrous diethyl ether to remove any unreacted starting material and other impurities.

  • Drying: Carefully transfer the filtered solid to a pre-weighed watch glass. Dry the product in a vacuum desiccator or a low-temperature oven (not exceeding 60°C) until a constant weight is achieved.

  • Characterization: Determine the final mass of the product and calculate the percentage yield. Characterize the synthesized 4-bromoanilinium chloride by measuring its melting point and, if available, by spectroscopic methods (e.g., FT-IR, ¹H-NMR).

Data Presentation

Table 1: Summary of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Amount Used (g)Moles (mmol)Role
4-BromoanilineC₆H₆BrN172.03[3]1.7210.0Base
Hydrochloric AcidHCl36.46~0.3610.0Acid
4-Bromoanilinium ChlorideC₆H₇BrClN208.48[1][4][5]--Product

Table 2: Expected and Observed Product Characteristics

PropertyExpected ValueObserved Value
Theoretical Yield (g)2.08
Actual Yield (g)
Percentage Yield (%)
AppearanceWhite crystalline solid
Melting Point (°C)>300 °C[6]

Visualizations

SynthesisWorkflow cluster_reactants Reactants Preparation cluster_reaction Reaction Step cluster_workup Product Isolation & Purification cluster_product Final Product Reactant1 4-Bromoaniline Dissolve Dissolve 4-Bromoaniline in Diethyl Ether Reactant1->Dissolve Solvent1 Diethyl Ether Solvent1->Dissolve Reactant2 Conc. HCl AddAcid Add Conc. HCl dropwise Reactant2->AddAcid Dissolve->AddAcid Precipitate Precipitation of Salt AddAcid->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Diethyl Ether Filter->Wash Dry Drying Wash->Dry Product 4-Bromoanilinium Chloride Dry->Product

Caption: Workflow for the synthesis of 4-bromoanilinium chloride.

References

Method

Application Notes and Protocols: The Role of 4-Bromoanilinium Chloride in the Gomberg-Bachmann Reaction

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols on the use of 4-bromoanilinium chloride as a precursor in the...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols on the use of 4-bromoanilinium chloride as a precursor in the Gomberg-Bachmann reaction for the synthesis of 4-bromobiphenyl (B57062). The Gomberg-Bachmann reaction is a classical method for aryl-aryl bond formation, a crucial structural motif in many pharmaceutical compounds and advanced materials. These notes cover the traditional protocol, discuss advancements to improve reaction yields, and provide detailed experimental procedures.

Introduction

The Gomberg-Bachmann reaction is an aryl-aryl coupling reaction that proceeds via a diazonium salt intermediate.[1][2] In this process, an aromatic amine is first converted to its corresponding diazonium salt, which then reacts with another aromatic compound to form a biaryl product. 4-Bromoaniline (B143363), often used in the form of its hydrochloride salt (4-bromoanilinium chloride) for enhanced stability and solubility, is a common starting material for this reaction. The resulting product, 4-bromobiphenyl, is a valuable intermediate in organic synthesis.

The traditional Gomberg-Bachmann reaction is known for its operational simplicity but often suffers from low yields, typically below 40%, due to competing side reactions of the highly reactive diazonium salt.[1][2] This has led to the development of improved protocols, such as the use of aryldiazonium tetrafluoroborates and phase-transfer catalysis, to enhance reaction efficiency and yield.[1][2]

Role of 4-Bromoanilinium Chloride

4-Bromoanilinium chloride serves as a stable and readily available precursor to the key reactive intermediate, the 4-bromobenzenediazonium (B8398784) ion. The anilinium chloride is generated by treating 4-bromoaniline with hydrochloric acid. This salt is then diazotized in situ using a nitrite (B80452) source, typically sodium nitrite, under acidic conditions at low temperatures. The resulting 4-bromobenzenediazonium salt is then used immediately in the coupling reaction with an aromatic substrate, such as benzene (B151609), to yield 4-bromobiphenyl.

Reaction Mechanism

The Gomberg-Bachmann reaction proceeds through a free-radical mechanism. The key steps are:

  • Diazotization: 4-Bromoanilinium chloride reacts with nitrous acid (formed in situ from sodium nitrite and a strong acid) to form 4-bromobenzenediazonium chloride.

  • Radical Formation: The diazonium salt is deprotonated by a base, leading to the formation of a diazoanhydride which then homolytically cleaves to generate a 4-bromophenyl radical, nitrogen gas, and a phenyl radical.

  • Aryl-Aryl Coupling: The 4-bromophenyl radical attacks the aromatic substrate (e.g., benzene) to form a new aryl-aryl bond and a hydrogen radical.

  • Propagation/Termination: The reaction proceeds through various propagation and termination steps.

Gomberg_Bachmann_Mechanism cluster_diazotization Step 1: Diazotization cluster_coupling Step 2 & 3: Radical Formation and Coupling 4-Bromoanilinium_chloride 4-Bromoanilinium chloride NaNO2_HCl NaNO2, HCl (0-5 °C) 4-Bromoanilinium_chloride->NaNO2_HCl 4-Bromobenzenediazonium_chloride 4-Bromobenzenediazonium chloride NaNO2_HCl->4-Bromobenzenediazonium_chloride Base Base (e.g., NaOH) 4-Bromobenzenediazonium_chloride->Base 4-Bromobenzenediazonium_chloride->Base 4-Bromophenyl_radical 4-Bromophenyl radical + N2 Base->4-Bromophenyl_radical Benzene Benzene (Arene) 4-Bromophenyl_radical->Benzene Intermediate_adduct Intermediate Adduct 4-Bromophenyl_radical->Intermediate_adduct 4-Bromobiphenyl 4-Bromobiphenyl Intermediate_adduct->4-Bromobiphenyl

Caption: Gomberg-Bachmann Reaction Mechanism.

Quantitative Data

The yield of the Gomberg-Bachmann reaction can vary significantly depending on the reaction conditions and the chosen protocol. The following tables summarize representative data for the synthesis of 4-bromobiphenyl.

Table 1: Classical Gomberg-Bachmann Reaction of 4-Bromoaniline

Reactant 1Reactant 2BaseSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
4-BromoanilineBenzeneNaOHWater/Benzene50.5 - 0.7534-35Organic Syntheses, Coll. Vol. 1, p.113 (1941)

Table 2: Improved Methods for Diazonium Salt Preparation

Starting MaterialReagentsMethodProductYield (%)Reference
4-BromoanilineNaNO₂, HCl, NaBF₄Flow Synthesis4-Bromobenzenediazonium tetrafluoroborate (B81430)99Arkivoc 2020, (xi), 143-155

Note: The high yield in Table 2 refers to the preparation of the stable diazonium salt, which is a key intermediate. The subsequent coupling reaction yield would depend on the specific conditions used.

Experimental Protocols

Protocol 1: Classical Synthesis of 4-Bromobiphenyl from 4-Bromoaniline

This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p. 113 (1941).

Materials:

  • 4-Bromoaniline (43 g, 0.25 mol)

  • Concentrated Hydrochloric Acid (50 mL)

  • Sodium Nitrite (18 g, 0.26 mol)

  • Benzene (300 mL)

  • 5 N Sodium Hydroxide (B78521) solution (58 mL)

  • Ice

  • Water

Procedure:

  • Preparation of 4-Bromoanilinium Chloride: In a 400-mL beaker, warm 43 g of 4-bromoaniline with 20 mL of water until the aniline (B41778) melts. Add 50 mL of concentrated hydrochloric acid with stirring. Heat and stir until the solution is nearly complete. Cool the beaker in an ice-water bath with stirring to precipitate fine crystals of 4-bromoanilinium chloride.

  • Diazotization: Add small pieces of ice to the suspension to maintain a temperature of 0-5 °C. Diazotize by adding a solution of 18 g of sodium nitrite in 36 mL of water.

  • Gomberg-Bachmann Coupling: Pour the cold diazonium solution into a 1.5-L flask surrounded by ice water. Add 300 mL of cold benzene and stir vigorously. Add 58 mL of 5 N sodium hydroxide solution dropwise over 30-45 minutes, maintaining the temperature at about 5 °C.

  • Work-up: After the addition of NaOH is complete, allow the mixture to warm to room temperature. Separate the benzene layer and wash it with water.

  • Purification: Distill off the benzene. The crude 4-bromobiphenyl can be purified by steam distillation or recrystallization from ethanol (B145695) to yield 20-21 g (34-35%) of a white solid.

Experimental_Workflow A 1. Preparation of 4-Bromoanilinium Chloride B 2. Diazotization (0-5 °C) A->B Cooling C 3. Gomberg-Bachmann Coupling (Benzene, NaOH, ~5 °C) B->C Addition to Benzene D 4. Work-up (Layer Separation, Washing) C->D Warm to RT E 5. Purification (Distillation/Recrystallization) D->E F Final Product: 4-Bromobiphenyl E->F

Caption: Experimental Workflow for Classical Synthesis.

Protocol 2: Considerations for Improved Synthesis using Diazonium Tetrafluoroborates

The isolation of the more stable 4-bromobenzenediazonium tetrafluoroborate salt can lead to higher yields and cleaner reactions in the subsequent Gomberg-Bachmann coupling.

Conceptual Steps:

  • Diazotization: Prepare the 4-bromobenzenediazonium chloride solution as described in Protocol 1.

  • Precipitation of Tetrafluoroborate Salt: Add a solution of sodium tetrafluoroborate (NaBF₄) or fluoroboric acid (HBF₄) to the cold diazonium salt solution. The 4-bromobenzenediazonium tetrafluoroborate will precipitate.

  • Isolation and Purification: The precipitated salt can be filtered, washed with cold water, ethanol, and ether, and then dried.

  • Gomberg-Bachmann Coupling: The isolated and dried 4-bromobenzenediazonium tetrafluoroborate can then be used in the coupling reaction with the desired arene. This reaction is often carried out in the arene as the solvent, sometimes with a phase-transfer catalyst to improve solubility and reaction rates.

Conclusion

4-Bromoanilinium chloride is a key starting material for the synthesis of 4-bromobiphenyl via the Gomberg-Bachmann reaction. While the classical protocol offers a straightforward approach, the yields are often modest. Modern improvements, such as the isolation of stable diazonium tetrafluoroborate salts, present a promising strategy for enhancing the efficiency of this important aryl-aryl bond-forming reaction. For researchers in drug development and materials science, the ability to efficiently synthesize substituted biphenyls is of great importance, and a thorough understanding of these classical and improved methods is essential.

References

Application

Application Notes: 4-Bromoanilinium Chloride as a Versatile Building Block in Organic Synthesis

Introduction 4-Bromoanilinium chloride (p-bromoaniline hydrochloride) is the stabilized hydrochloride salt of 4-bromoaniline (B143363), a key intermediate in the synthesis of a wide array of organic molecules.[1][2] Its...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromoanilinium chloride (p-bromoaniline hydrochloride) is the stabilized hydrochloride salt of 4-bromoaniline (B143363), a key intermediate in the synthesis of a wide array of organic molecules.[1][2] Its structure features two primary points of reactivity: the carbon-bromine bond, which is highly amenable to palladium-catalyzed cross-coupling reactions, and the anilinium group, which can be deprotonated in situ to a nucleophilic amino group or undergo diazotization.[1][3] This dual functionality makes it an indispensable building block for researchers, particularly in the fields of drug discovery, agrochemicals, and materials science.[3][4]

These application notes provide detailed protocols and comparative data for the use of 4-bromoanilinium chloride in several key synthetic transformations, with a focus on palladium-catalyzed cross-coupling reactions.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

4-Bromoanilinium chloride is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is more reactive than a corresponding carbon-chlorine bond, often allowing for milder reaction conditions.[5] In reactions requiring a base, the anilinium salt is conveniently converted to the free, reactive 4-bromoaniline in situ. The following sections detail the application of this building block in Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl scaffolds, which are common motifs in pharmaceuticals.[3][6] The reaction couples an organohalide with an organoboron compound.[7] 4-Bromoaniline is an effective coupling partner, reacting with a diverse range of aryl boronic acids.[8]

Quantitative Data Summary: Suzuki-Miyaura Coupling of 4-Bromoaniline

EntryAryl Boronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O100298[8]
24-Methylphenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O100299[8]
32-Methylphenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O100299[8]
42-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O100298[8]
54-Cyanophenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O100262[8]
64-Fluorophenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O100297[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromoanilinium chloride with an arylboronic acid.

Materials:

  • 4-Bromoanilinium chloride (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (1-3 mol%)

  • Potassium carbonate (K₂CO₃) or other suitable base (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF/H₂O)[8][9]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromoanilinium chloride (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).[9] Note: The base will neutralize the anilinium chloride to form 4-bromoaniline in situ.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of Dioxane and Water) via syringe.[9]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired biaryl aniline (B41778) derivative.[11]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)L₂-Ar' transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Ar-Ar' (Biaryl Product) red_elim->product arx Ar-X (4-Bromoaniline) arx->ox_add boronic Ar'-B(OR)₂ + Base boronic->transmetal General_Workflow General Cross-Coupling Workflow A 1. Setup - Dry glassware - Add solid reagents (Aryl Halide, Base, Catalyst) B 2. Inert Atmosphere - Evacuate and backfill with Ar or N₂ (3x) A->B C 3. Reagent Addition - Add degassed solvent(s) - Add liquid reagents B->C D 4. Reaction - Heat to desired temperature - Stir and monitor (TLC/LCMS) C->D E 5. Work-up - Cool to room temperature - Quench reaction - Aqueous extraction D->E F 6. Purification - Dry organic layer - Concentrate solvent - Column chromatography E->F Building_Block 4-Bromoanilinium Chloride as a Central Building Block Start 4-Bromoanilinium Chloride Suzuki Suzuki-Miyaura Coupling (+ R-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig Amination (+ R₂NH) Start->Buchwald Heck Heck Reaction (+ Alkene) Start->Heck Sandmeyer Sandmeyer Reaction Start->Sandmeyer P1 Biaryl Anilines Suzuki->P1 P2 Complex Aryl Amines Buchwald->P2 P3 Styrenyl Anilines Heck->P3 P4 Di-halo Aromatics Sandmeyer->P4

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Bromoanilinium Chloride Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions to improve the yield and purity of 4-Bromoanilinium chloride...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions to improve the yield and purity of 4-Bromoanilinium chloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 4-Bromoanilinium chloride?

A1: There are three main synthetic routes:

  • Two-Step Synthesis from Aniline (B41778): This is the most common method to ensure mono-substitution. It involves:

    • Protection: The amino group of aniline is protected by acetylation to form acetanilide (B955). This reduces the activating effect of the amino group.[1][2]

    • Bromination: Acetanilide is then brominated, which directs the bromine atom to the para position due to the steric hindrance and electronic effects of the acetamido group.[1]

    • Hydrolysis & Salt Formation: The resulting 4-bromoacetanilide is hydrolyzed (deprotected) under acidic conditions (e.g., with HCl), which also protonates the amine to form the final 4-bromoanilinium chloride salt.[3][4]

  • Direct Bromination of Aniline: While seemingly simpler, direct bromination of aniline with bromine water typically leads to polysubstitution, forming 2,4,6-tribromoaniline (B120722), due to the strong activating nature of the amino group.[5][6] Controlled conditions are required to achieve mono-substitution.[7]

  • Acid-Base Reaction: If you start with 4-bromoaniline (B143363), the most direct method is a simple acid-base reaction where 4-bromoaniline is treated with hydrochloric acid to protonate the amino group and form the anilinium chloride salt.[3][8]

Q2: What are the common side products, and how can they be minimized?

A2: The primary side product of concern is 2,4,6-tribromoaniline, which forms when aniline is brominated directly without protection.[6] The high electron-donating capacity of the amino group makes the aromatic ring extremely reactive, leading to multiple brominations.[5][9] To minimize this, the amino group's reactivity is moderated by converting it to an acetamide. This "protecting group" makes the nitrogen lone pair less available to the aromatic ring, thus preventing over-bromination and favoring the para-substituted product.[1][2] Other potential impurities can arise from incomplete reactions at each step.

Q3: How can I purify the final 4-Bromoanilinium chloride product?

A3: Recrystallization is the most effective method for purifying the crude product.[10] The choice of solvent is critical. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[10]

  • Ethanol-water mixtures are commonly used for the recrystallization of 4-bromoaniline and its derivatives.[4][7]

  • For the hydrochloride salt, recrystallization from 60% alcohol has been reported.[11] The process involves dissolving the crude solid in a minimum amount of hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly to induce the formation of pure crystals.[10]

Q4: Why is my final yield consistently low?

A4: Low yield can be attributed to several factors:

  • Side Reactions: Formation of polysubstituted byproducts during bromination reduces the amount of the desired para-isomer.[5]

  • Mechanical Losses: Significant product loss can occur during transfers, vacuum filtration, and particularly during recrystallization if too much solvent is used or if the solution is not cooled sufficiently.[12]

  • Incomplete Reactions: If any of the steps (acetylation, bromination, or hydrolysis) do not go to completion, the overall yield will be reduced.

  • Purification Issues: During workup, some product may remain dissolved in the mother liquor. Washing the final crystals with a solvent in which they are slightly soluble can also lead to loss.

Troubleshooting Guide

Problem: My bromination of aniline produced a white precipitate, but it's not the correct product. I see multiple bromine atoms in my mass spectrum.

  • Probable Cause: You have likely performed a direct bromination of aniline without protecting the amino group. The -NH2 group is a very strong activator, leading to the formation of 2,4,6-tribromoaniline as the major product.[6]

  • Solution: You must moderate the reactivity of the amino group. This is achieved by converting aniline to acetanilide using acetic anhydride (B1165640) before the bromination step. The acetamido group (-NHCOCH3) is less activating and sterically hinders the ortho positions, directing the incoming bromine electrophile primarily to the para position.[1][2]

Problem: The yield of my hydrolysis step (converting 4-bromoacetanilide to 4-bromoaniline) is very low.

  • Probable Cause 1: Incomplete Hydrolysis. The amide hydrolysis may not have gone to completion. This reaction often requires refluxing with a strong acid like HCl or H2SO4 for a sufficient period.[4][13]

  • Solution 1: Ensure you are using a sufficiently concentrated acid and refluxing for the recommended time (e.g., 30-60 minutes).[4][13] Monitor the reaction using Thin Layer Chromatography (TLC) to check for the disappearance of the starting 4-bromoacetanilide.

  • Probable Cause 2: Product Isolation. After hydrolysis with acid, the product is the protonated, water-soluble 4-bromoanilinium salt.[14] If you are trying to extract the free amine with an organic solvent at this stage, it will remain in the aqueous layer.

  • Solution 2: To isolate the free base (4-bromoaniline), you must first neutralize the acidic solution by adding a base, such as sodium hydroxide (B78521) (NaOH), until the solution is basic.[15] This deprotonates the anilinium ion, causing the water-insoluble 4-bromoaniline to precipitate, which can then be collected by filtration or extracted into an organic solvent.[14][15]

Problem: My final 4-Bromoanilinium chloride product is discolored (e.g., yellow, brown, or pink).

  • Probable Cause: Discoloration often indicates the presence of impurities, possibly from oxidation of the aniline functional group or residual bromine. Aniline and its derivatives are susceptible to air oxidation, which can form colored impurities.

  • Solution 1: Recrystallization. The most effective way to remove colored impurities is through recrystallization.[10] If the color persists, you can add a small amount of decolorizing charcoal to the hot solution before the hot gravity filtration step.[13] The charcoal will adsorb the colored impurities.

  • Solution 2: Sodium Bisulfite Wash. During the workup of the bromination step, washing with a solution of sodium bisulfite or sodium thiosulfate (B1220275) can help quench and remove any excess bromine, which can be a source of color.[12]

Experimental Protocols & Data

The most reliable method for producing high-purity 4-Bromoanilinium chloride is the three-step synthesis from aniline.

Workflow for Synthesis of 4-Bromoanilinium Chloride from Aniline

G cluster_0 Step 1: Protection (Acetylation) cluster_1 Step 2: Electrophilic Substitution (Bromination) cluster_2 Step 3: Deprotection & Salt Formation Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Reaction AceticAnhydride Acetic Anhydride + Sodium Acetate (B1210297) AceticAnhydride->Aniline Acetanilide_ref Acetanilide Bromine Bromine + Acetic Acid Bromine->Acetanilide_ref Bromoacetanilide 4-Bromoacetanilide Bromoacetanilide_ref 4-Bromoacetanilide Acetanilide_ref->Bromoacetanilide Reaction HCl Conc. HCl + Heat (Reflux) HCl->Bromoacetanilide_ref FinalProduct 4-Bromoanilinium chloride Bromoacetanilide_ref->FinalProduct Hydrolysis

Caption: Workflow for the three-step synthesis of 4-Bromoanilinium chloride.

Table 1: Summary of Reaction Conditions and Yields
StepStarting MaterialReagentsKey ConditionsTypical YieldReference
1. Acetylation AnilineAcetic Anhydride, Conc. HCl, Sodium AcetateStirring, cool in ice bath~85%[13]
2. Bromination AcetanilideBromine, Acetic AcidDropwise addition, stir for 15 min~80%[13]
3. Hydrolysis 4-BromoacetanilideConc. H2SO4 or Conc. HCl, WaterReflux for 60 minutes~85% (for free amine)[13]
Protocol 1: Synthesis of Acetanilide from Aniline[13]
  • In a 125 mL flask, dilute 2.0 mL of concentrated HCl in 50 mL of water.

  • Add 2.05 g (2.0 mL) of aniline and stir until it completely dissolves to form anilinium chloride.

  • Add 2.77 g (2.56 mL) of acetic anhydride and stir until dissolved.

  • Immediately add a solution of 3.3 g of sodium acetate in 10 mL of water.

  • Stir the mixture vigorously for 5 minutes, then cool in an ice bath to induce crystallization.

  • Isolate the acetanilide crystals by vacuum filtration, wash with ice-cold water, and air dry.

  • (Optional) Recrystallize from a minimum amount of hot water for higher purity.

Protocol 2: Synthesis of 4-Bromoacetanilide[13]
  • Dissolve 1.00 g of acetanilide in 4.0 mL of glacial acetic acid in a 50 mL Erlenmeyer flask.

  • In a fume hood, add 2.50 mL of a 4.1 M bromine-acetic acid solution dropwise over 5 minutes while stirring.

  • Cover the flask and continue stirring for another 15 minutes to complete the reaction.

  • Pour the reaction mixture into 100 mL of cold water to precipitate the crude product.

  • Collect the crude 4-bromoacetanilide by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the product from a minimum amount of hot ethanol (B145695), adding water to induce crystallization upon cooling.

Protocol 3: Synthesis of 4-Bromoanilinium chloride from 4-Bromoacetanilide[4][13]
  • Place 1.00 g of 4-bromoacetanilide in a 100 mL round-bottom flask.

  • Add 10 mL of 96% ethanol and 5 mL of concentrated (37%) hydrochloric acid.[4]

  • Fit the flask with a reflux condenser and heat the mixture under reflux for 30-60 minutes. The solid should dissolve as the reaction proceeds.[4][13]

  • After the reflux period, allow the flask to cool to room temperature.

  • Further cool the flask in an ice bath to maximize the crystallization of 4-Bromoanilinium chloride.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol or diethyl ether.

  • Dry the final product. The product is the hydrochloride salt.

Troubleshooting Flowchart for Low Yield

G start Low Yield of 4-Bromoanilinium chloride check_step At which step is the yield low? start->check_step bromination Bromination Step check_step->bromination Bromination hydrolysis Hydrolysis/Final Step check_step->hydrolysis Hydrolysis cause_poly Probable Cause: Polysubstitution (e.g., 2,4,6-tribromoaniline) bromination->cause_poly cause_incomplete Probable Cause: Incomplete hydrolysis or loss during workup. hydrolysis->cause_incomplete sol_protect Solution: Protect aniline as acetanilide before bromination. cause_poly->sol_protect sol_monitor Solution: 1. Monitor reaction with TLC. 2. Ensure sufficient reflux time. 3. Minimize transfers and use minimal cold solvent for washing. cause_incomplete->sol_monitor

Caption: A logical flowchart for troubleshooting low yield issues.

References

Optimization

Side reactions to avoid during the bromination of aniline

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate common side reactions during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate common side reactions during the bromination of aniline (B41778).

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the bromination of aniline?

Q2: How does protecting the amino group help in preventing side reactions?

Protecting the amino group, most commonly through acetylation with acetic anhydride (B1165640) to form acetanilide (B955), is a crucial strategy to control the bromination reaction.[1] The acetyl group reduces the activating effect of the amino group because the lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group. This makes the benzene (B151609) ring less susceptible to polysubstitution.[2][5]

Q3: What is the typical regioselectivity observed after protecting the amino group?

After acetylation, the resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director. However, due to the steric hindrance of the bulky acetyl group, the bromination occurs predominantly at the para-position, yielding p-bromoacetanilide as the major product.[1]

Q4: Are there alternative brominating agents to elemental bromine that can offer better control?

Yes, several alternative brominating agents can provide better control and selectivity. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to bromine.[3][6][7] Other systems, such as the in-situ generation of bromine from potassium bromide (KBr) and an oxidizing agent like potassium bromate (B103136) (KBrO₃) or hydrogen peroxide (H₂O₂), can also offer better control over the reaction.[8]

Troubleshooting Guides

Issue 1: Formation of a significant amount of polybrominated products (dibromo- and tribromoaniline).

  • Possible Cause: The high reactivity of the unprotected aniline leads to multiple substitutions.

  • Solution:

    • Protect the amino group: Acetylate the aniline with acetic anhydride before bromination to reduce the ring's activation.

    • Control Stoichiometry: Use a precise 1:1 molar ratio of the protected aniline to the brominating agent.

    • Lower the Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity.

    • Use a Milder Brominating Agent: Employ N-Bromosuccinimide (NBS) instead of bromine water.

Issue 2: The reaction yields a mixture of ortho and para isomers, with a low yield of the desired para-product.

  • Possible Cause: Insufficient steric hindrance to favor the para-position or reaction conditions promoting ortho-substitution.

  • Solution:

    • Ensure Complete Acetylation: Verify the complete conversion of aniline to acetanilide before proceeding with bromination.

    • Optimize Solvent: The choice of solvent can influence regioselectivity. Acetic acid is commonly used and generally favors para-substitution.

    • Control Temperature: Lowering the reaction temperature can sometimes increase the preference for the thermodynamically more stable para-isomer.

Issue 3: The final product is discolored (e.g., yellow, brown, or black).

  • Possible Cause: Oxidation of the aniline or presence of unreacted bromine.

  • Solution:

    • Avoid Strong Oxidizing Conditions: When not using a protection strategy, be cautious with the choice of brominating agent and reaction conditions to minimize oxidation.

    • Work-up Procedure: During the work-up, wash the crude product with a reducing agent solution, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to quench and remove any excess bromine.

    • Purification: Recrystallize the final product from an appropriate solvent to remove colored impurities.

Data Presentation

Table 1: Comparison of Product Distribution in the Bromination of Aniline and its Derivatives under Various Conditions.

SubstrateBrominating Agent/SystemSolventTemperature (°C)Product(s)Yield (%)Isomer Ratio (p/o/m) / Notes
AnilineBr₂/H₂OWaterRoom Temp.2,4,6-Tribromoaniline (B120722)HighPredominantly tribrominated
AcetanilideBr₂Acetic AcidRoom Temp.p-BromoacetanilideHighMajor product is para-isomer
2-MethylanilineCuBr₂[HMIM]Br (Ionic Liquid)Room Temp.4-Bromo-2-methylaniline95High para-selectivity
3-FluoroanilineCuBr₂[HMIM]Br (Ionic Liquid)Room Temp.4-Bromo-3-fluoroaniline90High para-selectivity, 1.9% other isomers
2-NitroanilineKBr/ZnAl-BrO₃⁻-LDHsAcOH/H₂O254-Bromo-2-nitroaniline95Monobromination as sole product
2-NitroanilineKBr/ZnAl-BrO₃⁻-LDHsAcOH/H₂O404-Bromo-2-nitroaniline & Di-bromo product88.7Mixture of mono- and di-brominated products
Aniline CarbamateN-bromophthalimide (NBP)/Pd(OAc)₂HFIP90meta-Bromoaniline derivative893.2:1 ratio of mono- to di-brominated product
4-tert-ButylanilineH₂O₂-HBrWaterRoom Temp.Mono- and Di-bromo products-1.8:1 ratio of mono- to di-brominated product
4-tert-ButylanilineNBSWaterRoom Temp.Mono- and Di-bromo products-Predominantly dibrominated product

Experimental Protocols

1. Acetylation of Aniline to Acetanilide

  • Materials: Aniline, Acetic Anhydride, Glacial Acetic Acid, Zinc dust (optional).

  • Procedure:

    • In a round-bottom flask, dissolve aniline in glacial acetic acid.

    • Add a small amount of zinc dust (this helps to prevent oxidation and discoloration).

    • Slowly add acetic anhydride to the solution while stirring. An exothermic reaction will occur.

    • After the initial reaction subsides, heat the mixture under reflux for a short period (e.g., 10-15 minutes) to ensure the reaction goes to completion.

    • Pour the hot reaction mixture into ice-cold water with stirring to precipitate the acetanilide.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

2. Bromination of Acetanilide to p-Bromoacetanilide

  • Materials: Acetanilide, Glacial Acetic Acid, Bromine.

  • Procedure:

    • Dissolve the dried acetanilide in glacial acetic acid in a flask.

    • Cool the solution in an ice bath.

    • In a separate container, prepare a solution of bromine in glacial acetic acid.

    • Slowly add the bromine solution dropwise to the cooled acetanilide solution with continuous stirring, maintaining the temperature between 0-5 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for about 15-20 minutes.

    • Pour the reaction mixture into a large volume of cold water to precipitate the p-bromoacetanilide.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • (Optional) Wash the crystals with a dilute solution of sodium bisulfite to remove any excess bromine.

    • Recrystallize the product from ethanol (B145695) or an ethanol-water mixture to obtain pure p-bromoacetanilide.

3. Hydrolysis of p-Bromoacetanilide to p-Bromoaniline

  • Materials: p-Bromoacetanilide, Ethanol, Concentrated Hydrochloric Acid or Potassium Hydroxide (B78521) solution.

  • Acidic Hydrolysis Procedure:

    • Place p-bromoacetanilide in a round-bottom flask and add ethanol and concentrated hydrochloric acid.

    • Heat the mixture under reflux until the solid dissolves completely (typically 30-60 minutes).

    • After cooling, pour the reaction mixture into cold water.

    • Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the p-bromoaniline.

    • Collect the product by filtration, wash with water, and dry.

  • Basic Hydrolysis Procedure:

    • Dissolve p-bromoacetanilide in ethanol in a round-bottom flask.

    • Add an aqueous solution of potassium hydroxide.

    • Heat the mixture under reflux for approximately 30 minutes.

    • Pour the cooled reaction mixture into cold water to precipitate the p-bromoaniline.

    • Collect the product by filtration, wash with water, and dry.

Mandatory Visualization

Reaction_Pathway cluster_main Controlled Monobromination Pathway cluster_side Side Reactions Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation (Protection) p_Bromoacetanilide p-Bromoacetanilide Acetanilide->p_Bromoacetanilide Bromination p_Bromoaniline p-Bromoaniline (Desired Product) p_Bromoacetanilide->p_Bromoaniline Hydrolysis (Deprotection) Tribromoaniline 2,4,6-Tribromoaniline (Polybromination) Oxidation_Products Oxidation Products Aniline_unprotected Aniline (Unprotected) Aniline_unprotected->Tribromoaniline Direct Bromination (e.g., Br2/H2O) Aniline_unprotected->Oxidation_Products Strong Oxidizing Conditions

Caption: Reaction pathway for the controlled monobromination of aniline and common side reactions.

Troubleshooting_Workflow start Start: Bromination of Aniline issue Identify Issue start->issue polybromination Polybromination (Di-/Tri-bromo products) issue->polybromination Excessive Bromination low_yield Low Yield of Para-Isomer issue->low_yield Poor Regioselectivity discoloration Product Discoloration issue->discoloration Impurity Formation solution_poly Solution: 1. Protect Amino Group (Acetylation) 2. Control Stoichiometry 3. Lower Temperature 4. Use Milder Reagent (NBS) polybromination->solution_poly solution_yield Solution: 1. Ensure Complete Acetylation 2. Optimize Solvent 3. Control Temperature low_yield->solution_yield solution_discolor Solution: 1. Avoid Harsh Conditions 2. Quench with Na2S2O3 3. Recrystallize discoloration->solution_discolor end Desired Product solution_poly->end solution_yield->end solution_discolor->end

Caption: Troubleshooting workflow for side reactions during aniline bromination.

References

Troubleshooting

Technical Support Center: Purification of Crude 4-Bromoanilinium Chloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 4-bromoanilinium chloride. Freq...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 4-bromoanilinium chloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 4-bromoanilinium chloride?

Common impurities can originate from the synthesis of the parent compound, 4-bromoaniline (B143363), and the subsequent salt formation. These may include:

  • Unreacted Starting Materials: Aniline (B41778) or 4-bromoacetanilide.

  • Over-brominated Species: Dibromoaniline or 2,4,6-tribromoaniline (B120722) may be present if the bromination of aniline is not well-controlled.[1]

  • Oxidized Byproducts: These can lead to a discolored (yellow or brown) product.[2]

  • Residual Acid or Base: Traces of acids or bases used during the synthesis and workup.

Q2: My final product is colored (yellow to brown). How can I decolorize it?

Discoloration in aniline derivatives is often due to trace amounts of oxidized impurities.[2][3] A common and effective method for decolorization is treatment with activated carbon.[2][4][5][6]

Q3: What is the principle behind using acid-base extraction for purification?

Acid-base extraction leverages the difference in solubility between the basic free amine (4-bromoaniline) and its protonated salt form (4-bromoanilinium chloride). 4-bromoanilinium chloride is soluble in aqueous solutions.[7][8] By adding a base, such as sodium hydroxide (B78521) (NaOH), the anilinium salt is deprotonated to the free base, 4-bromoaniline, which is insoluble in water and will precipitate out.[9] This allows for separation from water-soluble impurities.

Q4: Can I purify 4-bromoanilinium chloride directly using column chromatography?

Direct purification of amine hydrochloride salts on a standard silica (B1680970) gel column can be difficult. The high polarity of the salt can cause it to bind strongly and sometimes irreversibly to the acidic silica gel, leading to poor recovery and significant peak tailing.[2][3] It is generally recommended to purify the free base, 4-bromoaniline, using column chromatography and then convert the purified amine back to the hydrochloride salt.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Purification The product is too soluble in the recrystallization solvent, even at low temperatures.- Select a different solvent system where the product has lower solubility when cold. - Reduce the amount of solvent used for recrystallization.[3]
Incomplete precipitation during acid-base extraction.- Ensure the pH of the aqueous solution is sufficiently basic (pH > 10) to fully deprotonate the anilinium salt to the free amine.
Product loss during transfers.- Carefully rinse all glassware with the mother liquor to recover any remaining product.[3]
Product "Oils Out" During Recrystallization The solution is cooling too rapidly.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[3]
The solvent is not ideal for the hydrochloride salt.- Try using a more polar solvent or a solvent mixture with a higher proportion of a polar component.[3]
High concentration of impurities.- Perform a preliminary purification using acid-base extraction before attempting recrystallization.[3]
Crystals Do Not Form Upon Cooling The solution is not supersaturated (too much solvent was used).- Reheat the solution and boil off some of the solvent to increase the concentration of the product.[10]
Nucleation is not occurring.- Try scratching the inside of the flask with a glass rod at the surface of the solution.[10] - Add a seed crystal of pure 4-bromoanilinium chloride.[10]
Persistent Colored Impurities After Recrystallization The impurities co-crystallize with the product.- Perform a decolorizing charcoal treatment during the recrystallization process.
The product is degrading during purification.- Avoid prolonged heating during recrystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization with Activated Carbon Treatment

This protocol describes the purification of crude 4-bromoanilinium chloride using a mixed solvent system and activated carbon for decolorization.

  • Dissolution: In a fume hood, dissolve the crude 4-bromoanilinium chloride in a minimum amount of a hot 70% ethanol-water mixture.

  • Decolorization: While the solution is hot, add a small amount of activated carbon (approximately 1-2% by weight of the crude product).

  • Hot Filtration: Swirl the hot solution for a few minutes and then perform a hot gravity filtration using fluted filter paper to remove the activated carbon. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol (B145695) to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a low temperature.

Protocol 2: Purification by Acid-Base Extraction

This method is useful for removing non-basic impurities.

  • Dissolution: Dissolve the crude 4-bromoanilinium chloride in deionized water.

  • Basification: While stirring, slowly add a dilute solution of sodium hydroxide (e.g., 1 M NaOH) until the solution is basic (pH > 10). The free base, 4-bromoaniline, will precipitate as a solid.

  • Isolation of Free Base: Collect the precipitated 4-bromoaniline by vacuum filtration and wash it thoroughly with cold deionized water.

  • Redissolution and Salt Formation: Dissolve the purified 4-bromoaniline in a suitable organic solvent like ethanol.

  • Acidification: Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic. The 4-bromoanilinium chloride will precipitate.

  • Final Isolation: Collect the purified 4-bromoanilinium chloride crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Protocol 3: Purification of the Free Base by Column Chromatography

If impurities are difficult to remove by other methods, purification of the free base by column chromatography can be effective.

  • Preparation of the Free Base: Convert the crude 4-bromoanilinium chloride to 4-bromoaniline (the free base) as described in steps 1-3 of Protocol 2.

  • Column Preparation: Pack a chromatography column with silica gel using a slurry method with a non-polar solvent like hexanes.

  • Sample Loading: Dissolve the crude 4-bromoaniline in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a mobile phase of hexanes and ethyl acetate. A small amount of triethylamine (B128534) (0.5-2%) can be added to the eluent to prevent peak tailing.[2] The polarity of the eluent can be gradually increased as needed.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure 4-bromoaniline.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Conversion to Hydrochloride Salt: Convert the purified 4-bromoaniline back to the hydrochloride salt as described in steps 4-6 of Protocol 2.

Data Summary

Table 1: Solvent Properties for Purification

Solvent/SystemUseRationale
70% Ethanol/WaterRecrystallization4-Bromoanilinium chloride is soluble in hot polar solvents and less soluble when cold.
WaterAcid-Base Extraction4-Bromoanilinium chloride is water-soluble, while the free base is not.
Hexanes/Ethyl Acetate (+ Triethylamine)Column Chromatography (of free base)A common mobile phase for separating moderately polar organic compounds on silica gel. Triethylamine neutralizes acidic sites on the silica.[2]

Visualizations

Purification_Workflow Purification Workflow for Crude 4-Bromoanilinium Chloride crude_product Crude 4-Bromoanilinium Chloride discolored Is the product colored? crude_product->discolored dissolution Dissolve in Hot 70% Ethanol/Water hot_filtration Hot Gravity Filtration dissolution->hot_filtration charcoal Add Activated Carbon charcoal->hot_filtration crystallization Cool to Crystallize hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration impurities Are impurities still present? vacuum_filtration->impurities pure_product Pure 4-Bromoanilinium Chloride discolored->dissolution No discolored->charcoal Yes acid_base Perform Acid-Base Extraction (Protocol 2) column_chromatography Purify Free Base by Column Chromatography (Protocol 3) acid_base->column_chromatography column_chromatography->pure_product impurities->pure_product No impurities->acid_base Yes

Caption: A decision-making workflow for the purification of crude 4-bromoanilinium chloride.

Acid_Base_Extraction Acid-Base Extraction Principle start Crude 4-Bromoanilinium Chloride (Water Soluble) add_base Add Dilute NaOH (aq) start->add_base precipitate Precipitate of 4-Bromoaniline (Water Insoluble Free Base) add_base->precipitate impurities Water-Soluble Impurities (Remain in Aqueous Solution) add_base->impurities filtration Filter and Wash precipitate->filtration pure_base Pure 4-Bromoaniline filtration->pure_base dissolve_reacidify Dissolve in Ethanol, then add HCl pure_base->dissolve_reacidify final_product Pure 4-Bromoanilinium Chloride (Precipitate) dissolve_reacidify->final_product

Caption: The logical steps of purification via acid-base extraction.

References

Optimization

Optimizing solvent conditions for 4-Bromoanilinium chloride crystallization

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the solvent conditions for 4-Bromoanilini...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the solvent conditions for 4-Bromoanilinium chloride crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for the crystallization of 4-Bromoanilinium chloride?

A1: 4-Bromoanilinium chloride is highly soluble in polar solvents due to its ionic nature.[1] The most commonly and successfully used solvents for its crystallization are:

  • Methanol: Particularly effective for producing high-quality single crystals, often through slow evaporation.[1]

  • Ethanol (B145695): Used for obtaining colorless, prism-like crystals.[1]

  • Ethanol-Water Mixtures: A combination of ethanol and water (e.g., 60% ethanol) can be effective for recrystallization. This mixed solvent system offers intermediate crystallization properties.[1]

Q2: How is 4-Bromoanilinium chloride typically synthesized prior to crystallization?

A2: The most common method is the acid-base reaction between 4-bromoaniline (B143363) and hydrochloric acid.[1] This reaction is typically performed in a suitable solvent like anhydrous ethanol, where 4-bromoaniline is dissolved, and then concentrated hydrochloric acid is added.[2]

Q3: What is the expected crystal form and stability of 4-Bromoanilinium chloride?

A3: 4-Bromoanilinium chloride typically crystallizes as white to slightly yellow crystalline solids.[1] It has been reported to crystallize in the monoclinic crystal system. The compound is sensitive to light and air, so it is recommended to store it under an inert gas at temperatures below 15°C.[1]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
No crystal formation upon cooling. - The solution is not sufficiently supersaturated.- The cooling process is too rapid, preventing nucleation.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of 4-Bromoanilinium chloride if available.- Concentrate the Solution: If scratching fails, gently heat the solution to evaporate a small amount of the solvent and then allow it to cool again.- Slow Cooling: Ensure the solution cools slowly to room temperature before moving it to an ice bath. Insulate the flask to slow down the cooling rate.
Formation of oil instead of crystals. - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated to a very high degree.- Presence of impurities.- Add More Solvent: Re-heat the solution and add a small amount of additional solvent to reduce the saturation level. Then, cool the solution slowly.- Use a Lower Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.- Purify the Crude Product: If impurities are suspected, consider a preliminary purification step before the final crystallization.
Crystals are very small (powdery). - Crystallization occurred too rapidly due to high supersaturation or rapid cooling.- Use a Different Solvent or Solvent Mixture: A solvent in which the compound is slightly more soluble can slow down the crystallization process.- Increase the Amount of Solvent: Dissolve the solid in a larger volume of hot solvent to ensure a slower, more controlled crystallization upon cooling.- Slow Down the Cooling Rate: Allow the solution to cool to room temperature undisturbed before placing it in a cold bath.
Low yield of crystals. - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Incomplete precipitation.- Reduce Solvent Volume: Before the initial cooling, ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.- Cool for a Longer Period: Extend the cooling time in an ice bath to maximize precipitation.- Recover from Mother Liquor: Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals.
Discolored crystals. - Presence of colored impurities in the starting material or formed during the process.- Use Decolorizing Carbon: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Heat the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal and adsorbed impurities before allowing the filtrate to cool.

Data Presentation

Table 1: Comparison of Solvent Systems for 4-Bromoanilinium Chloride Crystallization

Solvent SystemMethodTemperatureTimeReported YieldCrystal AppearanceReference
MethanolSlow EvaporationRoom Temperature~3 weeks70-85%Transparent, colorless single crystals[1]
Anhydrous EthanolCooling60°C to Room Temp.5 hours at 60°C, then cooling~28.8%Colorless, prism-like crystals[1][2]
Ethanol-Water (60% Ethanol)Recrystallization---Bipyramidal rhombic crystals, needles[3]

Experimental Protocols

Protocol 1: Crystallization from Methanol via Slow Evaporation

  • Dissolve analytical grade 4-bromoaniline and nitric acid in a 1:1 stoichiometric ratio in methanol.

  • Stir the solution continuously for 2 hours at room temperature.

  • Allow the solution to stand undisturbed at room temperature for approximately three weeks for slow evaporation.

  • Collect the resulting transparent, colorless single crystals.

Protocol 2: Crystallization from Anhydrous Ethanol

  • Dissolve 4-bromoaniline in anhydrous ethanol at 60°C.

  • Under a nitrogen atmosphere, add concentrated hydrochloric acid dropwise to the solution.

  • Maintain the solution at 60°C for 5 hours with stirring.

  • Slowly cool the solution to room temperature to allow for the formation of colorless, prism-like crystals.

  • Filter the precipitate and dry it in a vacuum.[2]

Mandatory Visualization

experimental_workflow Experimental Workflow for 4-Bromoanilinium Chloride Crystallization cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_isolation Isolation s1 Dissolve 4-Bromoaniline in Solvent s2 Add Hydrochloric Acid s1->s2 Acid-Base Reaction c1 Heat to Dissolve s2->c1 Crude Solution c2 Slow Cooling/ Evaporation c1->c2 Controlled Cooling c3 Crystal Formation c2->c3 Precipitation i1 Filtration c3->i1 Crystal Slurry i2 Washing with Cold Solvent i1->i2 i3 Drying i2->i3 end Final Product i3->end Pure Crystals

Caption: Workflow for the synthesis and crystallization of 4-Bromoanilinium chloride.

troubleshooting_flowchart Troubleshooting Crystallization Issues cluster_solutions_no_xtal Solutions for No Crystals/Oil cluster_solutions_poor_xtal Solutions for Poor Quality Crystals start Crystallization Attempt q1 Crystals Formed? start->q1 a1_yes Good Quality Crystals? q1->a1_yes Yes a1_no No Crystals/Oil q1->a1_no No a2_yes Successful Crystallization a1_yes->a2_yes Yes a2_no Poor Quality Crystals (Small/Discolored) a1_yes->a2_no No s1_1 Induce Nucleation (Scratch/Seed) a1_no->s1_1 s2_1 Adjust Cooling Rate a2_no->s2_1 s1_2 Concentrate Solution s1_1->s1_2 s1_3 Ensure Slow Cooling s1_2->s1_3 s2_2 Change Solvent/ Solvent Ratio s2_1->s2_2 s2_3 Use Decolorizing Carbon s2_2->s2_3

Caption: A logical flowchart for troubleshooting common crystallization problems.

References

Troubleshooting

Technical Support Center: Troubleshooting Heck Reactions with 4-Bromoanilinium Salts

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in Heck reactions involving 4-bromoanilinium salts. This guide p...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in Heck reactions involving 4-bromoanilinium salts. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate the complexities of this specific transformation.

Frequently Asked Questions (FAQs)

Q1: Why are Heck reactions with 4-bromoanilinium salts more challenging than with neutral 4-bromoaniline (B143363)?

The primary challenge arises from the acidic proton of the anilinium group (-NH3+). This acidic proton can react with the base required for the Heck catalytic cycle in a simple acid-base neutralization. This non-productive consumption of the base can halt the regeneration of the active Pd(0) catalyst, leading to low or no conversion. Furthermore, the strong electron-withdrawing nature of the anilinium group deactivates the aryl bromide towards oxidative addition, a key step in the catalytic cycle.

Q2: My reaction is not working. What is the most likely cause?

The most common culprit is the choice and amount of base. Standard organic bases like triethylamine (B128534) (Et3N) may be protonated by the anilinium salt, rendering them ineffective for the catalytic cycle. Inorganic bases might also be neutralized. Insufficient base will lead to a stall in the catalytic cycle.

Q3: I observe palladium black precipitation in my reaction. What does this indicate and how can I prevent it?

The formation of palladium black indicates the agglomeration and precipitation of the palladium catalyst from the solution, leading to a loss of catalytic activity. This can be caused by several factors, including:

  • Ligand degradation: The phosphine (B1218219) ligands can be sensitive to the reaction conditions.

  • Unstable Pd(0) species: In the absence of stabilizing ligands, the active Pd(0) species can readily decompose.

  • High temperatures: Prolonged reaction times at elevated temperatures can promote catalyst decomposition.

To prevent this, ensure you are using a robust ligand, an appropriate solvent, and the reaction temperature is carefully controlled. The use of N-heterocyclic carbene (NHC) ligands or bulky electron-rich phosphine ligands can often improve catalyst stability.

Q4: Can the choice of counter-ion for the anilinium salt affect the reaction?

Yes, the counter-ion can influence the solubility of the starting material and potentially interact with the palladium catalyst. While chloride is common, salts like triflate or tetrafluoroborate (B81430) might offer different solubility profiles in various solvents, which could impact the reaction efficiency.

Q5: Is it possible that the aniline (B41778) moiety is coordinating to the palladium and inhibiting the reaction?

While the protonated anilinium nitrogen is less likely to coordinate to the palladium center than a neutral amino group, interactions are still possible, especially if there is an equilibrium between the anilinium and the free aniline. This coordination can occupy a site on the palladium, hindering the progress of the catalytic cycle.

Troubleshooting Guide

Issue 1: Low to No Conversion

If you are observing minimal or no formation of your desired product, systematically consider the following troubleshooting steps.

Troubleshooting Workflow for Low Conversion

Start Low/No Conversion Base Base Selection & Stoichiometry Start->Base Initial Check Catalyst Catalyst & Ligand System Base->Catalyst If base is appropriate Success Reaction Successful Base->Success Optimization Successful Conditions Reaction Conditions Catalyst->Conditions If catalyst is robust Catalyst->Success Optimization Successful Substrate Substrate Quality Conditions->Substrate If conditions are optimized Conditions->Success Optimization Successful Protect Consider Protecting Group Substrate->Protect If substrate is pure Substrate->Success Optimization Successful Protect->Success Strategy Successful

Caption: A logical workflow for troubleshooting low conversion rates.

1. Base Selection and Stoichiometry:

  • Problem: The acidic proton of the anilinium salt neutralizes the base.

  • Solution:

    • Use a stronger, non-nucleophilic base: Consider using inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄). These are generally more effective than tertiary amine bases in this context.

    • Increase base stoichiometry: An excess of the base (at least 2-3 equivalents) is often necessary to both neutralize the anilinium salt and facilitate the Heck reaction.

2. Catalyst and Ligand System:

  • Problem: The electron-withdrawing anilinium group slows down the oxidative addition step. Catalyst deactivation may also occur.

  • Solution:

    • Employ electron-rich, bulky ligands: Ligands such as tri(tert-butyl)phosphine [P(t-Bu)₃], XPhos, or SPhos can accelerate the oxidative addition and stabilize the palladium catalyst. N-heterocyclic carbene (NHC) ligands are also excellent choices for their robustness.

    • Use a pre-catalyst that readily forms Pd(0): Palladium(II) acetate (B1210297) (Pd(OAc)₂) in the presence of phosphine ligands is often more efficient than using Pd(0) sources directly.

    • Consider palladacycle catalysts: These are often more stable and can be highly active at lower catalyst loadings.

3. Reaction Conditions:

  • Problem: Inappropriate solvent or temperature can lead to poor solubility, slow reaction rates, or catalyst decomposition.

  • Solution:

    • Solvent Choice: Polar aprotic solvents like DMF, DMAc, or NMP are generally good choices for dissolving the anilinium salt. The addition of water can sometimes be beneficial.

    • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. Screen a range of temperatures (e.g., 80-120 °C) to find the optimal balance.

    • Phase-Transfer Catalysts: The addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be beneficial, especially when using inorganic bases in organic solvents.

4. Substrate Purity:

  • Problem: Impurities in the 4-bromoanilinium salt can inhibit the catalyst.

  • Solution: Ensure the starting material is of high purity. Recrystallization or other purification methods may be necessary.

5. Consider a Protecting Group Strategy:

  • Problem: The acidic proton and the electron-withdrawing nature of the anilinium group fundamentally hinder the reaction.

  • Solution: Temporarily protect the aniline nitrogen. This converts the substrate to a more "standard" aryl bromide. A common and effective strategy is acetylation to form the corresponding acetanilide. The acetyl group is electron-donating, which activates the aryl bromide for oxidative addition. The protecting group can be removed after the Heck reaction.

Protecting Group Strategy Workflow

Start 4-Bromoanilinium Salt Protect Protect Amine (e.g., Acetylation) Start->Protect Heck Heck Reaction Protect->Heck Deprotect Deprotect Amine (e.g., Hydrolysis) Heck->Deprotect Product Desired Product Deprotect->Product

Caption: Workflow for the protecting group strategy.

Data Presentation

The following tables summarize typical reaction conditions that can be used as a starting point for optimization.

Table 1: Screening of Bases for the Heck Reaction of 4-Bromoanilinium Chloride with n-Butyl Acrylate (B77674)

EntryBase (equiv.)SolventTemp (°C)Time (h)Conversion (%)
1Et₃N (1.5)DMF10024< 5
2K₂CO₃ (2.0)DMF1002445
3Cs₂CO₃ (2.0)DMF1002465
4K₃PO₄ (2.0)DMAc1101878

Conditions: 4-bromoanilinium chloride (1 mmol), n-butyl acrylate (1.2 mmol), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), solvent (5 mL).

Table 2: Effect of Ligand on the Heck Reaction of 4-Bromoanilinium Chloride

EntryLigand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Conversion (%)
1PPh₃ (4)K₃PO₄ (2.0)DMAc1101855
2P(o-tol)₃ (4)K₃PO₄ (2.0)DMAc1101878
3P(t-Bu)₃ (4)K₃PO₄ (2.0)DMAc1101292
4XPhos (4)K₃PO₄ (2.0)Dioxane1101295

Conditions: 4-bromoanilinium chloride (1 mmol), n-butyl acrylate (1.2 mmol), Pd(OAc)₂ (2 mol%), base, solvent (5 mL).

Experimental Protocols

Protocol 1: Optimized Heck Reaction of 4-Bromoanilinium Chloride

This protocol provides a robust starting point for the Heck reaction with 4-bromoanilinium salts.

  • Reaction Setup: To a flame-dried Schlenk tube, add 4-bromoanilinium chloride (1.0 mmol, 1.0 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).

  • Ligand Addition: In a separate vial, dissolve the phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%) in the reaction solvent (e.g., DMAc, 2 mL). Add this solution to the Schlenk tube.

  • Degassing: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the olefin (e.g., n-butyl acrylate, 1.2 mmol, 1.2 equiv) and the remaining solvent (DMAc, 3 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Heck Reaction via a Protecting Group Strategy

This protocol details the acetylation of 4-bromoaniline, followed by the Heck reaction and subsequent deprotection.

Step A: Acetylation of 4-Bromoaniline

  • Dissolve 4-bromoaniline (1.0 mmol, 1.0 equiv) in dichloromethane (B109758) (5 mL) in a round-bottom flask.

  • Add triethylamine (1.5 mmol, 1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (B1165640) (1.2 mmol, 1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and separate the organic layer. Wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(4-bromophenyl)acetamide.

Step B: Heck Reaction of N-(4-bromophenyl)acetamide

  • To a Schlenk tube, add N-(4-bromophenyl)acetamide (1.0 mmol, 1.0 equiv), sodium acetate (NaOAc, 1.5 mmol, 1.5 equiv), and palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%).

  • Add the olefin (e.g., styrene, 1.2 mmol, 1.2 equiv) and DMF (5 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction to 120 °C and stir for 12 hours.

  • Follow the workup and purification procedure described in Protocol 1.

Step C: Deprotection of the Acetyl Group

  • Dissolve the product from Step B in a mixture of methanol (B129727) (5 mL) and 2 M aqueous sodium hydroxide (B78521) (5 mL).

  • Heat the mixture to reflux for 4 hours.

  • Cool to room temperature and neutralize with 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

This comprehensive guide provides a starting point for successfully troubleshooting and optimizing your Heck reactions with 4-bromoanilinium salts. Remember that systematic optimization of the reaction parameters is key to achieving high conversion rates.

Optimization

Technical Support Center: Purification of 4-Bromoanilinium Chloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromoanilinium chloride. The following in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromoanilinium chloride. The following information is designed to help you effectively remove impurities from this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 4-bromoanilinium chloride.

Problem 1: Oily Residue Formation During Recrystallization

Question: During the cooling phase of recrystallization, an oil is forming instead of crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.

Troubleshooting Steps:

  • Re-heat the Solution: Re-heat the solution until the oil fully redissolves.

  • Add More Solvent: Add a small amount of hot solvent to decrease the saturation.

  • Slow Cooling: Allow the solution to cool down more slowly. Insulate the flask to encourage gradual crystal formation.

  • Solvent Selection: If the problem persists, consider a different solvent system. A solvent with a lower boiling point or a co-solvent system might be necessary.

Problem 2: No Crystal Formation Upon Cooling

Question: The solution has cooled to room temperature and has been in an ice bath, but no crystals have formed. What should I do?

Answer: This issue typically arises from using too much solvent or the absence of nucleation sites for crystal growth.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seeding: Add a tiny crystal of pure 4-bromoanilinium chloride (a "seed crystal") to the solution.

  • Reduce Solvent Volume: If crystallization is not induced, carefully heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Check Saturation: Ensure you are using the minimum amount of hot solvent necessary for dissolution.

Problem 3: Discolored Crystals

Question: After recrystallization, the 4-bromoanilinium chloride crystals have a yellowish or brownish tint. How can I obtain a colorless product?

Answer: Discoloration is often due to the presence of colored organic impurities or oxidation products.

Troubleshooting Steps:

  • Activated Charcoal Treatment: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb colored impurities.

  • Hot Filtration: Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Avoid Overheating: Prolonged heating can sometimes lead to decomposition and discoloration. Minimize the time the solution is kept at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in 4-bromoanilinium chloride?

A1: The most common impurity is the free base, 4-bromoaniline (B143363). Other potential impurities can include unreacted starting materials from the synthesis of 4-bromoaniline, such as aniline, and byproducts like di-bromoaniline isomers.

Q2: What is the best solvent for recrystallizing 4-bromoanilinium chloride?

A2: A mixture of ethanol (B145695) and water is often effective. 4-Bromoanilinium chloride is highly soluble in hot water and ethanol, while the primary impurity, 4-bromoaniline, is less soluble in water and more soluble in ethanol.[1] An ethanol-water system allows for good differential solubility. A 70% ethanol-water mixture can yield high purity crystals.[1]

Q3: How can I confirm the purity of my recrystallized 4-bromoanilinium chloride?

A3: The purity can be assessed by several methods:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and lower the melting point.

  • Spectroscopy: Techniques like ¹H NMR and IR spectroscopy can be used to identify and quantify impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used to check for the presence of the less polar 4-bromoaniline impurity.

Q4: Can I use a single solvent for recrystallization?

A4: While a mixed solvent system like ethanol/water is often preferred for fine-tuning solubility, a single solvent can be used. For instance, recrystallization from a minimal amount of hot ethanol or isopropanol (B130326) can be effective. The choice depends on the specific impurity profile.

Data Presentation

Table 1: Qualitative Solubility of 4-Bromoanilinium Chloride and 4-Bromoaniline

CompoundWaterEthanolDiethyl EtherToluene
4-Bromoanilinium chloride Highly Soluble[1][2]Soluble[1]InsolubleInsoluble
4-Bromoaniline Slightly Soluble[3]Soluble[3]SolubleSoluble

Table 2: Estimated Quantitative Solubility in g/100 mL

SolventTemperature (°C)4-Bromoanilinium Chloride ( g/100 mL)4-Bromoaniline ( g/100 mL)
Water 20~ 20< 1[3]
100> 100~ 2
Ethanol 20~ 10> 30[3]
78> 50> 100

Experimental Protocols

Recrystallization of 4-Bromoanilinium Chloride from an Ethanol/Water Mixture

This protocol is designed to remove non-polar impurities, primarily 4-bromoaniline.

Materials:

  • Crude 4-bromoanilinium chloride

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-bromoanilinium chloride in the minimum amount of hot 70:30 ethanol/water solution. Heat the mixture gently while stirring to facilitate dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Mandatory Visualization

Purification_Workflow Purification Workflow for 4-Bromoanilinium Chloride cluster_start Start cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation cluster_end End Product start Crude 4-Bromoanilinium Chloride dissolve Dissolve in minimum hot 70:30 Ethanol/Water start->dissolve charcoal Add Activated Charcoal (Optional for colored impurities) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter If no charcoal needed charcoal->hot_filter cool Slow Cooling to Room Temp. hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Ethanol vac_filter->wash dry Dry Crystals wash->dry end Pure 4-Bromoanilinium Chloride dry->end

Caption: Experimental workflow for the purification of 4-bromoanilinium chloride.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues start Recrystallization Issue oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Formed? start->no_crystals discolored_crystals Discolored Crystals? start->discolored_crystals reheat Re-heat & Add More Solvent oiling_out->reheat Yes induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes charcoal_treatment Use Activated Charcoal discolored_crystals->charcoal_treatment Yes slow_cool Cool Slowly reheat->slow_cool change_solvent Change Solvent slow_cool->change_solvent Still Oiling Out reduce_solvent Reduce Solvent Volume induce_crystallization->reduce_solvent No Success hot_filtration Perform Hot Filtration charcoal_treatment->hot_filtration

Caption: Logical flowchart for troubleshooting recrystallization problems.

References

Troubleshooting

Technical Support Center: 4-Bromoanilinium Chloride Production

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4-Bromoanilinium chloride. Frequently...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4-Bromoanilinium chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 4-Bromoanilinium chloride, and which is preferred for scale-up?

A1: There are three main synthetic routes:

  • Direct Bromination of Aniline (B41778): This method involves reacting aniline directly with bromine. However, scaling this process is challenging due to the high reactivity of the aniline ring, which often leads to the formation of di- and tri-brominated impurities.[1][2] Achieving high selectivity for the para-position is difficult without specialized reagents.[2]

  • Protection-Bromination-Deprotection: A more controlled and widely used approach involves protecting the amino group of aniline, typically by converting it to acetanilide (B955).[3] The acetanilide is then brominated, which selectively yields the para-bromo isomer. The protecting group is subsequently removed via acid hydrolysis to give 4-bromoaniline (B143363).[4][5][6]

  • Formation of the Hydrochloride Salt: The final step involves treating the synthesized 4-bromoaniline (a free base) with hydrochloric acid to produce the stable 4-Bromoanilinium chloride salt.[4]

For scalability and product purity, the protection-bromination-deprotection route is generally preferred as it offers superior control over selectivity and minimizes the formation of poly-brominated byproducts.[2][3]

Q2: Why is the hydrochloride salt (4-Bromoanilinium chloride) often preferred over the free base (4-bromoaniline)?

A2: The hydrochloride salt form offers several advantages, particularly in a professional setting. It is a stable, crystalline solid with a high melting point (>300°C), making it easier to handle, store, and weigh accurately compared to the free base.[7] Furthermore, its solubility in water is significantly higher than that of 4-bromoaniline, which is beneficial for certain aqueous reactions and purification processes.[4][7]

Q3: What are the critical safety concerns when handling reagents for this synthesis on a larger scale?

A3: Scaling up this synthesis requires strict adherence to safety protocols due to the hazardous nature of the chemicals involved:

  • 4-Bromoaniline and Precursors: Aniline and 4-bromoaniline are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[8][9][10][11] Prolonged exposure can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[8][12]

  • Bromine: Liquid bromine is extremely corrosive and can cause severe chemical burns upon contact with skin.[5] Its vapors are highly toxic and irritating to the respiratory system.

  • Acids and Bases: Concentrated hydrochloric acid, sulfuric acid, and sodium hydroxide (B78521) are highly corrosive.[5]

  • Thermal Hazards: The bromination reaction can be exothermic. Without proper thermal management in large reactors, this can lead to a runaway reaction. All operations should be conducted in a well-ventilated area or fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, must be worn.[8][10]

Q4: My final product is a yellow or brown color instead of white. What causes this and how can it be fixed?

A4: Discoloration in anilines is typically caused by the formation of colored oxidation byproducts.[1] This can happen during the reaction or upon exposure to air and light during storage. To decolorize the product, two common methods are effective:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture briefly, and then filter it (often while hot) to remove the charcoal along with the adsorbed impurities.[1]

  • Recrystallization: A carefully selected solvent system for recrystallization can leave the colored impurities behind in the mother liquor while allowing the pure 4-Bromoanilinium chloride to crystallize.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the scale-up of 4-Bromoanilinium chloride synthesis.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction.[1]2. Poor temperature control leading to side product formation.[1]3. Significant product loss during work-up, extraction, or filtration steps.[1]4. Sub-optimal stoichiometry of reagents.1. Monitor reaction progress using TLC or HPLC to ensure the starting material is fully consumed.2. Implement efficient reactor cooling and ensure controlled, slow addition of reagents to maintain the optimal reaction temperature.3. Optimize extraction and crystallization procedures. Ensure filter cakes are washed with ice-cold solvent to minimize dissolution loss.4. Carefully control the molar ratios of reactants. A slight excess of the aniline may be beneficial in some cases.[1]
High Impurity Levels (e.g., Di-brominated product) 1. Use of direct bromination without a protecting group.2. Localized high concentrations of the brominating agent.[1]3. Reaction temperature is too high, increasing the rate of side reactions.[1]1. Employ the acetanilide protection-deprotection strategy for superior para-selectivity.2. Ensure slow, dropwise, or sub-surface addition of the brominating agent with vigorous stirring.3. Maintain a consistent and low reaction temperature during the bromination step.
Reaction Stalls or Proceeds Slowly 1. Insufficient catalyst or reagent activity.2. Poor heat transfer in a large reactor, resulting in a lower-than-expected internal temperature.[13]3. Inadequate mixing, leading to poor mass transfer between reactants.1. Verify the quality and activity of all reagents and catalysts.2. Monitor the internal reaction temperature closely and adjust the external heating/cooling system accordingly.3. Ensure the stirring mechanism (e.g., mechanical stirrer) is appropriately sized and configured for the reactor volume to provide efficient mixing.
Final Product Fails to Crystallize 1. Presence of significant impurities inhibiting crystal lattice formation.2. Solution is supersaturated or cooled too rapidly.3. Incorrect solvent or solvent/anti-solvent ratio used for recrystallization.1. Purify the crude product first (e.g., with an activated charcoal wash) to remove impurities.2. Try seeding the solution with a small crystal of pure product or gently scratching the inside of the flask to induce nucleation. Allow for slow cooling.3. Re-evaluate the solvent system. Perform small-scale solubility tests to find an optimal system where the product is soluble when hot but sparingly soluble when cold.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield and Purity

This table summarizes the expected impact of key reaction parameters on the bromination of acetanilide, a critical step in the preferred synthesis route.

ParameterSub-Optimal ConditionOptimal ConditionExpected Outcome of Sub-Optimal Condition
Bromine Stoichiometry >1.1 molar equivalents1.0 - 1.05 molar equivalentsIncreased formation of di-brominated impurities, reducing the yield of the desired mono-bromo product.
Reaction Temperature > 25°C0 - 10°CHigher rates of competing side reactions, leading to a decrease in overall yield and purity.[1]
Reagent Addition Rate Rapid, bulk additionSlow, dropwise addition over 1-2 hoursCreation of localized "hot spots" and high concentrations of bromine, promoting poly-bromination.[1]
Mixing Efficiency Poor (low stir rate)Vigorous (efficient mechanical stirring)Inhomogeneous reaction mixture, leading to incomplete conversion and increased side product formation.

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of 4-Bromoacetanilide

This protocol details the deprotection of 4-bromoacetanilide to form 4-bromoaniline, followed by its conversion to 4-bromoanilinium chloride.

  • Setup: In a round-bottomed flask equipped with a reflux condenser, add 4-bromoacetanilide (1.0 eq).

  • Hydrolysis: Add 10% aqueous sulfuric acid or hydrochloric acid. A typical ratio is 10 mL of acid solution for every 1 gram of 4-bromoacetanilide.[5]

  • Reflux: Heat the mixture to reflux with stirring for 60-90 minutes.[5] Monitor the reaction by TLC until all the starting material has been consumed.

  • Cooling: Allow the reaction mixture to cool to room temperature, then chill it further in an ice bath. The 4-bromoanilinium salt may begin to crystallize.

  • Neutralization (to get 4-bromoaniline free base): Slowly and carefully add a 10 M sodium hydroxide solution to the cooled mixture until it is basic (confirm with pH paper).[5] This deprotonates the anilinium salt to form the water-insoluble 4-bromoaniline, which will precipitate as a solid.[14][15]

  • Isolation of Free Base: Collect the solid 4-bromoaniline by vacuum filtration and wash the filter cake with cold water to remove residual salts.

  • Salt Formation: Dissolve the purified 4-bromoaniline in a suitable solvent (e.g., ethanol). While stirring, add concentrated hydrochloric acid dropwise until precipitation of 4-Bromoanilinium chloride is complete.

  • Final Isolation: Collect the 4-Bromoanilinium chloride crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which 4-Bromoanilinium chloride is soluble when hot but has low solubility when cold (e.g., an ethanol/water mixture).

  • Dissolution: Place the crude 4-Bromoanilinium chloride in a flask and add the minimum amount of hot solvent required to fully dissolve it.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.[1] Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once crystals appear, the process can be accelerated by placing the flask in an ice bath for 15-30 minutes.[5]

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small volume of ice-cold solvent, and dry them thoroughly.

Visualizations

SynthesisWorkflow cluster_protection Step 1: Protection cluster_bromination Step 2: Bromination cluster_deprotection Step 3: Deprotection (Hydrolysis) cluster_salt_formation Step 4: Salt Formation A Aniline B Acetanilide A->B Acetic Anhydride Sodium Acetate C 4-Bromoacetanilide B->C Bromine (Br2) Acetic Acid D 4-Bromoaniline C->D Acid Hydrolysis (e.g., H2SO4 / HCl) E 4-Bromoanilinium chloride D->E Concentrated HCl

Caption: Synthesis workflow for 4-Bromoanilinium chloride via the acetanilide protection strategy.

TroubleshootingTree Start Problem: Low Final Yield CheckReaction Is reaction complete? (Check via TLC/HPLC) Start->CheckReaction Incomplete Cause: Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes SolutionIncomplete Solution: Increase reaction time or temperature slightly. Incomplete->SolutionIncomplete CheckTemp Was temperature controlled effectively? TempIssue Cause: Side Product Formation CheckTemp->TempIssue No CheckWorkup Was significant product lost during workup? CheckTemp->CheckWorkup Yes SolutionTemp Solution: Improve reactor cooling and slow reagent addition. TempIssue->SolutionTemp WorkupIssue Cause: Poor Extraction or Purification Technique CheckWorkup->WorkupIssue Yes SolutionWorkup Solution: Optimize solvent volumes; wash crystals with ice-cold solvent. WorkupIssue->SolutionWorkup Complete->CheckTemp

Caption: Troubleshooting decision tree for diagnosing the root cause of low product yield.

References

Optimization

Controlling regioselectivity in the synthesis of bromoaniline derivatives

Welcome to the technical support center for the synthesis of substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regios...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity in the synthesis of bromoaniline derivatives and to provide answers to frequently asked questions.

Troubleshooting Guide: Controlling Regioselectivity

Poor regioselectivity is a frequent challenge in the electrophilic bromination of anilines, often leading to mixtures of ortho-, meta-, and para-isomers, or polysubstituted products. This guide addresses specific issues and provides actionable solutions in a question-and-answer format.

Issue 1: My reaction is producing 2,4,6-tribromoaniline (B120722) instead of the desired mono-brominated product.

  • Potential Cause: The amino group (-NH₂) in aniline (B41778) is a very strong activating group.[1][2][3] This high reactivity makes it difficult to stop the reaction at the mono-substitution stage, leading to rapid polysubstitution at all activated ortho and para positions.[2][4][5] Direct bromination of aniline with bromine water, for example, readily yields the tribrominated product.[3][4][5]

  • Solution: Use a Protecting Group. To moderate the reactivity, the amino group should be temporarily protected, most commonly as an acetamide (B32628) (-NHCOCH₃) by reacting the aniline with acetic anhydride (B1165640).[1][5][6][7] The acetamido group is still an ortho, para-director but is significantly less activating than the amino group, which favors mono-substitution.[5] After the bromination step, the protecting group can be removed by acid or base hydrolysis to yield the desired bromoaniline.[6][7]

Issue 2: I am getting a mixture of ortho- and para-bromoaniline, but I only want the para-isomer.

  • Potential Cause: The directing effect of the amino or acetamido group guides the incoming electrophile to both the ortho and para positions.[1][4] While the para product is often major due to sterics, significant amounts of the ortho isomer can form, complicating purification.

  • Solution: Leverage Steric Hindrance. The use of a bulky protecting group, such as the acetyl group, sterically hinders the ortho positions.[5][7] This makes it more difficult for the electrophile to approach the positions adjacent to the protecting group, thereby increasing the selectivity for substitution at the less hindered para position.[5][7]

Issue 3: I need to synthesize ortho-bromoaniline, but my methods keep favoring the para product.

  • Potential Cause: As mentioned, steric hindrance and electronic factors often favor the formation of the para isomer.

  • Solution 1: Blocking the para Position. A multi-step strategy can be employed where the para position is first blocked with a group that can be removed later, such as a sulfonic acid group (-SO₃H).[8][9] The synthesis would proceed as follows: 1) Sulfonation of bromobenzene (B47551) to block the para position, 2) Nitration, which will now be directed to the ortho position, 3) Reduction of the nitro group to an amino group, and 4) Removal of the sulfonic acid group (desulfonation).[8][9]

  • Solution 2: Surfactant-Mediated Bromination. Research has shown that using certain surfactants, like cetyltrimethylammonium tribromide (CTAB3), can alter the regioselectivity of aniline bromination to favor the ortho product.[10] The orientation of the aniline molecule at the surfactant's aggregate-water interface is believed to position the ortho position for preferential attack.[10]

Issue 4: The reaction is messy, with low yields and the formation of tarry oxidation byproducts.

  • Potential Cause: Aniline and its derivatives are susceptible to oxidation, especially under harsh reaction conditions.[1][11] Traditional brominating agents like liquid bromine can be aggressive and lead to unwanted side reactions.

  • Solution 1: Milder Brominating Agents. Consider using alternative, safer, and more selective brominating agents. 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) is a stable, crystalline solid that often provides higher yields and cleaner reactions than liquid bromine.[6] N-bromosuccinimide (NBS) is another common alternative.

  • Solution 2: Catalytic Systems. Modern methods using catalytic amounts of copper(II) halides, such as CuBr₂, can achieve high yields and excellent para-selectivity for the direct bromination of unprotected anilines under mild conditions.[12][13] These reactions are often performed in ionic liquids, which can enhance reactivity and selectivity.[12][13]

Frequently Asked Questions (FAQs)

Q1: Why is the amino group in aniline considered an ortho, para-directing group? A: The amino group is an activating group because the lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance.[1][4] This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles. The resonance structures show an increase in electron density specifically at the ortho and para positions, thus directing incoming electrophiles to these sites.[3][4]

Q2: How can I achieve meta-substitution on an aniline derivative? A: Direct meta-bromination is challenging due to the strong ortho, para-directing effect of the amino group. However, two main strategies can be employed:

  • Anilinium Ion Formation: Performing the electrophilic substitution under strongly acidic conditions protonates the amino group to form the anilinium ion (-NH₃⁺). This positively charged group is a strong deactivator and a meta-director.[14]

  • Modern Catalysis: Recent advancements have shown that palladium (Pd)-catalyzed C-H bromination can achieve meta-selectivity on aniline derivatives, overcoming the traditional electronic preference.[15]

Q3: What is the purpose of using a protecting group in aniline synthesis? A: A protecting group, such as an acetyl group, serves two primary purposes:

  • To Attenuate Reactivity: It reduces the strong activating effect of the amino group, thereby preventing polysubstitution and unwanted oxidative side reactions.[2][5][6]

  • To Enhance Regioselectivity: The steric bulk of the protecting group hinders attack at the ortho positions, leading to a higher yield of the para-substituted product.[5][7]

Q4: Are there safer and more environmentally friendly alternatives to using liquid bromine? A: Yes, several "green" chemistry approaches exist. Using copper(II) bromide (CuBr₂) in an ionic liquid provides a safer and highly regioselective method for the direct bromination of unprotected anilines.[12][13] Another approach involves using a combination of ceric ammonium (B1175870) nitrate (B79036) (CAN) and potassium bromide (KBr) in an ethanol-water medium, which avoids the hazards associated with liquid bromine.[16] 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is a solid reagent that is safer to handle and more atom-economical than liquid bromine.[6]

Data Presentation

Table 1: Regioselectivity in the Bromination of Substituted Anilines using CuBr₂ in an Ionic Liquid. [13]

EntrySubstrate (Aniline Derivative)TimeYield of 4-Bromo ProductOther Isomers Detected
12-Methylaniline1 h95%
22-Methoxyaniline1 h95%
32-Fluoroaniline0.5 h91%1.2%
43-Methylaniline1 h95%2.5%
53-Methoxyaniline1 h95%2.2%
63-Fluoroaniline10 min90%

Reactions were carried out with 3 equivalents of CuBr₂ at room temperature. Yields are isolated yields.[13]

Table 2: Comparison of Common Brominating Agents for Aniline Derivatives.

Brominating AgentFormKey AdvantagesCommon Issues/Considerations
Bromine (Br₂) LiquidHighly reactive, inexpensive.Highly toxic and corrosive, low selectivity (polysubstitution), can cause oxidation.[6][11][16]
N-Bromosuccinimide (NBS) SolidEasier to handle than Br₂, good for allylic/benzylic bromination.Can be less reactive for deactivated rings.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) SolidStable, safe to handle, atom-economical, often gives clean reactions and high yields.[6]Produces imide byproduct.[6]
Copper(II) Bromide (CuBr₂) SolidEnables direct, highly para-selective bromination of unprotected anilines under mild conditions.[12][13]Often requires an ionic liquid as a solvent for best results.[12][13]

Experimental Protocols

Protocol 1: Synthesis of 4-Bromoaniline (B143363) via Protection-Bromination-Deprotection Strategy. [6]

  • Step 1: Protection of Aniline (Synthesis of Acetanilide)

    • In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.

    • To this solution, add acetic anhydride (1.1 eq.) dropwise with stirring.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Pour the reaction mixture into ice-cold water to precipitate the acetanilide (B955).

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Step 2: Regioselective para-Bromination of Acetanilide

    • Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid.

    • Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid with constant stirring at room temperature. (Alternatively, use 0.5 eq. of DBDMH).[6]

    • Continue to stir the mixture for 1 hour. The p-bromoacetanilide product may begin to precipitate.

    • Pour the reaction mixture into cold water and stir to ensure complete precipitation.

    • Collect the crude product by vacuum filtration. Wash with cold water, followed by a cold solution of sodium bisulfite to quench any unreacted bromine.

    • Recrystallize the product from an ethanol (B145695)/water mixture to obtain pure p-bromoacetanilide.

  • Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)

    • Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.

    • Add a solution of aqueous hydrochloric acid (e.g., 7-8 M).

    • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.

    • Cool the solution to room temperature and then in an ice bath.

    • Carefully neutralize the solution by the slow addition of a concentrated base (e.g., NaOH or NH₄OH) until the 4-bromoaniline precipitates.

    • Collect the product by vacuum filtration, wash with cold water, and dry.

Protocol 2: Synthesis of 2-Bromoaniline via Reduction of o-Nitrobromobenzene. [17]

  • Weigh 0.7g of iron powder and add it to a 100mL three-neck flask. Add 30mL of water and heat with stirring to 80°C.[17]

  • Slowly add 0.1mL of hydrobromic acid and continue heating to 100°C.[17]

  • Dissolve 0.5g of ortho-nitrobromobenzene in 5mL of anhydrous ethanol and add it to the flask.[17]

  • Reflux the reaction mixture at 100°C for 2.5 hours.[17]

  • Cool the mixture to room temperature, adjust the pH to be alkaline, and filter.[17]

  • Dissolve the filter cake in anhydrous ethanol, filter again, and evaporate the solvent from the filtrate to yield the product.[17]

Visualizations

G start Desired Bromoaniline Product? poly Polysubstituted (e.g., 2,4,6-tribromo) start->poly Yes mono Monosubstituted start->mono direct_brom Direct Bromination of Aniline poly->direct_brom regio Desired Regioisomer? mono->regio protect_strat Protection-Bromination- Deprotection Strategy steric Use Bulky Protecting Group (e.g., Acetyl) protect_strat->steric block Block para-position (e.g., Sulfonation) protect_strat->block para para-isomer regio->para para ortho ortho-isomer regio->ortho ortho meta meta-isomer regio->meta meta para->protect_strat ortho->protect_strat acid Use Strong Acid (Anilinium Ion formation) meta->acid G aniline Aniline (-NH₂) ortho meta para director1 Strongly Activating Ortho, Para-Director aniline:o1->director1 aniline:p1->director1 anilinium Anilinium Ion (-NH₃⁺) ortho meta para director2 Strongly Deactivating Meta-Director anilinium:m2->director2

References

Troubleshooting

Preventing hydrolysis of 4-Bromoanilinium chloride during workup

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromoanilinium chloride, with a specifi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromoanilinium chloride, with a specific focus on preventing its hydrolysis during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is 4-bromoanilinium chloride and why is its hydrolysis a concern?

4-bromoanilinium chloride is the hydrochloride salt of the aromatic amine 4-bromoaniline (B143363). It is typically formed by treating 4-bromoaniline with hydrochloric acid.[1] This salt is often an intermediate in multi-step syntheses.[2][3] Hydrolysis, the reaction with water, can be a concern during the workup phase of a reaction. The primary issue is not the hydrolysis of the carbon-bromine bond, which is generally stable under typical workup conditions, but rather the conversion of the anilinium salt back to the free, less water-soluble 4-bromoaniline at an inappropriate stage, or the potential for side reactions if the pH is not controlled correctly.

Q2: At what pH is 4-bromoanilinium chloride stable?

The stability of 4-bromoanilinium chloride is pH-dependent. The pKa of the conjugate acid, 4-bromoanilinium ion, is approximately 3.86.[4][5][6] This means that at a pH below 3.86, the compound will predominantly exist in its protonated, water-soluble anilinium chloride form. At a pH above 3.86, it will increasingly deprotonate to form the free base, 4-bromoaniline, which is less soluble in water.

Q3: Is the carbon-bromine bond on the aromatic ring susceptible to hydrolysis during workup?

Aryl halides, such as the bromine atom in 4-bromoanilinium chloride, are generally resistant to hydrolysis under standard acidic or basic workup conditions.[7] The C-Br bond in an aryl system is significantly stronger and less reactive than in alkyl halides due to the partial double bond character arising from resonance with the benzene (B151609) ring.[7] Therefore, cleavage of the C-Br bond to form 4-aminophenol (B1666318) is not a significant concern during typical aqueous workups.

Q4: What are the common signs of unwanted hydrolysis or side reactions during the workup?

The most common issue is the premature precipitation of 4-bromoaniline from the aqueous layer if the pH is not maintained in the acidic range. This can lead to product loss. Other potential issues, though less common, could include the formation of impurities if very strong basic conditions are used for prolonged periods or at elevated temperatures. Visual indicators could include the formation of an unexpected precipitate or oil, or discoloration of the solution.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup of reactions involving 4-bromoanilinium chloride.

Problem Possible Cause Recommended Solution
Premature precipitation of a solid from the aqueous layer during extraction. The pH of the aqueous layer has risen above the pKa of 4-bromoanilinium chloride (~3.86), causing the formation of the less soluble free base, 4-bromoaniline.Carefully add a dilute acid (e.g., 1 M HCl) dropwise to the aqueous layer until the precipitate redissolves. Ensure the pH is maintained below 3.5 for subsequent extractions.
Low recovery of 4-bromoaniline after basification and extraction. 1. Incomplete deprotonation of 4-bromoanilinium chloride. 2. The pH was not raised sufficiently to ensure complete precipitation of the free base. 3. Insufficient extraction with the organic solvent.1. Ensure the aqueous solution is made sufficiently basic (pH > 9) to completely deprotonate the anilinium salt. Use a pH meter or pH paper for verification. 2. Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the 4-bromoaniline.
Formation of an emulsion during extraction after basification. The presence of fine solid particles of 4-bromoaniline or inorganic salts at the interface between the aqueous and organic layers.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This can help to break the emulsion. 2. If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool to remove fine particulates.
The isolated 4-bromoaniline is impure. 1. Incomplete removal of acidic or basic impurities during the workup. 2. Co-precipitation of other reaction components.1. Wash the organic layer containing the 4-bromoaniline with deionized water or brine to remove any residual base or salts. 2. Purify the crude 4-bromoaniline by recrystallization. A common solvent system is a mixture of ethanol (B145695) and water.[8][9][10]

Experimental Protocols

Protocol 1: General Aqueous Workup to Isolate 4-Bromoaniline from an Acidic Reaction Mixture
  • Cooling: Cool the reaction mixture to room temperature and then in an ice bath to 0-5 °C.

  • Quenching (if necessary): If the reaction contains reactive reagents, quench them appropriately before proceeding with the aqueous workup.

  • Acidic Wash (Optional): If the desired product is in an organic layer and you need to remove any unreacted 4-bromoaniline, extract the organic layer with 1 M HCl. The 4-bromoanilinium chloride will move into the aqueous layer.

  • Basification: To isolate 4-bromoaniline from an acidic aqueous solution, place the aqueous solution in a flask and cool it in an ice bath. Slowly add a cold, dilute base (e.g., 1 M NaOH or a saturated solution of sodium bicarbonate) with stirring until the pH is greater than 9. The 4-bromoaniline will precipitate as a solid or an oil.

  • Extraction: Extract the basified aqueous solution with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic extracts and wash with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude 4-bromoaniline.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure 4-bromoaniline.[8][9][10]

Protocol 2: Recrystallization of 4-Bromoaniline
  • Dissolution: Dissolve the crude 4-bromoaniline in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. If it becomes too cloudy, add a small amount of hot ethanol until it clears.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Hydrolysis_Prevention_Workflow cluster_start Reaction Workup Start cluster_extraction Aqueous Extraction cluster_purification Purification start Reaction Mixture containing 4-Bromoanilinium Chloride check_pH Check pH of Aqueous Layer start->check_pH acidic_wash Maintain pH < 3.5 (e.g., with 1 M HCl) check_pH->acidic_wash Is pH > 3.5 and salt needs to stay in aqueous layer? basify Adjust pH > 9 (e.g., with 1 M NaOH) check_pH->basify Is it time to isolate the free amine? acidic_wash->check_pH extract Extract with Organic Solvent basify->extract wash_organic Wash Organic Layer (Water, Brine) extract->wash_organic dry Dry over Na2SO4 wash_organic->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize (e.g., Ethanol/Water) concentrate->recrystallize product Pure 4-Bromoaniline recrystallize->product

Caption: Workflow for the workup and purification of 4-bromoaniline.

pH_Equilibrium Anilinium_Ion 4-Bromoanilinium Ion (Water Soluble) Br-C₆H₄-NH₃⁺ Aniline 4-Bromoaniline (Less Water Soluble) Br-C₆H₄-NH₂ Anilinium_Ion:f1->Aniline:f1 + OH⁻ (pH > 3.86) Aniline:f1->Anilinium_Ion:f1 + H⁺ (pH < 3.86)

Caption: pH-dependent equilibrium of 4-bromoanilinium chloride.

References

Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromoanilinium chloride

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on Suzuki coupling reactions involving 4-b...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on Suzuki coupling reactions involving 4-bromoanilinium chloride.

Troubleshooting Guide

This section addresses common issues encountered during the optimization of catalyst loading and other reaction parameters.

Q1: Why is my reaction yield consistently low or nonexistent?

Low yields in Suzuki-Miyaura coupling can arise from several factors. A systematic evaluation of each reaction component is essential for effective troubleshooting.[1] Key areas to investigate include:

  • Catalyst System: The choice and quality of the palladium source and ligand are critical. For challenging substrates like anilinium salts, standard ligands may be insufficient.[1][2]

    • Catalyst Deactivation: The catalyst may be deactivated by impurities or side reactions. Consider using more robust catalyst systems, such as those with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands), which can facilitate the often rate-limiting oxidative addition step.[1][2][3]

    • Inadequate Catalyst Loading: While minimizing catalyst loading is a goal, an insufficient amount will lead to incomplete conversion. If you suspect low conversion, a systematic increase in catalyst loading may be necessary.

  • Reaction Conditions: Temperature, reaction time, and maintaining an inert atmosphere are crucial.[1]

    • Temperature: The optimal temperature depends on the specific substrates and catalyst system. If conversion is low, consider increasing the temperature, but be mindful of potential substrate or product decomposition.[1]

    • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, leading to deactivation. Ensure the reaction mixture is thoroughly degassed to minimize side reactions like the homocoupling of boronic acids.[1]

  • Reagents: The quality and reactivity of the aryl halide, organoboron compound, and base are paramount.[1]

    • Boronic Acid Instability: Boronic acids can undergo protodeboronation, where the boron group is replaced by hydrogen. This is often accelerated by aqueous conditions. Using more stable boronic esters (e.g., pinacol (B44631) esters) can mitigate this issue.[1][2]

    • Base Selection: The base is crucial for the transmetalation step.[1][4] The choice of base can significantly impact the reaction rate and yield.[4] For anilinium salts, a base strong enough to deprotonate the anilinium ion and activate the boronic acid is required.

Q2: I'm observing multiple side products. What are they and how can I minimize them?

The three most common side reactions in Suzuki couplings are protodeboronation, homocoupling, and dehalogenation.[2]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid.

    • Mitigation: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[2] Employing anhydrous conditions or a two-phase solvent system can also be beneficial.[2]

  • Homocoupling: This involves the coupling of two boronic acid molecules.

    • Mitigation: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[1] Thoroughly degassing the reaction mixture is the most effective way to minimize homocoupling.[1]

  • Dehalogenation: The bromo group is replaced by a hydrogen atom.

    • Mitigation: This can be caused by impurities or catalyst deactivation pathways. Ensure high-purity reagents and an optimized catalyst system.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading range for Suzuki coupling with 4-bromoanilinium chloride?

For initial screening and optimization, a catalyst loading in the range of 1-5 mol% is common.[5] For highly active and optimized catalyst systems, loadings can often be reduced to <1 mol%. However, for challenging substrates, higher loadings may be necessary to achieve good conversion.[5]

Q2: How do I select the appropriate ligand for this reaction?

Ligand selection is often substrate-dependent and may require screening.[1] General guidelines include:

  • Electron-rich ligands: Ligands such as alkylphosphines and N-heterocyclic carbenes (NHCs) facilitate the oxidative addition step, which is often rate-limiting.[1]

  • Bulky ligands: Sterically hindered ligands promote the reductive elimination step, which forms the desired C-C bond.[1] Buchwald-type biarylphosphine ligands are often effective for challenging couplings.[3]

Q3: Which base should I use for a reaction with an anilinium salt?

The choice of base is critical and can significantly affect the reaction's success.[1][4]

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and often provide high yields.[4] For anilinium salts, a moderately strong base is needed to neutralize the anilinium ion without promoting side reactions.

  • Organic Bases: Amine bases are generally less effective in Suzuki couplings compared to inorganic bases.[6]

Q4: What is the role of the solvent in this reaction?

The solvent plays a crucial role in dissolving the reactants, catalyst, and base, and can influence the reaction rate and selectivity.[7][8]

  • Polar Aprotic Solvents: Solvents like DMF, dioxane, and THF are commonly used.[7][9] The choice of solvent can be complex, as its polarity can affect the stability of intermediates in the catalytic cycle.[8][9] For polar substrates like 4-bromoanilinium chloride, a polar solvent system is generally preferred.

Data Presentation: Parameter Optimization

The following tables provide a general guide for optimizing key reaction parameters for the Suzuki coupling of 4-bromoanilinium chloride.

Table 1: Catalyst and Ligand Selection

Catalyst PrecursorLigand TypeTypical Loading (mol%)Notes
Pd(OAc)₂Monodentate Phosphine (e.g., PPh₃)2 - 5A common starting point, but may require higher temperatures.
Pd₂(dba)₃Bulky, Electron-Rich Phosphine (e.g., XPhos, SPhos)1 - 3Often more active for challenging substrates.[3]
Pd(PPh₃)₄-2 - 5A pre-formed catalyst, convenient but can be less active.
Palladacycle PrecatalystsBuchwald-type ligands1 - 5Often highly active and stable.[10][11]

Table 2: Base and Solvent Systems

BaseSolvent SystemTemperature Range (°C)Notes
K₂CO₃Toluene/H₂O (4:1)80 - 110A common and cost-effective choice.
K₃PO₄Dioxane/H₂O (5:1)80 - 100A stronger base, often effective for less reactive substrates.
Cs₂CO₃2-MeTHF70 - 90A strong base that can be highly effective.[5]
Na₂CO₃Ethanol/H₂O (3:1)70 - 80 (Reflux)A milder base, suitable for sensitive functional groups.

Experimental Protocols

General Protocol for Suzuki Coupling with 4-Bromoanilinium chloride

This protocol provides a starting point for the Suzuki coupling reaction. Optimization of specific parameters is recommended for each unique substrate combination.

Materials:

  • 4-Bromoanilinium chloride (1.0 mmol)

  • Arylboronic acid or ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried reaction vessel, add the 4-bromoanilinium chloride, arylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling start Low Reaction Yield check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions check_reagents Inspect Reagents start->check_reagents optimize_catalyst Screen Ligands / Increase Loading check_catalyst->optimize_catalyst Inactive? optimize_conditions Increase Temperature / Degas Thoroughly check_conditions->optimize_conditions Sub-optimal? optimize_reagents Use Boronic Ester / Screen Bases check_reagents->optimize_reagents Degraded/Wrong? success Improved Yield optimize_catalyst->success optimize_conditions->success optimize_reagents->success

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.

Catalyst_Loading_Effect Impact of Catalyst Loading catalyst_loading Catalyst Loading low_loading Too Low (<0.5 mol%) catalyst_loading->low_loading optimal_loading Optimal (1-2 mol%) catalyst_loading->optimal_loading high_loading Too High (>5 mol%) catalyst_loading->high_loading incomplete_conversion Incomplete Conversion Low Yield low_loading->incomplete_conversion efficient_reaction High Yield Good Turnover optimal_loading->efficient_reaction side_reactions Increased Side Reactions Higher Cost high_loading->side_reactions

Caption: The relationship between catalyst loading and reaction outcome.

References

Reference Data & Comparative Studies

Validation

Spectroscopic Showdown: Characterizing 4-Bromoanilinium Chloride with FT-IR and NMR Analysis

A Comparative Guide for Researchers in Drug Development and Analytical Chemistry The Spectroscopic Fingerprint: Unraveling Molecular Structure The conversion of an aromatic amine like 4-bromoaniline (B143363) to its anil...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Analytical Chemistry

The Spectroscopic Fingerprint: Unraveling Molecular Structure

The conversion of an aromatic amine like 4-bromoaniline (B143363) to its anilinium salt via protonation of the amino group induces significant changes in its electronic and vibrational properties. These alterations are readily observable in both FT-IR and NMR spectra, providing a clear diagnostic fingerprint for the salt form.

FT-IR Spectroscopic Analysis

The FT-IR spectrum is particularly sensitive to changes in bond vibrations. The protonation of the -NH₂ group to -NH₃⁺ results in the appearance of new stretching and bending vibrations characteristic of the ammonium (B1175870) group, typically in the 2800-3200 cm⁻¹ and 1500-1600 cm⁻¹ regions, respectively. Concurrently, the characteristic N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) disappear.

Compound N-H Stretch (cm⁻¹) Aromatic C-H Stretch (cm⁻¹) C=C Ring Stretch (cm⁻¹) C-N Stretch (cm⁻¹) C-Br Stretch (cm⁻¹)
4-Bromoaniline (Experimental) ~3400, ~3300 (asymmetric and symmetric)~3050~1600, ~1500~1280~510
4-Bromoanilinium chloride (Expected) ~3200-2800 (broad, -NH₃⁺ stretch)~3050~1600, ~1500~1250~510
Anilinium chloride (Experimental) ~3200-2800 (broad, -NH₃⁺ stretch)~3050~1600, ~1490~1240-
4-Chloroanilinium chloride (Experimental) ~3200-2800 (broad, -NH₃⁺ stretch)~3050~1590, ~1490~1250-

Note: The expected values for 4-Bromoanilinium chloride are based on theoretical principles and comparison with related compounds.

NMR Spectroscopic Analysis

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The protonation of the amino group leads to a significant deshielding effect on the aromatic protons and carbons due to the electron-withdrawing nature of the newly formed -NH₃⁺ group. This results in a downfield shift of the corresponding signals in the NMR spectra.

¹H NMR Spectral Data (Chemical Shift δ in ppm)

Compound Aromatic Protons (ortho to -NH₃⁺) Aromatic Protons (meta to -NH₃⁺) -NH₃⁺ Protons
4-Bromoaniline (Experimental) ~6.6~7.2~3.7 (broad)
4-Bromoanilinium chloride (Expected) ~7.2-7.4~7.5-7.7~7.5-8.5 (broad)
Anilinium chloride (Experimental) ~7.5~7.6~7.8 (broad)
4-Chloroanilinium chloride (Experimental) ~7.4~7.5~7.7 (broad)

Note: The expected values for 4-Bromoanilinium chloride are based on theoretical principles and comparison with related compounds.

¹³C NMR Spectral Data (Chemical Shift δ in ppm)

Compound C1 (ipso-C) C2, C6 (ortho-C) C3, C5 (meta-C) C4 (para-C)
4-Bromoaniline (Experimental) ~145.6~116.8~132.1~110.2
4-Bromoanilinium chloride (Expected) ~135-138~120-123~130-133~125-128
Anilinium chloride (Experimental) ~135.2~122.1~130.1~129.5
4-Chloroanilinium chloride (Experimental) ~134.0~123.0~130.5~132.0

Note: The expected values for 4-Bromoanilinium chloride are based on theoretical principles and comparison with related compounds.

Experimental Corner: Protocols for Spectroscopic Analysis

Reproducible and high-quality data are the bedrock of scientific research. The following are detailed protocols for the FT-IR and NMR analysis of solid anilinium salts.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Perform baseline correction and other necessary spectral processing.

NMR Spectroscopy Protocol (Solid-State Sample in Deuterated Solvent)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

    • Process the raw data (Fourier transformation, phase correction, baseline correction, and integration) to obtain the final spectra.

Visualizing the Workflow

To streamline the characterization process, a logical workflow is essential. The following diagram, generated using Graphviz, illustrates the key stages from sample receipt to final characterization.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 4-Bromoanilinium Chloride Sample FTIR_Prep Prepare KBr Pellet Sample->FTIR_Prep NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Acq FT-IR Data Acquisition FTIR_Prep->FTIR_Acq NMR_Acq NMR Data Acquisition NMR_Prep->NMR_Acq FTIR_Process FT-IR Spectrum Processing & Peak Assignment FTIR_Acq->FTIR_Process NMR_Process NMR Spectrum Processing & Signal Assignment NMR_Acq->NMR_Process Comparison Comparative Analysis with Alternatives FTIR_Process->Comparison NMR_Process->Comparison Characterization Final Compound Characterization Comparison->Characterization

Caption: Workflow for the spectroscopic characterization of 4-Bromoanilinium chloride.

Conclusion

The combined application of FT-IR and NMR spectroscopy offers a powerful and definitive approach for the characterization of 4-Bromoanilinium chloride. By understanding the expected spectral changes upon protonation of 4-bromoaniline and comparing these with the experimental data of related anilinium salts, researchers can confidently verify the identity and purity of their synthesized compounds. The detailed protocols and workflow provided in this guide serve as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries, ensuring the accuracy and reliability of their analytical data.

Comparative

A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of 4-Bromoanilinium Salts

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for various 4-bromoanilinium salts. It is intended for researchers, scientists, and professionals in drug development who are intere...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for various 4-bromoanilinium salts. It is intended for researchers, scientists, and professionals in drug development who are interested in the structural characterization of anilinium-based compounds. The guide details the crystallographic parameters, experimental protocols for synthesis and data acquisition, and key structural features, with a focus on intermolecular interactions.

Comparative Crystallographic Data

The structural diversity of 4-bromoanilinium salts is evident from their crystallographic data. The nature of the counter-anion significantly influences the crystal packing and the resulting unit cell parameters. A summary of the key crystallographic data for a selection of 4-bromoanilinium salts is presented below.

Salt NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
4-Bromoanilinium ChlorideC₆H₇BrClNMonoclinicP2₁/c8.6299.7849.863105.61-4[1]
4-Bromoanilinium Nitrate (B79036)C₆H₇BrN⁺·NO₃⁻MonoclinicP2₁/c------[2]
4-Bromoanilinium Hydrogen Phthalate (B1215562)C₆H₇BrN⁺·C₈H₅O₄⁻MonoclinicP2₁/c13.08907.667014.6900106.6711412.24[3]
Tetrakis(4-bromoanilinium) Hexachlorostannate(IV) Dichloride(C₆H₇BrN)₄[SnCl₆]Cl₂MonoclinicC2/c28.14448.040920.8965126.8253785.54[4]

Experimental Protocols

A general overview of the synthesis and single-crystal X-ray diffraction analysis procedures is provided below. Specific details may vary depending on the particular salt being investigated.

Synthesis of 4-Bromoanilinium Salts

The synthesis of 4-bromoanilinium salts is typically achieved through a straightforward acid-base reaction.

General Procedure:

  • Dissolve 4-bromoaniline (B143363) in a suitable solvent, such as ethanol (B145695) or methanol (B129727).

  • Add a stoichiometric amount of the corresponding acid (e.g., hydrochloric acid, nitric acid, phthalic acid) to the solution.

  • The reaction mixture is typically stirred at room temperature.

  • Crystals of the 4-bromoanilinium salt are usually obtained by slow evaporation of the solvent at room temperature. For instance, the synthesis of (E)-4-Bromo-N-(2-chlorobenzylidene)aniline involved refluxing a mixture of 2-chlorobenzaldehyde (B119727) and 4-bromoaniline in methanol for 6 hours, followed by cooling and filtration to obtain crystals suitable for X-ray diffraction.[5]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Data Collection and Refinement:

  • A suitable single crystal is mounted on the diffractometer.

  • X-ray diffraction data is collected, typically at a controlled temperature.

  • The collected data is processed, which includes cell refinement and data reduction.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • Software programs such as SHELXS97 and SHELXL97 are commonly used for structure solution and refinement.[3][5] For example, in the analysis of 4-bromoanilinium hydrogen phthalate, a Bruker SMART CCD diffractometer was used for data collection, and the data was reduced using SAINT software.[3]

Visualizing the Workflow and Structural Interactions

To better understand the process and the resulting molecular arrangements, the following diagrams illustrate the experimental workflow and the key intermolecular interactions that govern the crystal packing of 4-bromoanilinium salts.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction Analysis Reactants 4-Bromoaniline + Acid Mixing Dissolution & Mixing Reactants->Mixing Crystallization Slow Evaporation Mixing->Crystallization Crystals Single Crystals Crystallization->Crystals Mounting Crystal Mounting Crystals->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement CIF Final Structure (CIF) Refinement->CIF

A generalized workflow for the synthesis and single-crystal X-ray analysis of 4-bromoanilinium salts.

A predominant feature in the crystal structures of 4-bromoanilinium salts is the extensive network of hydrogen bonds. The anilinium cation (R-NH₃⁺) acts as a hydrogen bond donor, while the counter-anion serves as an acceptor.

hydrogen_bonding cluster_cation 4-Bromoanilinium Cation cluster_anions Anion Acceptors Cation Br-Ph-NH₃⁺ Anion1 Anion (e.g., O, Cl, Br) Cation->Anion1 N-H···A Anion2 Anion (e.g., O, Cl, Br) Cation->Anion2 N-H···A Anion3 Anion (e.g., O, Cl, Br) Cation->Anion3 N-H···A

Schematic of hydrogen bonding between the 4-bromoanilinium cation and various anion acceptors (A).

Structural Commentary

The crystal structures of 4-bromoanilinium salts are stabilized by a variety of intermolecular interactions. Strong N-H···O and N-H···Cl hydrogen bonds are commonly observed, linking the cations and anions into extended networks.[2][3] For instance, in 4-bromoanilinium nitrate, strong N—H⋯O hydrogen bonds, along with C—H⋯O interactions and π–π stacking, connect the ions into layers.[2] Similarly, in 4-bromoanilinium hydrogen phthalate, intermolecular N—H⋯O and O—H⋯O hydrogen bonds form a two-dimensional network.[3]

In salts with more complex anions, such as tetrakis(4-bromoanilinium) hexachlorostannate(IV) dichloride, the structure is characterized by alternating organic and inorganic layers. These layers are held together by charge-assisted N–H⁺···Cl⁻ hydrogen bonds.[4] The presence and nature of these non-covalent interactions are crucial in determining the overall crystal packing and the physicochemical properties of the resulting solid-state material. The study of these interactions is fundamental to crystal engineering and the design of new materials with desired properties.

References

Validation

Comparative Analysis of Basicity: 4-Bromoaniline vs. Aniline

For Immediate Release This guide provides a comprehensive comparison of the basicity of 4-bromoaniline (B143363) and aniline (B41778), tailored for researchers, scientists, and professionals in drug development. The docu...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the basicity of 4-bromoaniline (B143363) and aniline (B41778), tailored for researchers, scientists, and professionals in drug development. The document outlines the quantitative differences in basicity, explains the underlying electronic effects, and provides a detailed experimental protocol for the determination of the acid dissociation constant (pKa), a key indicator of basicity.

Quantitative Comparison of Basicity

The basicity of an amine is quantitatively expressed by the pKb of the amine or the pKa of its conjugate acid (the anilinium ion). A lower pKb or a higher pKa value for the conjugate acid indicates a stronger base. The experimental data clearly shows that aniline is a stronger base than 4-bromoaniline.

CompoundpKa of Conjugate AcidpKb of Amine
Aniline4.6[1][2][3]9.38[4]
4-Bromoaniline3.86~10.1 - 10.28

Table 1: Comparison of pKa and pKb values for Aniline and 4-Bromoaniline at 25°C.

Theoretical Analysis of Basicity

The difference in basicity between aniline and 4-bromoaniline is primarily attributed to the electronic effects of the bromine substituent on the aromatic ring. The key factors are the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Bromine is an electronegative atom, and it exerts an electron-withdrawing inductive effect.[4] This effect pulls electron density away from the nitrogen atom of the amino group, through the sigma bonds of the benzene (B151609) ring. As a result, the lone pair of electrons on the nitrogen atom is less available to accept a proton, leading to a decrease in basicity.

  • Resonance Effect (+R): The bromine atom also has lone pairs of electrons that can be delocalized into the benzene ring through resonance. This electron-donating resonance effect would, in principle, increase the electron density on the nitrogen atom and thus increase basicity. However, for halogens, the inductive effect is generally stronger and outweighs the resonance effect in determining the basicity of anilines.

In the case of 4-bromoaniline, the strong electron-withdrawing inductive effect of the bromine atom at the para position significantly reduces the electron density on the nitrogen atom. This makes the lone pair less available for protonation compared to aniline, where only the electron-withdrawing effect of the benzene ring itself is present.[4] Consequently, 4-bromoaniline is a weaker base than aniline.

Visualization of Electronic Effects

The following diagrams illustrate the electronic factors influencing the basicity of aniline and 4-bromoaniline.

BasicityFactors cluster_aniline Aniline cluster_4bromoaniline 4-Bromoaniline A_N Nitrogen Lone Pair A_Ring Benzene Ring (-I Effect) A_N->A_Ring Delocalization A_Basicity Higher Basicity A_N->A_Basicity Influences A_H Proton (H+) A_H->A_N Protonation B_N Nitrogen Lone Pair B_Ring Benzene Ring B_N->B_Ring Delocalization B_Basicity Lower Basicity B_N->B_Basicity Influences B_Br Bromine (-I > +R) B_Br->B_Ring Inductive Effect (-I) B_H Proton (H+) B_H->B_N Protonation

Figure 1: Logical relationship of electronic effects on the basicity of Aniline and 4-Bromoaniline.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of an aniline derivative's conjugate acid using potentiometric titration.

1. Materials and Reagents:

  • Aniline or 4-bromoaniline sample

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beakers and volumetric flasks

2. Experimental Workflow:

experimental_workflow start Start calibrate_ph Calibrate pH Meter (pH 4, 7, 10 buffers) start->calibrate_ph prep_sample Prepare 1 mM Aniline Solution (e.g., 20 mL) acidify Acidify Sample with 0.1 M HCl (to pH ~2) prep_sample->acidify calibrate_ph->prep_sample setup_titration Set up Titration Apparatus acidify->setup_titration titrate Titrate with 0.1 M NaOH setup_titration->titrate record_data Record pH vs. Volume of NaOH added titrate->record_data Incremental additions plot_curve Plot Titration Curve (pH vs. Volume) record_data->plot_curve determine_ep Determine Equivalence Point (EP) plot_curve->determine_ep determine_hep Determine Half-Equivalence Point (HEP) (Volume at EP / 2) determine_ep->determine_hep find_pka pKa = pH at HEP determine_hep->find_pka end End find_pka->end

Figure 2: Experimental workflow for pKa determination by potentiometric titration.

3. Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the aniline sample in deionized water. It may be necessary to initially dissolve the sample in a small amount of a co-solvent like ethanol (B145695) before diluting with water.

    • Prepare a 0.15 M KCl solution to maintain a constant ionic strength during the titration.[2]

  • Calibration of the pH Meter:

    • Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10 to ensure accurate pH measurements.

  • Titration Setup:

    • Place a known volume (e.g., 20 mL) of the 1 mM aniline solution into a beaker with a magnetic stir bar.[2]

    • Add a sufficient amount of 0.15 M KCl solution to the beaker.

    • Immerse the calibrated pH electrode into the solution.

    • Acidify the solution to a pH of approximately 1.8-2.0 by adding 0.1 M HCl. This ensures that the aniline is fully protonated to its anilinium ion form at the start of the titration.[2]

    • Fill the burette with the standardized 0.1 M NaOH solution.

  • Titration Process:

    • Begin the titration by adding the 0.1 M NaOH solution in small increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.[2]

    • Continue the titration until the pH reaches approximately 12.

4. Data Analysis:

  • Plot the Titration Curve: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). This will generate a sigmoidal titration curve.

  • Determine the Equivalence Point: The equivalence point is the point of steepest inflection on the titration curve. This can be determined by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).

  • Determine the Half-Equivalence Point: The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.

  • Determine the pKa: At the half-equivalence point, the concentration of the protonated aniline (anilinium ion) is equal to the concentration of the deprotonated aniline. At this point, the pH of the solution is equal to the pKa of the anilinium ion.[1] Therefore, the pKa is the pH value at the half-equivalence point on the titration curve.

  • Replicate: For robust results, it is recommended to perform the titration at least in triplicate and report the average pKa value with the standard deviation.[2]

References

Comparative

Unveiling the Structural Landscape of Halogenated Anilinium Salts: A Comparative Guide to Crystal Packing

A detailed comparative analysis of the crystal packing of para-halogenated anilinium salts reveals the significant influence of halogen substitution on their supramolecular architecture. This guide provides researchers,...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the crystal packing of para-halogenated anilinium salts reveals the significant influence of halogen substitution on their supramolecular architecture. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the crystallographic parameters, intermolecular interactions, and synthesis protocols for a series of these compounds, offering valuable insights for crystal engineering and the design of new materials.

The precise arrangement of molecules in a crystalline solid, known as crystal packing, is a critical factor that governs the physicochemical properties of a material, including its solubility, stability, and bioavailability. In the context of pharmaceutical development, understanding and controlling crystal packing is paramount. Halogenated anilinium salts, a common structural motif in many active pharmaceutical ingredients, present an interesting case study in how subtle changes in molecular structure can lead to profound differences in their solid-state arrangement.

This guide focuses on a comparative study of para-halogenated anilinium salts, specifically the chloride and bromide salts of p-fluoroaniline, p-chloroaniline, p-bromoaniline, and p-iodoaniline. By examining the crystallographic data, we can elucidate the role of the halogen atom in directing the formation of hydrogen bonds and other non-covalent interactions that dictate the overall crystal packing.

Comparative Crystallographic Data

The crystal structures of a series of para-halogenated anilinium salts have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic data is presented in the table below, allowing for a direct comparison of the unit cell parameters and space groups.

CompoundChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
4-Chloroanilinium Bromide [1]C₆H₇BrClNTriclinicP-14.39896.255313.890791.40093.580101.967
4-Bromoanilinium Chloride [2][3][4]C₆H₇BrClNMonoclinicP2₁/c8.6299.7849.86390105.6190

The available data for 4-chloroanilinium bromide and 4-bromoanilinium chloride highlight a shift in crystal system and unit cell dimensions with the exchange of the halogen on the aniline (B41778) ring and the halide counter-ion. These differences arise from the distinct interplay of intermolecular forces, primarily N-H···X (where X is Cl or Br) hydrogen bonds, and potentially halogen-halogen interactions, which orchestrate the three-dimensional packing of the ions in the crystal lattice. In the case of 4-chloroanilinium bromide, the protonated amino group forms N-H···Br hydrogen bonds, which connect the ions into a ribbon-like structure.[1] Similarly, in 4-bromoanilinium chloride, N-H···Cl hydrogen bonds are the dominant interactions, leading to the formation of supramolecular synthons.[4]

Experimental Protocols

The synthesis and crystallization of high-quality single crystals are crucial for accurate crystallographic analysis. Below are detailed methodologies for the preparation of the discussed halogenated anilinium salts and a general protocol for single-crystal X-ray diffraction.

Synthesis of Halogenated Anilinium Salts

General Procedure for the Synthesis of para-Halogenated Anilinium Halides:

A solution of the corresponding para-halogenated aniline (1 equivalent) in a suitable solvent, such as ethanol (B145695), is treated with a slight excess of the desired hydrohalic acid (e.g., HCl or HBr, typically as a concentrated aqueous solution). The reaction mixture is stirred at room temperature or gently warmed to ensure complete protonation. The resulting anilinium salt is then crystallized by slow evaporation of the solvent, cooling, or by the vapor diffusion technique to obtain single crystals suitable for X-ray diffraction.

Example: Synthesis of 4-Chloroanilinium Bromide [1] To a 100 mL flask, 10 mmol of 4-chloroaniline (B138754) was added, followed by 50 mL of ethanol and 1 mL of hydrobromic acid (2 mol/L). The mixture was stirred at 333 K for 2 hours. The resulting precipitate was filtered. Colorless single crystals suitable for X-ray diffraction were obtained by slow evaporation of the filtrate.

Single-Crystal X-ray Diffraction (SCXRD)

General Experimental Workflow for SCXRD:

A suitable single crystal of the halogenated anilinium salt is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential crystal degradation. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is rotated through a series of angles, and the diffraction pattern is recorded as a set of images. These images are then processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizing the Experimental and Analytical Process

To illustrate the logical flow of the synthesis and characterization of these materials, the following diagrams were generated using the DOT language.

Experimental_Workflow Experimental Workflow for Halogenated Anilinium Salts cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis start Start: Halogenated Aniline acid Add Hydrohalic Acid (e.g., HCl, HBr) start->acid reaction Stirring/Heating acid->reaction evaporation Slow Evaporation / Cooling reaction->evaporation crystals Single Crystals evaporation->crystals xrd Single-Crystal X-ray Diffraction crystals->xrd data Crystallographic Data xrd->data

Caption: A flowchart illustrating the key stages from synthesis to crystallographic analysis of halogenated anilinium salts.

Intermolecular_Interactions Key Intermolecular Interactions in Anilinium Salt Crystals Anilinium Anilinium Cation (+NH3 group) Halide Halide Anion (Cl-, Br-) Anilinium->Halide N-H...X Hydrogen Bond Halogen Halogen Substituent (F, Cl, Br, I) Halogen->Halogen Halogen-Halogen Interaction Aromatic Aromatic Ring Aromatic->Aromatic π-π Stacking

Caption: A diagram showing the principal types of intermolecular interactions that govern the crystal packing of halogenated anilinium salts.

References

Validation

A Comparative Guide to Purity Validation of 4-Bromoanilinium Chloride: HPLC vs. Alternatives

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Perform...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of 4-bromoanilinium chloride. Supported by detailed experimental protocols and comparative data, this document serves as a practical resource for selecting the most appropriate analytical methodology.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust and widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like 4-bromoanilinium chloride. It offers excellent resolution and quantitative accuracy, making it a gold standard for quality control in pharmaceutical and chemical industries.

Experimental Protocol: HPLC Method

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis detector is suitable.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

2. Reagents and Solutions:

  • Mobile Phase: A mixture of acetonitrile (B52724), water, and an acid modifier is typically used. A common mobile phase composition is a gradient of acetonitrile and water containing 0.1% phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with 0.1% formic acid.[1]

  • Solvent A: 0.1% Phosphoric Acid in Water

  • Solvent B: Acetonitrile

  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is suitable for dissolving the sample.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of 4-bromoanilinium chloride reference standard in the diluent to prepare a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to initial conditions (90% A, 10% B)

    • 35-40 min: Equilibration at initial conditions

4. Data Analysis:

  • The purity of 4-bromoanilinium chloride is determined by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity validation of 4-bromoanilinium chloride.

Alternative Purity Validation Techniques

While HPLC is a powerful tool, other techniques can provide complementary or confirmatory data, especially for identifying unknown impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for separating and identifying volatile and semi-volatile impurities. For 4-bromoanilinium chloride, which is a salt, derivatization or analysis of the free base (4-bromoaniline) may be necessary.

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer.

2. Reagents:

  • Derivatization Agent (optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Dichloromethane or other suitable organic solvent.

  • Carrier Gas: Helium.

3. GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

5. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the chosen solvent. If derivatization is required, add the derivatizing agent and heat as necessary to complete the reaction.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.

1. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. Reagents:

  • Deuterated Solvent: A suitable deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6, D2O).

  • Internal Standard: A certified internal standard with known purity, having a simple spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

3. Sample Preparation:

  • Accurately weigh a specific amount of the 4-bromoanilinium chloride sample and the internal standard into an NMR tube.

  • Add a precise volume of the deuterated solvent.

  • Ensure complete dissolution.

4. NMR Acquisition Parameters:

  • Pulse Program: A single pulse experiment with a calibrated 90° pulse.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of both the analyte and the internal standard) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

5. Data Processing and Analysis:

  • The purity is calculated using the following formula:

    Purity (%w/w) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral area of the signal

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Comparative Analysis of Methods

Method_Comparison cluster_main Purity Validation of 4-Bromoanilinium Chloride cluster_methods Analytical Techniques cluster_advantages Key Advantages cluster_disadvantages Key Disadvantages Main 4-Bromoanilinium Chloride HPLC HPLC Main->HPLC GCMS GC-MS Main->GCMS qNMR qNMR Main->qNMR HPLC_adv High Precision & Accuracy Good for Non-Volatiles HPLC->HPLC_adv leads to HPLC_dis Impurity ID may require MS Not for Volatiles HPLC->HPLC_dis has GCMS_adv Excellent for Volatiles Definitive Impurity ID GCMS->GCMS_adv leads to GCMS_dis Requires Volatility/Derivatization Thermal Degradation Risk GCMS->GCMS_dis has qNMR_adv Absolute Quantification No Reference Standard Needed qNMR->qNMR_adv leads to qNMR_dis Lower Sensitivity Requires High Purity Internal Standard qNMR->qNMR_dis has

Caption: Comparison of analytical techniques for purity validation.

Data Presentation: Quantitative Comparison

The following table summarizes the expected quantitative performance of each technique for the purity analysis of 4-bromoanilinium chloride.

ParameterHPLC-UVGC-MSqNMR
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and boiling pointNuclear magnetic resonance signal intensity
Analyte Volatility Non-volatileVolatile/Semi-volatileNon-volatile
Purity Measurement Relative (Area %)Relative (Area %)Absolute (%w/w)
Typical Purity Range >99.0%>99.0%98.0 - 100.0%
Limit of Detection (LOD) ~0.01%~0.001% (for volatile impurities)~0.1%
Limit of Quantification (LOQ) ~0.03%~0.003% (for volatile impurities)~0.3%
Precision (RSD) < 1%< 2%< 1%
Impurity Identification Requires MS detector or reference standardsExcellent with mass spectral librariesPossible with structural elucidation

Conclusion

The selection of an analytical method for the purity validation of 4-bromoanilinium chloride should be guided by the specific requirements of the analysis.

  • HPLC is the recommended method for routine quality control due to its high precision, accuracy, and suitability for non-volatile compounds.

  • GC-MS is an invaluable tool for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process.

  • qNMR offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of 4-bromoanilinium chloride, making it an excellent primary or confirmatory method.

For a comprehensive purity profile of 4-bromoanilinium chloride, a combination of these techniques is often the most effective approach, leveraging the strengths of each method to ensure the highest quality of the material.

References

Comparative

The Influence of Counterions on the Physicochemical Properties of Anilinium Salts: A Comparative Guide

For researchers, scientists, and professionals in drug development, the selection of an appropriate counterion is a critical step in optimizing the physicochemical properties of anilinium salts. This guide provides a com...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate counterion is a critical step in optimizing the physicochemical properties of anilinium salts. This guide provides a comparative analysis of how different counterions—specifically chloride, bromide, iodide, sulfate (B86663), and nitrate—affect the melting point, solubility, and thermal stability of the anilinium cation. The information presented herein is supported by experimental data and detailed methodologies to assist in the rational design and selection of anilinium salts with desired characteristics.

The protonation of aniline (B41778) to form an anilinium salt is a common strategy to modify its properties, particularly to enhance aqueous solubility. The choice of the counterion used in this salt formation plays a pivotal role in determining the ultimate solid-state properties of the resulting material. These properties, in turn, can significantly impact a compound's performance in various applications, from active pharmaceutical ingredients (APIs) to materials science.

Comparative Analysis of Anilinium Salt Properties

The following tables summarize the key physicochemical properties of anilinium salts with different counterions. This data has been compiled from various experimental sources to provide a clear comparison.

Table 1: Melting Point of Anilinium Salts

The melting point is a fundamental physical property that can influence the stability and processing of a solid material. The nature of the counterion affects the crystal lattice energy of the anilinium salt, thereby influencing its melting point.

Anilinium SaltCounterionMelting Point (°C)
Anilinium ChlorideCl⁻196-202[1]
Anilinium BromideBr⁻285 (decomposes)[2]
Anilinium IodideI⁻Not available
Anilinium Sulfate(SO₄)²⁻155-205 (decomposes)[3]
Anilinium NitrateNO₃⁻~190[4]

Note: Some salts decompose at or near their melting point.

Table 2: Solubility of Anilinium Salts in Water

A primary motivation for forming anilinium salts is to increase aqueous solubility compared to aniline, which is only slightly soluble in water (approximately 3.6 g/100 mL at 20°C)[5][6]. The counterion's ability to interact with water molecules significantly impacts the salt's solubility.

Anilinium SaltCounterionSolubility in WaterTemperature (°C)
Anilinium ChlorideCl⁻107 g/100 mL[6][7]25[7]
Anilinium BromideBr⁻Soluble[2]Not specified
Anilinium IodideI⁻Soluble[8][9]Not specified
Anilinium Sulfate(SO₄)²⁻6.6 g/100 g of solvent[3]15[3]
Anilinium NitrateNO₃⁻Soluble[4][10]Not specified
Table 3: Thermal Stability of Anilinium Salts

Thermal stability is a crucial parameter, especially for applications that involve heating or for determining the shelf-life of a compound. The decomposition of anilinium salts is highly dependent on the nature of the counterion.

Anilinium SaltCounterionThermal Stability Information
Anilinium ChlorideCl⁻Decomposes on heating, producing toxic fumes including aniline, nitrogen oxides, and hydrogen chloride[1].
Anilinium BromideBr⁻Decomposes at its melting point of 285°C[2].
Anilinium IodideI⁻TGA analysis shows thermal degradation[11].
Anilinium Sulfate(SO₄)²⁻Decomposes between 155-205°C[3].
Anilinium NitrateNO₃⁻At elevated temperatures, a proton transfer can occur, regenerating aniline and nitric acid, which can lead to further oxidation-reduction reactions[12].

Experimental Protocols

Detailed and standardized experimental procedures are essential for the accurate and reproducible determination of the physicochemical properties of anilinium salts. Below are methodologies for key analytical techniques.

Synthesis of Anilinium Salts

A general and straightforward method for the synthesis of anilinium salts involves the acid-base reaction between aniline and the corresponding acid.

Materials:

  • Aniline (freshly distilled)

  • Appropriate acid (e.g., hydrochloric acid, nitric acid)

  • Deionized water

  • Ice bath

  • Reaction flask with a stirring apparatus

Procedure:

  • In a reaction flask, dissolve a known quantity of aniline in heated deionized water.

  • Cool the aniline solution in an ice bath to below 10°C.

  • While continuously stirring, slowly add a stoichiometric amount of the desired acid. The addition should be dropwise to control the exothermic nature of the reaction.

  • Maintain the temperature of the reaction mixture below a certain threshold (e.g., 10°C for nitric acid) to prevent unwanted side reactions[10].

  • After the addition is complete, continue stirring for a specified period to ensure the reaction reaches completion.

  • Induce crystallization by slowly cooling the solution to room temperature, followed by further cooling in an ice bath[10].

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the collected crystals with a small amount of cold deionized water to remove any unreacted starting materials.

  • Dry the purified anilinium salt in a desiccator or a vacuum oven at a suitable temperature.

Melting Point Determination

The melting point of anilinium salts can be determined using the capillary method with a melting point apparatus (e.g., MelTemp) or a Thiele tube.

Procedure:

  • Ensure the anilinium salt sample is completely dry and finely powdered.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.

  • Record the temperature at which the first droplet of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a liquid (the end of melting). This range represents the melting point of the sample. For pure compounds, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

Procedure:

  • Add an excess amount of the anilinium salt to a flask containing a known volume of the solvent (e.g., deionized water). The presence of undissolved solid at the end of the experiment is crucial.

  • Seal the flask to prevent solvent evaporation.

  • Place the flask in a shaker bath set to a constant temperature (e.g., 25°C) and agitate it for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration may be necessary.

  • Dilute the collected sample to a concentration that falls within the linear range of a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Determine the concentration of the anilinium salt in the diluted sample using the chosen analytical method.

  • Calculate the solubility of the anilinium salt in the solvent at the specified temperature, typically expressed in g/100 mL or mol/L.

Thermal Stability Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry)

Simultaneous Thermal Analysis (STA), which combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is a powerful technique to evaluate the thermal stability of anilinium salts.

Procedure:

  • Accurately weigh a small amount of the anilinium salt sample into a TGA/DSC pan.

  • Place the sample pan and a reference pan into the STA instrument.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the sample weight as a function of temperature (TGA curve) and the difference in heat flow between the sample and the reference (DSC curve).

  • The TGA curve will show a weight loss at the temperature where the salt decomposes. The onset temperature of this weight loss is a key indicator of thermal stability.

  • The DSC curve will indicate whether the decomposition is an endothermic or exothermic process.

Visualizing the Workflow and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Aniline Aniline Reaction Acid-Base Reaction Aniline->Reaction Acid Acid (e.g., HCl, H₂SO₄) Acid->Reaction Solvent Solvent (e.g., Water) Solvent->Reaction Crystallization Crystallization Reaction->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Anilinium_Salt Anilinium Salt Drying->Anilinium_Salt MP Melting Point Determination Sol Solubility (Shake-Flask) TS Thermal Stability (TGA/DSC) Anilinium_Salt->MP Anilinium_Salt->Sol Anilinium_Salt->TS

Experimental workflow for the synthesis and characterization of anilinium salts.

Counterion_Effects Counterion Counterion Properties Size Size/Ionic Radius Counterion->Size Charge Charge Counterion->Charge Shape Shape/Symmetry Counterion->Shape HBond Hydrogen Bonding Capacity Counterion->HBond CrystalStructure Crystal Structure Size->CrystalStructure Solubility Solubility Charge->Solubility Charge->CrystalStructure Shape->CrystalStructure HBond->Solubility HBond->CrystalStructure Salt_Properties Anilinium Salt Properties MeltingPoint Melting Point Stability Thermal Stability CrystalStructure->MeltingPoint CrystalStructure->Solubility CrystalStructure->Stability

Logical relationship between counterion properties and anilinium salt characteristics.

Conclusion

The selection of a counterion has a profound and predictable impact on the physicochemical properties of anilinium salts. Halide counterions generally lead to high water solubility, with anilinium chloride being exceptionally soluble. The size and hydrogen bonding capability of the counterion are critical in determining the crystal packing, which in turn influences the melting point and thermal stability. Larger, more complex counterions like sulfate can lead to lower solubility and a wider range of decomposition temperatures. This guide provides a foundational dataset and standardized protocols to aid researchers in the informed selection of counterions to tailor the properties of anilinium salts for their specific application needs.

References

Validation

A Comparative Structural Analysis: 4-Bromoanilinium Chloride vs. 4-Iodoanilinium Nitrate

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Two Halogenated Anilinium Salts In the landscape of pharmaceutical and materials science research, the subtle structural variatio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Two Halogenated Anilinium Salts

In the landscape of pharmaceutical and materials science research, the subtle structural variations between halogenated organic compounds can profoundly influence their physicochemical properties and, consequently, their applications. This guide provides a detailed comparative analysis of two such compounds: 4-bromoanilinium chloride and 4-iodoanilinium nitrate (B79036). By examining their structural differences at the molecular and crystalline levels, we aim to provide researchers with the foundational knowledge to better understand and utilize these chemical entities.

Core Structural Differences

The primary distinction between 4-bromoanilinium chloride and 4-iodoanilinium nitrate lies in two key areas: the halogen substituent on the phenyl ring and the nature of the counter-ion. In 4-bromoanilinium chloride, a bromine atom is situated at the para-position of the anilinium cation, which is electrostatically paired with a chloride anion. Conversely, 4-iodoanilinium nitrate features an iodine atom at the same para-position, with a nitrate anion serving as the counter-ion.

These differences in atomic composition and ionic pairing lead to distinct variations in their crystal packing, hydrogen bonding networks, and overall molecular architecture.

Quantitative Data Summary

The following table summarizes the key quantitative data for 4-bromoanilinium chloride and 4-iodoanilinium nitrate, based on available experimental data.

Property4-Bromoanilinium Chloride4-Iodoanilinium Nitrate
Molecular Formula C₆H₇BrClNC₆H₇IN₂O₃
Molecular Weight 208.48 g/mol 282.05 g/mol
Melting Point Data not readily available for the salt; 66 °C for 4-bromoanilineData not readily available for the salt; 61-63 °C for 4-iodoaniline[1]
Crystal System MonoclinicData not readily available
Space Group P 1 21/c 1Data not readily available
Unit Cell Parameters a = 8.629 Å, b = 9.784 Å, c = 9.863 Å, β = 105.61°Data not readily available
Key Structural Features Ionic interaction between the anilinium cation and chloride anion.Stabilized by π-π stacking interactions and strong N-H···O and N-H···N hydrogen bonds. The asymmetric unit contains two unique cations and anions.[2]

Molecular and Crystal Structure Visualization

The structural differences between the cationic and anionic components of 4-bromoanilinium chloride and 4-iodoanilinium nitrate are visualized in the diagram below.

G Structural Comparison of Anilinium Salts cluster_bromo 4-Bromoanilinium Chloride cluster_iodo 4-Iodoanilinium Nitrate cluster_key Key Differences bromo_cation 4-Bromoanilinium Cation bromo_anion Chloride Anion (Cl⁻) bromo_cation->bromo_anion Ionic Interaction iodo_cation 4-Iodoanilinium Cation iodo_anion Nitrate Anion (NO₃⁻) iodo_cation->iodo_anion Ionic Interaction & Hydrogen Bonding Halogen Halogen: Br vs. I Anion Anion: Cl⁻ vs. NO₃⁻

Caption: A diagram illustrating the distinct cationic and anionic components of 4-bromoanilinium chloride and 4-iodoanilinium nitrate.

Experimental Protocols

The following provides a general overview of the experimental methodologies for the synthesis and structural characterization of anilinium salts.

Synthesis of Anilinium Salts

Objective: To synthesize anilinium salts via the reaction of the corresponding aniline (B41778) with a strong acid.

Materials:

  • 4-bromoaniline or 4-iodoaniline

  • Concentrated hydrochloric acid (for chloride salt) or nitric acid (for nitrate salt)

  • Suitable solvent (e.g., ethanol, water)

  • Beaker or flask

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the selected aniline (4-bromoaniline or 4-iodoaniline) in a minimal amount of a suitable solvent in a beaker or flask.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a stoichiometric amount of the corresponding concentrated acid (hydrochloric acid or nitric acid) dropwise to the cooled aniline solution.

  • Continue stirring for a specified period to ensure complete reaction and precipitation of the anilinium salt.

  • Collect the precipitated salt by vacuum filtration.

  • Wash the collected crystals with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the purified anilinium salt crystals under vacuum or in a desiccator.

Single-Crystal X-ray Diffraction

Objective: To determine the crystal structure of the synthesized anilinium salts.

Materials:

  • High-quality single crystals of the anilinium salt

  • Single-crystal X-ray diffractometer

  • Cryoprotectant (if necessary)

  • Microscope

Procedure:

  • Select a suitable, well-formed single crystal of the anilinium salt under a microscope.

  • Mount the crystal on a goniometer head.

  • If data is to be collected at low temperatures, coat the crystal with a cryoprotectant to prevent ice formation.

  • Mount the goniometer head on the X-ray diffractometer.

  • Center the crystal in the X-ray beam.

  • Collect diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

  • Process the collected diffraction data to determine the unit cell parameters and space group.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental diffraction data to obtain the final, accurate crystal structure.

The workflow for the synthesis and characterization of these anilinium salts is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Aniline + Acid) reaction Acid-Base Reaction start->reaction precipitation Precipitation reaction->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying product Anilinium Salt Crystals drying->product crystal_selection Crystal Selection product->crystal_selection Proceed to Characterization xrd Single-Crystal X-ray Diffraction crystal_selection->xrd data_analysis Data Analysis xrd->data_analysis structure Crystal Structure Determination data_analysis->structure

Caption: Experimental workflow for the synthesis and structural characterization of anilinium salts.

References

Comparative

A Comparative Guide to Analytical Methods for Quantifying 4-Bromoanilinium Chloride in Reaction Mixtures

For researchers, scientists, and drug development professionals, the accurate quantification of reactants, intermediates, and products is paramount for reaction monitoring, yield optimization, and quality control. This g...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactants, intermediates, and products is paramount for reaction monitoring, yield optimization, and quality control. This guide provides a comprehensive comparison of various analytical methods for the quantification of 4-bromoanilinium chloride in a reaction mixture. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Argentometric Titration are objectively evaluated, supported by typical experimental data and detailed methodologies.

Overview of Analytical Methods

The selection of an appropriate analytical method for quantifying 4-bromoanilinium chloride depends on several factors, including the complexity of the reaction mixture, the required sensitivity and accuracy, and the availability of instrumentation. The following sections detail the principles, advantages, and limitations of four common analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[1] It offers excellent resolution and sensitivity, making it suitable for complex reaction mixtures.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high separation efficiency and sensitive detection.

UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb ultraviolet or visible light.[2] Its application to reaction mixtures may be limited by interfering substances that absorb at the same wavelength as the analyte.

Argentometric Titration is a classical analytical method that can be used to indirectly quantify 4-bromoanilinium chloride by determining the concentration of its chloride counter-ion.[3] This method is simple and does not require sophisticated instrumentation but may lack specificity in the presence of other halide sources.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of the discussed analytical methods for the quantification of 4-bromoanilinium chloride or its parent amine, 4-bromoaniline (B143363). The data presented is a synthesis from various analytical studies on aromatic amines and serves as a comparative baseline.

ParameterHPLC-UVGC-FIDUV-Vis SpectrophotometryArgentometric Titration
Linearity (R²) > 0.999> 0.999> 0.998N/A
Linear Range 0.1 - 100 µg/mL0.1 - 100 µg/mL1 - 20 µg/mL1 - 10 mg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%98 - 101%
Precision (%RSD) < 2%< 3%< 5%< 1%
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.05 - 0.1 µg/mL0.1 - 0.5 µg/mL~100 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.15 µg/mL0.15 - 0.3 µg/mL0.3 - 1.5 µg/mL~300 µg/mL
Analysis Time 10 - 20 min15 - 30 min< 5 min10 - 15 min
Specificity HighHighLow to MediumLow
Instrumentation Cost HighHighLowLow

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction matrix and available instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the direct quantification of 4-bromoanilinium chloride in a reaction mixture.

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 254 nm.[4]

  • Sample Preparation:

    • Accurately weigh and dissolve the reaction mixture in the mobile phase to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of 4-bromoanilinium chloride reference standard in the mobile phase (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of 4-bromoanilinium chloride in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method requires the conversion of 4-bromoanilinium chloride to the more volatile 4-bromoaniline.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a non-polar capillary column (e.g., DB-1MS, 30 m x 0.25 mm x 0.25 µm).[5]

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 min.

  • Detector Temperature: 280 °C.

  • Sample Preparation:

    • Take a known volume of the reaction mixture and basify it with a suitable base (e.g., dilute NaOH) to convert 4-bromoanilinium chloride to 4-bromoaniline.

    • Extract the 4-bromoaniline into a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate (B86663) and dilute to a known volume.

  • Standard Preparation:

    • Prepare a stock solution of 4-bromoaniline reference standard in the extraction solvent (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

  • Quantification:

    • Construct a calibration curve from the peak areas of the standard solutions.

    • Determine the concentration of 4-bromoaniline in the sample extract and back-calculate the concentration of 4-bromoanilinium chloride in the original reaction mixture.

UV-Vis Spectrophotometry

This is a rapid method but is susceptible to interference from other components in the reaction mixture that absorb at the same wavelength.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: A suitable solvent that dissolves the sample and does not absorb at the analytical wavelength (e.g., ethanol (B145695) or methanol).

  • Analytical Wavelength (λmax): Determine the wavelength of maximum absorbance for 4-bromoaniline, which is typically around 245 nm or 296.5 nm in alcohol.

  • Sample Preparation:

    • Dilute a known amount of the reaction mixture with the chosen solvent to bring the absorbance within the linear range of the instrument (typically 0.1 - 1.0 AU).

    • If the sample is 4-bromoanilinium chloride, it should be converted to 4-bromoaniline by basification before measurement, as the anilinium form has different absorption characteristics.

  • Standard Preparation:

    • Prepare a stock solution of 4-bromoaniline in the same solvent.

    • Prepare a series of calibration standards.

  • Quantification:

    • Measure the absorbance of the standard and sample solutions at the λmax.

    • Construct a calibration curve and determine the concentration of 4-bromoaniline in the sample.

Argentometric Titration

This method quantifies the chloride ion concentration, providing an indirect measure of the 4-bromoanilinium chloride concentration.

  • Reagents:

  • Procedure (Mohr's Method):

    • Accurately transfer a known volume of the reaction mixture into an Erlenmeyer flask.

    • Add a few drops of the potassium chromate indicator. The solution should be neutral or slightly alkaline (pH 7-10).[7]

    • Titrate with the standardized AgNO₃ solution until the first permanent appearance of a reddish-brown precipitate of silver chromate.[7]

  • Calculation:

    • Use the volume and concentration of the AgNO₃ solution at the endpoint to calculate the moles of chloride ions in the sample.

    • Assuming a 1:1 stoichiometry between chloride and 4-bromoanilinium chloride, calculate the concentration of the analyte.

Visualization of Workflows

The following diagrams illustrate the general workflows for the analytical methods described.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Method cluster_data Data Processing Reaction_Mixture Reaction Mixture Sample_Preparation Sample Preparation (Dilution, Extraction, pH Adjustment) Reaction_Mixture->Sample_Preparation HPLC HPLC Sample_Preparation->HPLC GC GC Sample_Preparation->GC UV_Vis UV-Vis Sample_Preparation->UV_Vis Titration Titration Sample_Preparation->Titration Data_Acquisition Data Acquisition HPLC->Data_Acquisition GC->Data_Acquisition UV_Vis->Data_Acquisition Titration->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Result Concentration of 4-Bromoanilinium chloride Quantification->Result

Caption: General workflow for the quantification of 4-Bromoanilinium chloride.

HPLC_Workflow Sample Sample Preparation (Dilution & Filtration) Injection HPLC Injection Sample->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Area Integration & Quantification via Calibration Curve Chromatogram->Quantification Result Concentration Quantification->Result

Caption: Workflow for HPLC-UV analysis.

GC_Workflow Sample Sample Preparation (Basification & Extraction) Injection GC Injection Sample->Injection Separation Capillary Column Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Area Integration & Quantification via Calibration Curve Chromatogram->Quantification Result Concentration Quantification->Result

Caption: Workflow for GC-FID analysis.

Conclusion

The choice of the analytical method for quantifying 4-bromoanilinium chloride in a reaction mixture is a critical decision that impacts the accuracy and reliability of the results.

  • HPLC-UV is the recommended method for complex mixtures due to its high specificity and sensitivity.

  • GC-FID is a suitable alternative if the analyte can be easily volatilized, offering high resolution and sensitivity.

  • UV-Vis Spectrophotometry is a quick and simple method for preliminary or high-throughput screening, provided that the reaction matrix is simple and free of interfering substances.

  • Argentometric Titration offers a low-cost and straightforward approach for estimating the concentration, particularly when high accuracy is not the primary concern and other halides are absent.

For rigorous quantitative analysis in a research or drug development setting, a validated chromatographic method such as HPLC or GC is generally preferred. The selection should be based on a thorough evaluation of the specific analytical requirements and the nature of the sample matrix.

References

Validation

Bromo vs. Chloro Anilinium Salts in SNAr: A Comparative Reactivity Guide

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is paramount for efficient synthetic strategies. Halogenated anilinium salts are valuable precursors in nuc...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is paramount for efficient synthetic strategies. Halogenated anilinium salts are valuable precursors in nucleophilic aromatic substitution (SNAr) reactions, offering a pathway to a diverse range of functionalized aniline (B41778) derivatives. This guide provides an objective comparison of the reactivity of bromo- and chloro-anilinium salts in SNAr reactions, supported by established mechanistic principles and available experimental data.

Core Principles of SNAr Reactivity in Anilinium Salts

Nucleophilic aromatic substitution on anilinium salts is governed by an addition-elimination mechanism. The protonated amino group ([NH3]⁺) acts as a powerful electron-withdrawing group, strongly activating the aromatic ring towards nucleophilic attack. This activation is crucial, as the phenyl ring itself is electron-rich and generally resistant to nucleophilic substitution.

The accepted mechanism proceeds through a two-step process:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.

  • Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the halide ion.

The nature of the halogen leaving group plays a critical role in the overall reaction rate. In the context of SNAr, the reactivity order of halogens is generally the inverse of that observed in SN2 reactions, with fluoride (B91410) being the most reactive and iodide the least. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that can better stabilize the transition state leading to the Meisenheimer complex through its inductive effect.

Reactivity Comparison: Bromo- vs. Chloro-Anilinium Salts

Based on the principles of the SNAr mechanism, chloro-anilinium salts are generally expected to be more reactive than their bromo-anilinium counterparts . The higher electronegativity of chlorine compared to bromine leads to a more electron-deficient carbon atom at the site of substitution, making it a more favorable target for nucleophilic attack. This results in a lower activation energy for the formation of the Meisenheimer complex, the rate-determining step.

While direct kinetic studies comparing bromo- and chloro-anilinium salts in SNAr reactions are not extensively documented in the literature, the established trend for a wide range of activated aryl halides consistently shows the reactivity order of F > Cl ≈ Br > I.[1] It is important to note that in some specific cases, particularly with certain nucleophiles or under autocatalytic conditions, this order can be altered. For instance, a study on 6-halopurine nucleosides with aniline as the nucleophile showed a reactivity order of I > Br > Cl > F under autocatalytic conditions, which changed to F > I > Br > Cl upon the addition of an acid. This highlights the sensitivity of SNAr reactions to the specific reaction conditions.

The following table summarizes the expected relative reactivity and key considerations:

FeatureChloro-Anilinium SaltsBromo-Anilinium Salts
Relative Reactivity in SNAr Generally HigherGenerally Lower
Electronegativity of Halogen HigherLower
C-X Bond Strength StrongerWeaker
Leaving Group Ability (in SNAr) BetterPoorer
Cost & Availability Generally lower cost and more widely availableGenerally higher cost

Experimental Protocols

While specific protocols for SNAr reactions of anilinium salts are often substrate and nucleophile dependent, a general procedure can be outlined. The following is a representative protocol for the reaction of a halo-anilinium salt with an amine nucleophile.

General Procedure for SNAr of a Halo-Anilinium Salt with an Amine:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the halo-anilinium salt (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP).

  • Addition of Nucleophile: Add the amine nucleophile (1.0-1.2 eq.) to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added dropwise.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to neutralize the anilinium salt and the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Visualizing the SNAr Workflow

The logical workflow of a typical SNAr experiment involving a halo-anilinium salt can be visualized as follows:

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Prep Prepare Solution of Halo-Anilinium Salt Nucleophile_Add Add Nucleophile Reactant_Prep->Nucleophile_Add Base_Add Add Base Nucleophile_Add->Base_Add Heating Heat Reaction Mixture Base_Add->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Quench with Water Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Chromatography Extraction->Purification Product Final Product Purification->Product SNAr_Mechanism Start Halo-Anilinium Salt + Nucleophile (Nu⁻) TS1 Transition State 1 Start->TS1 Nucleophilic Attack (Rate-Determining Step) Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Leaving Group Elimination Product Substituted Anilinium Salt + Halide (X⁻) TS2->Product

References

Comparative

The Efficacy of 4-Bromoanilinium Chloride as a Versatile Intermediate in Cross-Coupling Reactions: A Comparative Guide

For Immediate Publication Introduction In the landscape of pharmaceutical and materials science research, the selection of appropriate intermediates is a critical factor in the efficient synthesis of complex molecules. A...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction

In the landscape of pharmaceutical and materials science research, the selection of appropriate intermediates is a critical factor in the efficient synthesis of complex molecules. Aryl halides are fundamental building blocks in a multitude of cross-coupling reactions, with their reactivity and selectivity being paramount to the success of these transformations. This guide provides a comprehensive comparison of the efficacy of 4-bromoanilinium chloride as an intermediate against other common aryl halides, namely 4-chloroanilinium chloride and 4-iodoanilinium chloride. Supported by experimental data, this document aims to offer researchers, scientists, and drug development professionals a clear perspective on the relative performance of these intermediates in key palladium-catalyzed cross-coupling reactions.

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is well-established and follows the order of I > Br > Cl.[1][2] This trend is primarily dictated by the carbon-halogen bond dissociation energy, with the weaker C-I bond being more readily cleaved in the oxidative addition step of the catalytic cycle.[1] While aryl iodides are the most reactive, their higher cost and lower stability can be prohibitive. Conversely, aryl chlorides are economically advantageous but often require more forcing reaction conditions and specialized catalyst systems.[2] 4-Bromoanilinium chloride, therefore, presents a balanced profile of reactivity, stability, and cost-effectiveness, making it a frequently utilized intermediate in organic synthesis.

Quantitative Data Comparison

The following tables summarize the performance of 4-haloanilines (as proxies for their anilinium salts) in three pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The data, collated from various studies, illustrates the impact of the halogen substituent on reaction yield and conditions. It is important to note that while efforts have been made to present comparable data, reaction conditions may not be identical across all entries.

Table 1: Suzuki-Miyaura Coupling of 4-Haloanilines with Phenylboronic Acid

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodoanilinePd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O1001~95
4-BromoanilinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O901285
4-ChloroanilinePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O10012Good

Table 2: Buchwald-Hartwig Amination of 4-Haloanilines with Aniline (B41778)

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodoanilinePd₂(dba)₃ / BINAPNaOtBuToluene (B28343)80798
4-BromoanilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1108High
4-ChloroanilinePd₂(dba)₃ / BrettPhosNaOtBuToluene10024High

Table 3: Heck Reaction of 4-Haloanilines with Styrene (B11656)

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodoanilinePd(OAc)₂Et₃NDMF1000.595
4-BromoanilinePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile (B52724)100380
4-ChloroanilinePd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O12012Moderate

Experimental Protocols

Detailed methodologies for the three key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates and scales.

1. Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask, combine the 4-haloaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Solvent and Reaction: The flask is evacuated and backfilled with an inert gas (e.g., Argon). Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added. The reaction mixture is heated to 90-100°C and stirred for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

2. Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 4-haloaniline (1.0 mmol), aniline (1.2 mmol), a base (e.g., Cs₂CO₃, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine (B1218219) ligand (e.g., BINAP, 0.03 mmol, 3 mol%).

  • Solvent and Reaction: Anhydrous, degassed toluene (5 mL) is added. The vessel is sealed and heated to 100-110°C with vigorous stirring for 8-24 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.[3]

3. Heck Reaction

  • Reaction Setup: A reaction tube is charged with the 4-haloaniline (1.0 mmol), styrene (1.5 mmol), a base (e.g., triethylamine, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).

  • Solvent and Reaction: Anhydrous solvent (e.g., acetonitrile or DMF, 5 mL) is added. The tube is sealed and heated to 100-120°C for 3-12 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base, R'B(OH)2) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR'R'')L2]X [Ar-Pd(II)(NHR'R'')L2]X Ar-Pd(II)(X)L2->[Ar-Pd(II)(NHR'R'')L2]X Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 [Ar-Pd(II)(NHR'R'')L2]X->Ar-Pd(II)(NR'R'')L2 Deprotonation (Base) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Catalytic cycle of the Buchwald-Hartwig amination reaction.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Alkene Complex Ar-Pd(II)(X)L(Alkene) Ar-Pd(II)(X)L2->Alkene Complex Alkene Coordination Insertion Product R-CH2-CH(Ar)-Pd(II)(X)L Alkene Complex->Insertion Product Migratory Insertion HPd(II)(X)L2 HPd(II)(X)L2 Insertion Product->HPd(II)(X)L2 β-Hydride Elimination (Product) HPd(II)(X)L2->Pd(0)L2 Reductive Elimination (Base)

Catalytic cycle of the Heck reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Coupling Partner, & Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

A generalized experimental workflow for cross-coupling reactions.

The choice of an aryl halide intermediate is a critical decision in synthetic chemistry, balancing reactivity, cost, and stability. 4-Iodoanilinium chloride offers the highest reactivity, often leading to shorter reaction times and milder conditions. 4-Chloroanilinium chloride is the most cost-effective option but typically requires more robust catalyst systems and higher temperatures to achieve comparable yields. 4-Bromoanilinium chloride serves as a highly effective and versatile intermediate, providing a reliable balance between these two extremes. Its predictable reactivity and broad compatibility with various cross-coupling conditions make it an invaluable tool for the synthesis of a diverse range of molecular targets in research and development.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Bromoanilinium Chloride: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. 4-Bromoanilinium c...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. 4-Bromoanilinium chloride, a compound utilized in various synthetic applications, requires careful management due to its inherent hazards. This guide provides essential safety and logistical information for its proper disposal.

1. Hazard Identification and Safety Precautions

4-Bromoanilinium chloride is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects. Before handling, it is crucial to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

Equipment Specification
Hand ProtectionProtective gloves (e.g., Nitrile rubber)
Eye ProtectionChemical safety goggles or glasses
Skin and Body ProtectionWear suitable protective clothing, such as a lab coat
Respiratory ProtectionUse only in a well-ventilated area or under a chemical fume hood. If dust formation is likely, wear a respirator.[1][2]

2. Storage and Handling

Proper storage is critical to prevent accidents and degradation of the chemical. Store 4-Bromoanilinium chloride in a tightly closed container in a dry, well-ventilated place.[1] It should be kept away from incompatible materials such as acids, acid anhydrides, acid chlorides, and chloroformates.[2]

3. Spill Management

In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[1] Avoid generating dust.[2][3] For solid spills, sweep or shovel the material into a suitable, labeled container for disposal.[1][2] Absorb liquid spills with inert solids like clay or diatomaceous earth.[1]

4. Disposal Procedures

The primary and mandatory method for the disposal of 4-Bromoanilinium chloride is to treat it as hazardous waste. It must be disposed of in accordance with local, regional, national, and international regulations.[1]

Key Disposal Steps:

  • Containerization: Keep the waste chemical in its original container if possible, or in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "4-Bromoanilinium chloride".

  • Waste Collection: Arrange for collection by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

  • Documentation: Maintain records of the waste generated and its disposal, as required by your institution and local regulations.

Disclaimer: The following experimental protocol is for informational purposes only and illustrates a potential chemical neutralization approach. It is not a substitute for professional hazardous waste disposal. The legally required method of disposal is through a licensed hazardous waste management service. Always consult with your institution's EHS department before attempting any chemical treatment of hazardous waste.

Experimental Protocol: Illustrative Neutralization (for informational purposes only)

This protocol outlines a general procedure for the potential neutralization of small quantities of 4-Bromoanilinium chloride in a controlled laboratory setting. This should only be performed by trained personnel under a chemical fume hood with appropriate PPE.

Materials:

  • 4-Bromoanilinium chloride waste

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl), dilute solution (e.g., 2 M)

  • Sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) solution for neutralization

  • Stir plate and stir bar

  • Beaker

  • pH paper or pH meter

Procedure:

  • Diazotization: In a well-ventilated fume hood, dissolve the 4-Bromoanilinium chloride waste in a dilute hydrochloric acid solution in a beaker, cooled in an ice bath. Slowly add a solution of sodium nitrite dropwise while stirring. This reaction converts the primary aromatic amine to a diazonium salt.

  • Decomposition: The resulting diazonium salt is unstable and can be decomposed by gentle heating. This process typically yields nitrogen gas and a less hazardous phenolic compound.

  • Neutralization: After the decomposition is complete, neutralize the acidic solution by carefully adding a base such as sodium hydroxide or sodium carbonate solution until the pH is neutral (pH 7).

  • Disposal of Final Solution: Even after treatment, the resulting solution may still contain hazardous byproducts and must be disposed of as hazardous waste according to institutional and local regulations.

Mandatory Visualizations

Disposal_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_spill Spill Response A Consult SDS B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Fume Hood B->C D Segregate Waste: 4-Bromoanilinium chloride E Use Labeled, Sealed Hazardous Waste Container D->E F Store in Designated Waste Accumulation Area E->F G Contact EHS for Pickup F->G H Maintain Disposal Records G->H S1 Evacuate Area S2 Ensure Ventilation S1->S2 S3 Contain Spill with Inert Absorbent S2->S3 S4 Collect into Labeled Waste Container S3->S4 S4->G Follow Disposal Protocol Logical_Relationship substance 4-Bromoanilinium chloride hazard Hazardous Properties (Toxic, Environmental Hazard) substance->hazard regulation Regulatory Compliance (Local, National, International) hazard->regulation ppe Mandatory PPE hazard->ppe procedure Proper Disposal Procedure regulation->procedure ehs Institutional EHS Department procedure->ehs Consult & Coordinate ppe->procedure ehs->regulation

References

Handling

Personal protective equipment for handling 4-Bromoanilinium chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides immediate, essential safety and logistical information for handling 4-bromoanilinium chloride. The following procedures for personal pro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 4-bromoanilinium chloride. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Personal Protective Equipment

4-Bromoanilinium chloride is a hazardous substance that requires stringent safety measures. It is harmful if swallowed, toxic in contact with skin, and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure.[1][2][3] Adherence to the following PPE guidelines is mandatory to minimize exposure risks.

Table 1: Personal Protective Equipment (PPE) for Handling 4-Bromoanilinium Chloride

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[1]Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.[1]
Eye/Face Protection Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash hazards.[1]Protects eyes from dust particles and splashes of solutions.
Skin and Body Protection A flame-resistant lab coat worn over personal clothing that covers the legs.[1]Protects the skin from accidental spills and contamination.
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[1][4] If engineering controls are insufficient, a dust mask (type N95 or equivalent) or a full-face respirator may be necessary.[1]Prevents inhalation of airborne dust or aerosols, a primary route of exposure.

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-bromoaniline, the parent compound of 4-bromoanilinium chloride, is crucial for safe handling.

Table 2: Physicochemical Data of 4-Bromoaniline

PropertyValue
Appearance Grey to colorless crystals.[3][5]
Molecular Formula C6H6BrN
Molecular Weight 172.02 g/mol [6]
Melting Point 60 - 66.5 °C / 140 - 147.2 °F[3][5]
Boiling Point 223 - 250 °C / 446 - 482 °F (decomposes)[3][5]
Flash Point 110 °C / 230 °F[3]
Water Solubility < 1 g/L[3]
Vapor Pressure 0.23 mbar @ 25 °C[3]

Experimental Protocols: Safe Handling and Disposal

A systematic approach is essential for the safe handling and disposal of 4-bromoanilinium chloride.

Operational Plan: Safe Handling and Storage

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment. Ensure all necessary PPE is available and in good condition.

  • Engineering Controls: Always handle 4-bromoanilinium chloride in a certified chemical fume hood to minimize inhalation exposure.[1][4] Ensure that eyewash stations and safety showers are close to the workstation location.[3][4]

  • Handling Solid: Avoid the formation of dust when handling the solid.[4][7] If appropriate, moisten the substance to prevent dusting.[5]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[2][8] Wash hands and face thoroughly after handling.[2] Immediately change contaminated clothing.[2]

  • Storage: Store in a tightly closed, dry, and well-ventilated place.[2] Keep the container locked up or in an area accessible only to qualified or authorized persons.[2] The substance is light and air-sensitive; store under an inert atmosphere and protect from direct sunlight.[2][3][4]

Disposal Plan: Waste Management

Proper disposal of 4-bromoanilinium chloride and associated waste is critical to prevent environmental contamination.

  • Solid Waste: Dispose of the chemical and any contaminated disposable labware (e.g., gloves, weighing paper) as hazardous waste.[1] Place in a designated, sealed, and properly labeled container.[1]

  • Liquid Waste: Collect solutions of the compound in a designated, sealed, and labeled waste container for halogenated organic liquid waste.[1] Do not mix with non-halogenated waste.[1]

  • Container Disposal: Handle uncleaned containers as you would the product itself.[2]

  • Regulatory Compliance: All waste must be disposed of in accordance with national and local regulations.[2] Do not let the product enter drains.[2][8]

Emergency Procedures

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor.[2][4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water. Call a physician immediately.[2][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][9]
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2][4] Never give anything by mouth to an unconscious person.[7]

In case of a spill, evacuate the area.[7] Avoid dust formation and inhalation.[7][8] Sweep up the spilled substance into a suitable container for disposal.[4][5]

Safety and Handling Workflow

Caption: Logical workflow for the safe handling and disposal of 4-Bromoanilinium Chloride.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromoanilinium chloride
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Reactant of Route 2
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